HIV Protease Substrate I
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C47H74N14O15 |
|---|---|
分子量 |
1075.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C47H74N14O15/c1-23(2)37(39(51)66)58-46(73)38(24(3)4)59-45(72)34-11-9-19-60(34)47(74)32(20-27-12-14-28(15-13-27)61(75)76)56-43(70)31(21-36(50)65)55-42(69)30(16-17-35(49)64)54-44(71)33(22-62)57-40(67)25(5)52-41(68)29(53-26(6)63)10-7-8-18-48/h12-15,23-25,29-34,37-38,62H,7-11,16-22,48H2,1-6H3,(H2,49,64)(H2,50,65)(H2,51,66)(H,52,68)(H,53,63)(H,54,71)(H,55,69)(H,56,70)(H,57,67)(H,58,73)(H,59,72)/t25-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |
InChI 键 |
JWAMCLYZEBDCIZ-PLDYGLJLSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of HIV Protease Substrate I: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of HIV Protease Substrate I, a critical tool in the study of HIV-1 protease and the development of antiretroviral therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzyme's catalytic process, substrate specificity, and the experimental protocols used for its characterization.
Introduction: The Critical Role of HIV-1 Protease
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle.[1] It functions as a homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1][2] The protease cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites, a process necessary for the maturation of infectious virions.[1] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Understanding its mechanism of action with specific substrates is therefore paramount for the design of effective protease inhibitors.
The Catalytic Mechanism of HIV-1 Protease
The cleavage of a peptide bond by HIV-1 protease is a sophisticated process involving a general acid-base catalytic mechanism. The active site contains a catalytic triad (B1167595) of Asp25, Thr26, and Gly27 from each monomer.[1]
Key Steps in Catalysis:
-
Substrate Binding: The flexible "flap" regions of the protease undergo a conformational change upon substrate binding, moving up to 7 Å to enclose the substrate within the active site.[1][2] This creates a precisely tailored environment for catalysis.
-
Nucleophilic Attack: A water molecule, activated by the deprotonated Asp25 residue, acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate.[1]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral oxyanion intermediate. This intermediate is stabilized by hydrogen bonding with the protonated Asp25' residue from the other monomer.
-
Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond. The newly formed amino terminus is protonated by the previously protonated Asp25' residue.
-
Product Release: The two resulting peptide fragments are released, and the enzyme returns to its initial state, ready to bind another substrate molecule.
The following diagram illustrates the general acid-base catalytic mechanism of HIV-1 protease.
References
An In-depth Technical Guide to HIV Protease Substrate I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, experimental applications, and technical data for HIV Protease Substrate I, a key reagent in HIV research and antiretroviral drug development.
Core Properties and Specifications
This compound is a fluorogenic peptide substrate designed for the sensitive and continuous assay of HIV-1 protease activity. Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence contains a specific cleavage site recognized by HIV-1 protease. This sequence is flanked by a fluorophore, 5-(2-Aminoethylamino)naphthalene-1-sulfonic acid (EDANS), and a quencher, 4-(4-Dimethylaminophenylazo)benzoic acid (DABCYL). In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[1]
Below is a summary of the key quantitative properties of a commonly referenced fluorogenic this compound.
| Property | Value | Reference |
| Full Sequence | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | [1] |
| Cleavage Site | Tyr-Pro | [2] |
| Fluorophore | EDANS (5-(2-Aminoethylamino)naphthalene-1-sulfonic acid) | [1] |
| Quencher | DABCYL (4-(4-Dimethylaminophenylazo)benzoic acid) | [1] |
| Molecular Formula | C47H74N14O15 (for a related chromogenic substrate) | [3][4] |
| Molecular Weight | ~1075.18 g/mol (for a related chromogenic substrate) | [3][4] |
| Excitation Wavelength | ~330-340 nm | [1][5][6] |
| Emission Wavelength | ~450-490 nm | [1][5][6] |
Kinetic Parameters
The efficiency of cleavage by HIV-1 protease is defined by its kinetic constants. These parameters are crucial for comparing enzyme activity and assessing inhibitor potency.
| Kinetic Parameter | Value | Conditions | Reference |
| Michaelis Constant (KM) | 103 ± 8 µM | Assay Buffer: 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7 | [1] |
| Maximum Velocity (Vmax) | 164 ± 7 nmol/min | Assay Buffer: 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7 | [1] |
| Catalytic Rate Constant (kcat) | ~7-9 s-1 | For subtype B protease against a similar SQNY/PIVQ substrate | [2] |
Note: Kinetic parameters can vary depending on the specific viral subtype (e.g., A, B, C), buffer conditions, pH, and temperature.[2][7]
Physicochemical Properties
| Property | Description | Reference |
| Solubility | Soluble in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO). A stock solution of 500 µM can be prepared. | [1] |
| Storage & Stability | Store desiccated at -20°C or below, protected from light. The lyophilized solid is stable for at least one year. The DMSO stock solution is stable for at least six months under the same conditions. | [1][8] |
| Optimal pH | HIV-1 protease exhibits optimal activity in the pH range of 4.0-6.0. | [7] |
Mechanism of Action: FRET
The assay's functionality is based on the disruption of Förster Resonance Energy Transfer (FRET) upon substrate cleavage.
Caption: FRET mechanism of this compound.
Experimental Protocols
This substrate is primarily used for high-throughput screening of HIV-1 protease inhibitors.
A. Materials Required:
-
HIV-1 Protease (recombinant)
-
HIV-1 Protease Substrate I
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)[1]
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Known HIV-1 Protease Inhibitor (e.g., Pepstatin A) for positive control[5]
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader with appropriate filters (Ex/Em = 330/450 nm)[6]
B. Experimental Workflow for Inhibitor Screening:
Caption: Workflow for an HIV-1 protease inhibitor screening assay.
C. Detailed Assay Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and bring to room temperature.
-
Prepare a stock solution of HIV-1 Protease Substrate I in DMSO (e.g., 500 µM).[1]
-
Dilute the HIV-1 Protease and Substrate stock solutions to their final working concentrations in the Assay Buffer just before use.[6][9]
-
Prepare serial dilutions of test compounds and the positive control inhibitor.
-
-
Assay Setup: (For a 100 µL final reaction volume)
-
Enzyme Control (EC - No Inhibition): Add 80 µL of HIV-1 Protease Solution and 10 µL of DMSO (or buffer used for compounds).
-
Inhibitor Control (IC - Positive Control): Add 80 µL of HIV-1 Protease Solution and 10 µL of the known inhibitor solution.
-
Test Compound (S): Add 80 µL of HIV-1 Protease Solution and 10 µL of the test compound solution.
-
Background Control: Add 90 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature for 10-15 minutes to allow inhibitors to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted HIV-1 Protease Substrate Solution to all wells.[6][9]
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 330/450 nm) in kinetic mode, taking readings every 1-2 minutes for 1 to 3 hours.[6][9]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [(RateEC - RateS) / RateEC] x 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HIV-1 Protease Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 6. abcam.com [abcam.com]
- 7. Kinetic studies of human immunodeficiency virus type 1 protease and its active-site hydrogen bond mutant A28S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 9. abcam.co.jp [abcam.co.jp]
The Structural Architecture of HIV-1 Protease in Complex with a Chromogenic Substrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure of the Human Immunodeficiency Virus 1 (HIV-1) protease in complex with a model chromogenic substrate, commonly referred to as HIV Protease Substrate I. The guide details the structural features of this complex, the experimental methodologies used for its characterization, and the kinetic and thermodynamic parameters governing the interaction.
Core Concepts: The Structure of the HIV-1 Protease-Substrate Complex
HIV-1 protease is a homodimeric aspartyl protease essential for the viral life cycle. It functions by cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). The enzyme is composed of two identical 99-amino acid monomers, which together form a C2-symmetric structure. The active site is located at the dimer interface and contains the catalytic triad (B1167595) Asp25-Thr26-Gly27 from each monomer. Two flexible "flaps" (residues 43-58) cover the active site and undergo significant conformational changes upon substrate or inhibitor binding.
While a crystal structure for the specific chromogenic substrate Ac-KASQNF(NO2)-PVV-NH2 (this compound) is not publicly available in the Protein Data Bank (PDB), numerous structures of HIV-1 protease in complex with other substrate analogs provide a detailed understanding of the binding mode. For the purpose of this guide, we will refer to the structural data from a closely related complex, such as the wild-type HIV-1 protease in complex with the CA-p2 substrate analog (PDB ID: 6O48), to illustrate the key interactions.
In the substrate-bound state, the flaps of the protease are in a "closed" conformation, burying the substrate within the active site. The substrate binds in an extended beta-strand conformation, making extensive hydrogen bonding and van der Waals interactions with the enzyme. The scissile bond of the substrate is positioned near the catalytic aspartate residues (Asp25 and Asp125, one from each monomer).
Data Presentation: Structural and Kinetic Parameters
The following tables summarize key quantitative data related to the structure and function of the HIV-1 protease-substrate complex.
| Structural Parameters (Representative) | |
| PDB ID | 6O48[1] |
| Resolution | 1.46 Å[1] |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c) | 51.3 Å, 58.7 Å, 61.2 Å |
| Total Structure Weight | 22.55 kDa[1] |
| Modeled Residues | 198[1] |
| Kinetic Parameters for Chromogenic Substrates | |||
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Chromogenic Substrate Analog of CA/p2 | 270 ± 50[2] | Not Reported | Not Reported |
| 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg | 15 | Not Reported | Not Reported |
| Thermodynamic Parameters of Ligand Binding (Representative) | ||||
| Ligand | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Acetyl-pepstatin | ~740 (Displacement Assay) | Not Reported | Not Reported | Not Reported |
| Indinavir | Not Directly Measured (High Affinity) | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the HIV-1 protease-substrate complex are provided below.
X-Ray Crystallography
This technique provides high-resolution three-dimensional structural information of the enzyme-substrate complex.
1. Protein Expression and Purification:
-
The HIV-1 protease gene, often with mutations to prevent autolysis (e.g., Q7K, L33I, L63I) and oxidation (C67A, C95A), is cloned into an expression vector (e.g., pET24d).
-
The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Cells are grown in a suitable medium (e.g., LB broth) and protein expression is induced (e.g., with IPTG).
-
The protease is typically expressed as inclusion bodies, which are harvested by cell lysis and centrifugation.
-
Inclusion bodies are solubilized in a denaturing buffer (e.g., containing 6M guanidine (B92328) hydrochloride).
-
The protease is refolded by rapid dilution or dialysis into a refolding buffer (e.g., containing a redox shuffling system like glutathione).
-
The refolded, active protease is purified using a combination of chromatography techniques (e.g., ion exchange, size exclusion).
2. Crystallization:
-
The purified HIV-1 protease is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
-
The protease is co-crystallized with a high concentration of the substrate or a non-hydrolyzable substrate analog.
-
Crystallization is typically performed using the hanging drop or sitting drop vapor diffusion method.
-
Crystallization screens are used to identify initial conditions, which are then optimized. A typical condition might involve a precipitant like ammonium (B1175870) sulfate (B86663) or PEG in a buffered solution at a specific pH.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed (indexed, integrated, and scaled) using software like HKL2000.
-
The structure is solved by molecular replacement using a previously determined structure of HIV-1 protease as a search model.
-
The model is refined using software like PHENIX or REFMAC, and the substrate is built into the electron density map using programs like Coot.
-
The final structure is validated for its geometric quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure, dynamics, and interactions of the protease-substrate complex in solution.
1. Isotope Labeling:
-
For detailed structural and dynamics studies, the HIV-1 protease is uniformly labeled with ¹⁵N and/or ¹³C by growing the E. coli expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
2. Sample Preparation:
-
The purified, isotopically labeled protease is buffer-exchanged into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, pH 6.5, with a small percentage of D₂O for the lock signal).
-
The substrate is added to the protease solution to form the complex. For kinetic studies, an inactive protease mutant (e.g., D25N) is often used to prevent substrate cleavage.[2]
3. NMR Experiments:
-
A series of multidimensional NMR experiments are performed, such as ¹H-¹⁵N HSQC to monitor chemical shift perturbations upon substrate binding, and NOESY experiments to obtain distance restraints for structure calculation.
-
Relaxation experiments (T1, T2, and ¹H-¹⁵N heteronuclear NOE) are conducted to probe the dynamics of the protein backbone in the free and substrate-bound states.
4. Data Analysis and Structure Calculation:
-
NMR spectra are processed and analyzed using software like NMRPipe and Sparky.
-
Chemical shift perturbations are mapped onto the protein structure to identify the binding site.
-
For structure determination, distance restraints from NOESY spectra, along with dihedral angle restraints from chemical shifts, are used in structure calculation programs like CYANA or XPLOR-NIH.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the interaction between HIV-1 protease and its substrates or inhibitors.
1. Sample Preparation:
-
Purified HIV-1 protease and the substrate are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
The concentrations of the protein and the ligand are accurately determined.
2. ITC Experiment:
-
The protease solution is placed in the sample cell of the calorimeter, and the substrate solution is loaded into the injection syringe.
-
A series of small injections of the substrate into the protease solution are performed at a constant temperature.
-
The heat released or absorbed upon each injection is measured.
3. Data Analysis:
-
The raw data (heat per injection) is integrated and plotted against the molar ratio of substrate to protease.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the stoichiometry (n), binding affinity (Ka or Kd), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Mandatory Visualizations
Experimental Workflow for Structure Determination
Caption: Workflow for determining the 3D structure of the HIV-1 protease-substrate complex.
Experimental Workflow for Binding Affinity Analysis
Caption: Workflow for determining the binding affinity of substrates to HIV-1 protease using ITC.
HIV-1 Protease-Mediated Apoptosis Pathway
While not a classical signaling pathway, HIV-1 protease can induce apoptosis in infected cells by cleaving host cell proteins.
Caption: Simplified pathway of apoptosis induced by HIV-1 protease cleavage of procaspase 8.[3]
References
role of HIV protease in viral replication
An In-depth Technical Guide on the Core Role of HIV Protease in Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus type 1 (HIV-1) protease (PR) is an essential enzyme that plays a pivotal role in the viral life cycle. As a retroviral aspartyl protease, it is responsible for the post-translational processing of the Gag and Gag-Pol polyproteins, which are precursors to the structural and enzymatic proteins of the virus, respectively. This proteolytic activity is indispensable for the maturation of newly formed virions into infectious particles. Consequently, HIV-1 protease has been a primary target for the development of antiretroviral drugs. This guide provides a comprehensive technical overview of the function, mechanism, and inhibition of HIV-1 protease, along with detailed experimental protocols and quantitative data to support further research and drug development efforts.
Introduction
The HIV-1 pandemic remains a significant global health challenge. A thorough understanding of the molecular biology of the virus is crucial for the development of effective therapeutic interventions. The viral protease is a key enzyme in the HIV-1 replication cycle, functioning late in the cycle to cleave the Gag and Gag-Pol polyproteins into their functional subunits.[1][2] This cleavage event triggers a morphological rearrangement within the virion, known as maturation, which is essential for the virus to become infectious.[1] Inhibition of the protease results in the production of immature, non-infectious viral particles, making it a highly attractive target for antiviral therapy.[3][4]
The Role of HIV Protease in the Viral Life Cycle
The HIV life cycle can be broadly divided into two phases: the early phase, which involves viral entry and integration of the viral genome into the host cell's DNA, and the late phase, which encompasses the synthesis of viral components, assembly, budding, and maturation.[5][6] HIV protease is central to the maturation stage of the late phase.
Following the translation of viral mRNA by the host cell's machinery, the structural proteins (Matrix, Capsid, Nucleocapsid) and enzymatic proteins (Protease, Reverse Transcriptase, Integrase) are synthesized as large polyproteins, namely Gag and Gag-Pol.[2][7] These polyproteins are trafficked to the cell membrane, where they assemble into new viral particles that bud from the host cell.[7]
Initially, these budded virions are immature and non-infectious.[8] The activation of the viral protease within the newly formed particle initiates the maturation process. The protease cleaves the Gag and Gag-Pol polyproteins at specific sites, releasing the individual functional proteins.[3][8] This proteolytic cascade leads to a dramatic structural reorganization of the virion core, forming the characteristic conical capsid, a hallmark of a mature, infectious virus.[9]
HIV Life Cycle Diagram
The following diagram illustrates the key stages of the HIV life cycle, highlighting the critical role of the protease in the maturation of the virion.
Caption: A simplified diagram of the HIV life cycle.
Structure and Mechanism of HIV Protease
HIV-1 protease is a homodimeric aspartyl protease, with each monomer consisting of 99 amino acids.[8] The active site is formed at the interface of the two monomers and contains the highly conserved catalytic triad (B1167595) sequence: Asp-Thr-Gly (Asp25, Thr26, and Gly27).[8] The two aspartic acid residues (Asp25 and Asp25') are essential for catalysis. The enzyme also possesses two flexible "flaps" that cover the active site and undergo a conformational change upon substrate binding.[8]
The catalytic mechanism involves a general acid-base catalysis model.[3] One of the aspartic acid residues in the active site is protonated, while the other is deprotonated.[8] The deprotonated aspartate abstracts a proton from a water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate.[8] This leads to the formation of a tetrahedral intermediate, which is stabilized by the protonated aspartate.[3][8] The intermediate then collapses, resulting in the cleavage of the peptide bond.[8]
Catalytic Mechanism of HIV Protease
The following diagram outlines the key steps in the catalytic cleavage of a peptide bond by HIV-1 protease.
Caption: A flowchart of the HIV protease catalytic mechanism.
Substrate Specificity and Polyprotein Processing
HIV protease cleaves the Gag and Gag-Pol polyproteins at a minimum of nine distinct cleavage sites to release the mature viral proteins.[8] While there is no strict consensus sequence for these cleavage sites, they often contain hydrophobic residues at the P1 and P1' positions (flanking the scissile bond).[7] The specificity of the protease is thought to be determined more by the three-dimensional shape of the substrate rather than a specific amino acid sequence.[10] The rate of cleavage at different sites varies, suggesting a regulated and sequential processing of the polyproteins.[10]
Quantitative Data: Enzyme Kinetics and Inhibition
The following tables summarize key quantitative data related to HIV-1 protease activity and inhibition.
Table 1: Kinetic Parameters of HIV-1 Protease for Various Substrates
| Substrate (Cleavage Site) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| MA/CA | 71 ± 7 | - | - | [11] |
| C-SA Wild Type | 128.6 ± 1.0 | 1.067 ± 0.003 | - | [12] |
| E35D↑G↑S Mutant | 198.0 ± 1.0 | 0.446 ± 0.001 | - | [12] |
| Subtype A (KARVL/AEAM) | - | ~7-9 | - | [13] |
| Subtype B (KARVL/AEAM) | - | ~7-9 | - | [13] |
| Subtype C (KARVL/AEAM) | - | ~7-9 | - | [13] |
Note: '-' indicates data not provided in the cited source.
Table 2: Inhibition Constants (Ki and IC50) for FDA-Approved Protease Inhibitors
| Inhibitor | Ki (nM) | IC50 (µM) | Reference |
| Saquinavir | 0.12 | - | [14] |
| Ritonavir | 0.015 | - | [14] |
| Indinavir | 0.36 | - | [14] |
| Atazanavir | - | - | [12] |
| Darunavir | - | - | [11] |
| Nelfinavir | - | - | [12] |
| Lopinavir | - | - | [12] |
| Amprenavir | - | - | [12] |
| Tipranavir | - | - | [12] |
Note: '-' indicates data not provided in the cited sources. Ki and IC50 values can vary depending on assay conditions.
Experimental Protocols
FRET-Based Assay for HIV-1 Protease Activity
This protocol describes a common method for measuring HIV-1 protease activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[15]
Principle: A synthetic peptide containing a specific HIV-1 protease cleavage site is labeled with a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.[16]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., EDANS/DABCYL or HiLyte Fluor™488/QXL™520 labeled)[15][16]
-
Assay Buffer (e.g., 50 mM sodium acetate, 0.1 M NaCl, pH 5.0)[12]
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant HIV-1 protease to the desired concentration in assay buffer.
-
In a 96-well microplate, add the assay buffer and the protease solution.
-
To initiate the reaction, add the FRET peptide substrate to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.[15]
-
Measure the fluorescence intensity at regular intervals over a specific period.
-
The rate of increase in fluorescence is proportional to the protease activity.
HIV-1 Protease Inhibition Assay
This protocol is used to determine the potency of a potential inhibitor.
Principle: The assay measures the reduction in protease activity in the presence of varying concentrations of an inhibitor. The data is used to calculate the IC50 value, which is the concentration of inhibitor required to reduce protease activity by 50%.[17]
Materials:
-
Same as for the FRET-based activity assay
-
Test inhibitor compound
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent.
-
In a 96-well microplate, add the assay buffer, the protease solution, and the diluted inhibitor.
-
Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Measure the fluorescence as described in the activity assay protocol.
-
Plot the protease activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Gag Processing
This protocol is used to visualize the cleavage of the Gag polyprotein in cell culture.[18]
Principle: Viral proteins from cell lysates or purified virions are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for Gag proteins (e.g., anti-p24). This allows for the detection of the full-length Gag precursor (p55) and its cleavage products (e.g., p24).[18][19]
Materials:
-
HIV-infected cell culture supernatant or cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., mouse anti-p24)[18]
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse)[18]
-
Chemiluminescent substrate (e.g., ECL kit)[18]
-
Imaging system
Procedure:
-
Pellet virions from the cell culture supernatant by ultracentrifugation.[18]
-
Lyse the pelleted virions or infected cells with SDS lysis buffer.[18]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p24) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[18]
High-Throughput Screening (HTS) for Protease Inhibitors
The development of novel protease inhibitors often begins with the screening of large compound libraries. HTS assays are designed to be rapid, robust, and automatable.
HTS Workflow for HIV Protease Inhibitors
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel HIV-1 protease inhibitors.
Caption: A flowchart for high-throughput screening of HIV protease inhibitors.
Conclusion
The HIV-1 protease remains a cornerstone of antiretroviral therapy due to its indispensable role in the viral life cycle. A deep understanding of its structure, function, and mechanism of inhibition is vital for the ongoing development of new therapies to combat the emergence of drug-resistant viral strains. The technical information and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of HIV-1 protease and developing the next generation of protease inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Kinetic and modeling studies of S3-S3' subsites of HIV proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanism and Kinetics of HIV-1 Protease Activation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurogentec.com [eurogentec.com]
- 16. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Interpretation and Use of the Western Blot Assay for Serodiagnosis of Human Immunodeficiency Virus Type 1 Infections [cdc.gov]
Decoding HIV-1 Protease: An In-depth Guide to Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of HIV-1 protease, a critical enzyme in the viral life cycle and a key target for antiretroviral therapy. Understanding the molecular interactions that govern substrate recognition and cleavage is paramount for the development of novel, potent, and resistance-evading protease inhibitors. This document delves into the quantitative analysis of substrate cleavage, detailed experimental protocols for specificity determination, and the underlying molecular mechanisms of substrate recognition.
Introduction to HIV-1 Protease
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartic protease essential for the maturation of infectious virions.[1] It functions as a homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[2][3] The protease cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites, releasing functional structural proteins and enzymes necessary for viral replication.[1][3] Inactivation of this protease results in the production of immature, non-infectious viral particles, making it a prime target for therapeutic intervention.[1]
The substrate-binding cleft of HIV-1 protease can accommodate a peptide sequence of about seven to eight amino acids, with the scissile bond positioned between the two catalytic aspartate residues. The specificity of the protease is determined by the interactions between the amino acid side chains of the substrate and the corresponding sub-pockets (S4-S4') of the enzyme's active site. While there is no strict consensus sequence for cleavage, preferences for certain amino acids at specific positions have been identified through extensive research.[4]
Quantitative Analysis of Substrate Cleavage
The efficiency of substrate cleavage by HIV-1 protease is quantified by the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The specificity constant (kcat/Km) is the most direct measure of how efficiently the enzyme recognizes and cleaves a particular substrate. The following tables summarize kinetic data for various peptide substrates, providing a quantitative basis for understanding substrate specificity.
Natural Cleavage Sites in Gag and Gag-Pol
HIV-1 protease cleaves the Gag and Gag-Pol polyproteins at several distinct sites. The rate of cleavage at these sites is not uniform, leading to a sequential and regulated processing of the polyproteins.[1] The table below lists the sequences of these natural cleavage sites. While comprehensive kinetic data for all natural cleavage sites is dispersed across literature, the relative processing rates are known to vary, influencing the order of viral protein release.[3][5]
| Polyprotein | Cleavage Site | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' |
| Gag | MA-CA | Ser | Gln | Asn | Tyr | Pro | Ile | Val | Gln |
| Gag | CA-SP1 | Ala | Arg | Val | Leu | Ala | Glu | Ala | Met |
| Gag | SP1-NC | Thr | Ser | Phe | Asn | Phe | Pro | Gln | Ile |
| Gag | NC-SP2 | Ala | Thr | Ile | Met | Met | Gln | Arg | Gly |
| Gag | SP2-p6 | Pro | Gly | Asn | Phe | Leu | Gln | Ser | Arg |
| Gag-Pol | TF-p6 | Ser | Phe | Asn | Phe | Pro | Gln | Ile | Thr |
| Gag-Pol | p6-PR | Thr | Leu | Asn | Phe | Pro | Ile | Ser | Pro |
| Gag-Pol | PR-RT | Phe | Pro | Lys | Trp | Lys | Phe | Pro | Val |
| Gag-Pol | RT-RH | Ala | Glu | Thr | Phe | Tyr | Val | Asp | Gly |
| Gag-Pol | RH-IN | Arg | Lys | Ile | Leu | Phe | Leu | Asp | Gly |
Table 1: Amino acid sequences of the natural cleavage sites within the HIV-1 Gag and Gag-Pol polyproteins. The arrow indicates the scissile bond between the P1 and P1' residues. Data compiled from various sources.[3][5]
Kinetic Parameters of Synthetic Oligopeptide Substrates
Systematic studies using synthetic oligopeptides have been crucial in dissecting the contribution of individual amino acid residues to substrate recognition and cleavage efficiency. The following table presents kinetic data for a series of decapeptide substrates based on the proximal cleavage site of the HIV-1 nucleocapsid protein, with systematic mutations at the P1' position.
| Substrate ID | P1' Mutation | Sequence (P4-P4') | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Change (vs. WT) |
| 1 | Asn (WT) | KIVKCFN CGK | 0.28 | 0.70 | 400 | 1.00 |
| 2 | Phe | KIVKCFF CGK | 1.50 | 0.09 | 16667 | 41.67 |
| 3 | Leu | KIVKCFL CGK | 0.65 | 0.25 | 2600 | 6.50 |
| 4 | Val | KIVKCFV CGK | 0.45 | 0.28 | 1607 | 4.02 |
| 5 | Ala | KIVKCFA CGK | 0.32 | 0.06 | 5333 | 13.33 |
| 6 | Cys | KIVKCFC CGK | 1.52 | 0.25 | 6080 | 15.20 |
| 7 | Thr | KIVKCFT CGK | 0.31 | 0.02 | 15500 | 38.75 |
| 8 | Gln | KIVKCFQ CGK | 0.67 | 0.04 | 16750 | 41.88 |
| 9 | Ser | KIVKCFS CGK | 0.63 | 0.004 | 157500 | 393.75 |
| 10 | Arg | KIVKCFR CGK | 1.05 | 0.02 | 52500 | 131.25 |
| 11 | Lys | KIVKCFK CGK | 0.86 | 0.01 | 86000 | 215.00 |
| 12 | Glu | KIVKCFE CGK | 1.21 | 0.01 | 121000 | 302.50 |
| 13 | Asp | KIVKCFD CGK | Not Hydrolysed | - | - | - |
| 14 | Gly | KIVKCFG CGK | 1.34 | 0.002 | 670000 | 1675.00 |
Table 2: Proteolytic processing of substituted oligopeptides representing the first cleavage site in the HIV-1 NC.[1][6] The data highlights the significant impact of the P1' residue on cleavage efficiency, with hydrophobic and small polar residues often being favored.
Experimental Protocols for Determining Substrate Specificity
Several experimental techniques are employed to characterize the substrate specificity of HIV-1 protease. The two most prominent methods are Förster Resonance Energy Transfer (FRET)-based cleavage assays and phage display-based substrate screening.
FRET-Based Cleavage Assay
This method provides a continuous, real-time measurement of protease activity by monitoring the cleavage of a fluorogenic peptide substrate. The substrate is dually labeled with a fluorescent donor and a quencher molecule. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored over time to determine kinetic parameters.[7][8]
Detailed Protocol:
-
Substrate Preparation:
-
Synthesize a peptide substrate containing a known or putative HIV-1 protease cleavage site.
-
Covalently attach a FRET donor (e.g., EDANS, CFP, HiLyte Fluor™ 488) to one end of the peptide and a quencher (e.g., DABCYL, YFP, QXL™ 520) to the other.[7][9] The choice of FRET pair will determine the excitation and emission wavelengths.
-
Purify the labeled peptide by HPLC to ensure high purity.
-
Determine the precise concentration of the substrate stock solution spectrophotometrically.
-
-
Enzyme and Buffer Preparation:
-
Use highly purified recombinant HIV-1 protease.
-
Prepare an assay buffer, typically with a pH between 4.7 and 6.0 to mimic the physiological conditions for protease activity. A common buffer is 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
-
-
Kinetic Measurement:
-
Perform assays in a 96-well microplate format using a fluorescence plate reader.
-
To each well, add the assay buffer and varying concentrations of the FRET substrate.
-
Initiate the reaction by adding a fixed, low concentration of HIV-1 protease.
-
Immediately begin monitoring the increase in fluorescence intensity at the emission wavelength of the donor fluorophore. Collect data at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
Include control wells with no enzyme to measure background fluorescence and wells with a known protease inhibitor to confirm the specificity of the cleavage.
-
-
Data Analysis:
-
Convert the fluorescence intensity data to the concentration of cleaved product using a standard curve generated with the free fluorophore.
-
Determine the initial velocity (v₀) of the reaction at each substrate concentration from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from Vmax and the enzyme concentration.
-
The specificity constant is then calculated as kcat/Km.
-
Phage Display for Substrate Identification
Phage display is a powerful technique for identifying novel peptide substrates for a protease from a large, randomized library. A library of phages is created where each phage displays a different peptide sequence on its surface. The library is then subjected to selection by the protease, and phages displaying cleavable sequences are enriched and identified.[10]
Detailed Protocol:
-
Phage Library Construction and Amplification:
-
Construct a phage display library expressing random peptide sequences (e.g., 8-12 amino acids) as fusions to a phage coat protein (e.g., pIII or pVIII).
-
The peptide library should be flanked by an affinity tag (e.g., FLAG tag) and the coat protein.
-
Amplify the phage library by infecting a suitable E. coli strain (e.g., K91Kan) and purifying the phage particles from the culture supernatant.
-
-
Substrate Selection (Biopanning):
-
Incubate the amplified phage library with active HIV-1 protease in a suitable reaction buffer. This will lead to the cleavage of specific, recognizable peptide sequences displayed on the phage surface, thereby removing the affinity tag.
-
Deplete the non-cleaved phages (which still possess the affinity tag) by incubating the mixture with anti-FLAG antibody-coated magnetic beads. The beads will bind to the non-specific phages, which are then removed using a magnet.
-
The supernatant, now enriched with phages displaying cleaved (specific) substrates, is collected.
-
-
Phage Amplification and Iterative Selection:
-
Infect fresh E. coli cells with the enriched phage population from the supernatant to amplify them.
-
Repeat the selection and amplification steps (biopanning) for several rounds (typically 3-4) to further enrich for the most efficiently cleaved substrates.
-
-
Identification of Specific Substrates:
-
After the final round of selection, isolate individual phage clones.
-
Sequence the DNA of the selected phage clones to identify the amino acid sequences of the displayed peptides that were efficiently cleaved by HIV-1 protease.
-
The identified sequences represent potential high-affinity substrates for the protease.
-
-
Validation:
-
Synthesize the identified peptide sequences and validate their cleavage by HIV-1 protease using the FRET-based assay described above to determine their kinetic parameters.
-
Molecular Basis of Substrate Recognition
The specificity of HIV-1 protease is not determined by a simple consensus sequence but rather by a combination of factors including the shape, size, and chemical properties of the substrate's amino acid side chains and their fit within the enzyme's sub-pockets.
Substrate Envelope Hypothesis
Structural studies of HIV-1 protease in complex with various substrates have revealed that despite their sequence diversity, all substrates adopt a similar, conserved three-dimensional conformation when bound to the active site. This conserved shape has been termed the "substrate envelope".[11] This hypothesis suggests that the primary determinant of substrate recognition is the ability of a peptide to adopt this specific conformation, which allows for optimal interactions with the enzyme's active site.[11]
Key Residue Preferences
While the overall shape is crucial, certain amino acid preferences at specific positions have been observed:
-
P2 and P2' Positions: These positions are often occupied by large hydrophobic residues. The S2 and S2' pockets of the protease are relatively large and can accommodate bulky side chains.
-
P1 and P1' Positions: The S1 and S1' pockets are also predominantly hydrophobic. There is a strong preference for hydrophobic residues at these positions, although the size tolerance can vary. As seen in Table 2, a variety of residues can be tolerated at the P1' position, with significant effects on cleavage efficiency.[1]
-
Hydrogen Bonding: The backbone of the substrate forms a network of hydrogen bonds with the protease, particularly with the "flaps" that close over the active site upon substrate binding. These interactions are critical for stabilizing the enzyme-substrate complex in a catalytically competent conformation.
Conclusion
The substrate specificity of HIV-1 protease is a complex interplay of substrate conformation and specific side-chain interactions. Quantitative analysis of cleavage kinetics, facilitated by techniques like FRET-based assays, provides crucial data for understanding these interactions. High-throughput methods such as phage display are invaluable for discovering novel substrate sequences. A thorough understanding of the principles outlined in this guide is essential for the rational design of next-generation HIV-1 protease inhibitors that can overcome the challenges of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 9. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Dynamics of Preferential Substrate Recognition in HIV-1 Protease: Redefining the Substrate Envelope - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Parameters of HIV Protease Substrate I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic parameters of substrates for Human Immunodeficiency Virus Type 1 (HIV-1) Protease, a critical enzyme in the viral life cycle and a key target for antiretroviral therapy. This document summarizes quantitative kinetic data, details common experimental methodologies, and presents visual representations of the enzymatic process and experimental workflows.
Introduction to HIV-1 Protease and its Substrates
HIV-1 protease is an aspartic protease responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. This process is essential for the production of infectious virions, making the protease a prime target for therapeutic intervention. The development of potent and specific inhibitors relies on a thorough understanding of the enzyme's interaction with its substrates.
"HIV Protease Substrate I" is a general term often referring to a variety of synthetic peptides designed to mimic the natural cleavage sites of the HIV-1 protease. These substrates are crucial tools for in vitro characterization of the enzyme's activity and for the screening of potential inhibitors. Fluorogenic substrates, in particular, are widely used due to their high sensitivity and suitability for high-throughput screening.
Quantitative Kinetic Data
The kinetic parameters of HIV-1 protease with various substrates are essential for comparing enzyme efficiency and inhibitor potency. The Michaelis-Menten constant (Km), maximum velocity (Vmax), and catalytic constant (kcat) are key indicators of enzyme-substrate interaction.
Below is a summary of reported kinetic constants for several commonly used HIV-1 protease substrates.
| Substrate Sequence | Assay Type | Km (µM) | Vmax (nmol/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln(DABCYL)-Arg | Fluorometric | 103 ± 8 | 164 ± 7 | - | - | [1] |
| Ac-Thr-Ile-Nle-p-NO2-Phe-Gln-Arg-NH2 | Fluorometric | 15 | - | 7.4 | 4.9 x 10⁵ | [2] |
| Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ | Chromogenic | 128.6 ± 1.0 | - | 1.067 ± 0.003 | 8.3 x 10³ | [3] |
| QXL 520-GABA-SFNFPQITK-HiLyte Flour 488-NH₂ | FRET | - | 4.45 nM/s | - | 1.089 x 10⁴ | [2] |
Note: The values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of HIV-1 protease kinetic parameters is typically performed using fluorometric or chromatographic assays.
Fluorometric Assay for HIV-1 Protease Activity
This protocol is a generalized procedure based on commercially available kits and published methods for determining the kinetic parameters of HIV-1 protease using a fluorogenic substrate.[4][5][6][7][8][9]
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln(DABCYL)-Arg)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)[1][2]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm[1][10]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the HIV-1 Protease to the desired concentration in cold assay buffer immediately before use.
-
Prepare a series of substrate dilutions in assay buffer to cover a range of concentrations around the expected Km value.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted HIV-1 protease.
-
Include control wells containing assay buffer instead of the enzyme to measure background fluorescence.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a specific volume of the substrate dilution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
HPLC-Based Assay for HIV-1 Protease Activity
This method provides a direct measure of substrate cleavage and product formation and is often used as a reference method.[11]
Materials:
-
Recombinant HIV-1 Protease
-
Non-labeled peptide substrate
-
Reaction Buffer (e.g., 0.25 M potassium phosphate, pH 5.6, containing 7.5% glycerol, 1 mM EDTA, 5 mM DTT, and 2 M NaCl)[11]
-
Quenching Solution (e.g., 6 M guanidine-HCl)
-
Reverse-phase HPLC system with a C18 column
-
Mobile phases (e.g., Water with 0.05% TFA and Acetonitrile (B52724) with 0.05% TFA)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a specific concentration of the peptide substrate, and the HIV-1 protease.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[11]
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution.[11]
-
-
HPLC Analysis:
-
Inject an aliquot of the quenched reaction mixture onto the C18 column.
-
Separate the substrate and cleavage products using a gradient of increasing acetonitrile concentration.[11]
-
Monitor the elution profile by UV absorbance at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the amount of product formed by integrating the peak area corresponding to the product.
-
Calculate the initial reaction velocity based on the amount of product formed over the incubation time.
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax as described in the fluorometric assay.
-
Visualizations
HIV-1 Life Cycle and the Role of Protease
The following diagram illustrates the central role of HIV-1 Protease in the viral maturation process.
Caption: The role of HIV-1 Protease in the viral life cycle.
Experimental Workflow for Fluorometric Kinetic Assay
This diagram outlines the key steps involved in determining the kinetic parameters of HIV-1 Protease using a fluorometric assay.
Caption: Workflow for a fluorometric HIV-1 Protease kinetic assay.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. abcam.cn [abcam.cn]
- 8. abcam.co.jp [abcam.co.jp]
- 9. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 11. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Engine of Viral Maturation: An In-depth Technical Guide to the Catalytic Activity of HIV Protease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the catalytic activity of Human Immunodeficiency Virus (HIV) protease, a critical enzyme in the viral life cycle and a primary target for antiretroviral therapy. We will delve into the molecular mechanics of its enzymatic function, present key quantitative data on its activity, and detail the experimental protocols used to characterize this essential viral component.
The Critical Role and Structure of HIV Protease
HIV protease (PR) is an aspartic protease that plays an indispensable role in the maturation of the HIV virion. After the virus buds from an infected host cell, it is in an immature, non-infectious state. The viral Gag and Gag-Pol polyproteins, which are long chains of precursor proteins, must be cleaved into their functional constituent parts to form the mature viral core and activate essential enzymes like reverse transcriptase and integrase.[1] HIV protease is the enzyme responsible for this precise proteolytic cleavage at nine specific sites within these polyproteins. Without the catalytic activity of HIV protease, the virus cannot become infectious, making it a prime target for therapeutic intervention.[2]
Structurally, HIV protease is a homodimer, meaning it is composed of two identical protein subunits.[3] Each subunit is a relatively small protein of 99 amino acids. The two subunits come together to form a C2-symmetric structure, creating a single active site in a cleft between them.[3] This active site contains the highly conserved catalytic triad (B1167595) sequence: Asp-Thr-Gly (Asp25, Thr26, and Gly27). The two aspartic acid residues, one from each monomer (Asp25 and Asp25'), are the key players in the catalytic mechanism.
A notable feature of the HIV protease structure is the presence of two flexible "flaps," which are β-hairpin loops that cover the active site.[4] These flaps are dynamic and can move significantly, up to 7 Å, to allow a substrate to enter the active site. Once the substrate is bound, the flaps close down, securing it in the optimal position for catalysis.[4]
The Catalytic Mechanism: A General Acid-Base Approach
The catalytic mechanism of HIV protease is a well-characterized general acid-base catalysis, a hallmark of aspartic proteases.[5][6] This process utilizes a water molecule, activated by the two aspartic acid residues (Asp25 and Asp25') in the active site, to hydrolyze the peptide bond of the substrate.[1][5]
At the optimal pH for the enzyme's activity, one of the aspartic acid residues is protonated (acting as a general acid) while the other is deprotonated (acting as a general base). The catalytic cycle can be summarized in the following steps:
-
Substrate Binding: The polyprotein substrate binds to the active site of the HIV protease dimer. The flexible flaps of the protease close over the substrate, securing it in place.[4]
-
Activation of Water: The deprotonated Asp residue acts as a general base, abstracting a proton from a nearby water molecule. This generates a highly nucleophilic hydroxide (B78521) ion.
-
Nucleophilic Attack: The activated hydroxide ion attacks the carbonyl carbon of the scissile peptide bond in the substrate. This forms a tetrahedral oxyanion intermediate.[5]
-
Stabilization of the Intermediate: The protonated Asp residue acts as a general acid, donating a proton to the nitrogen atom of the scissile peptide bond. This helps to stabilize the tetrahedral intermediate.
-
Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond.
-
Product Release: The two resulting peptide fragments are released from the active site, and the enzyme is regenerated to its initial state, ready to bind to another substrate molecule.
Quantitative Analysis of HIV Protease Activity
The efficiency of HIV protease catalysis and the potency of its inhibitors are quantified using several key kinetic parameters. These values are crucial for understanding the enzyme's function and for the development of effective antiretroviral drugs.
Michaelis-Menten Kinetics
The catalytic activity of HIV protease is often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). The two key parameters derived from this model are:
-
Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate.
-
k꜀ₐₜ (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a measure of the enzyme's catalytic efficiency.
The ratio k꜀ₐₜ/Kₘ is a measure of the overall catalytic efficiency of the enzyme.
Inhibition Constant (Kᵢ)
For drug development, a critical parameter is the inhibition constant (Kᵢ) , which quantifies how strongly an inhibitor binds to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.
The following tables summarize representative kinetic parameters for HIV protease with various substrates and inhibition constants for several FDA-approved protease inhibitors.
Table 1: Kinetic Parameters for HIV Protease with Different Substrates
| Substrate Sequence | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met | 22 | 20 | 9.1 x 10⁵ |
| Wild Type (C-SA) Substrate | 128.6 ± 1.0 | 1.067 ± 0.003 | 8.3 x 10³ |
| Mutant (E35D↑G↑S) Substrate | 198.0 ± 1.0 | 0.446 ± 0.001 | 2.25 x 10³ |
| WT NL4-3 (MA/CA substrate) | 71 ± 7 | - | - |
| I84V mutant (MA/CA substrate) | 66 ± 4 | - | - |
| V82I mutant (MA/CA substrate) | 62 ± 4 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][7]
Table 2: Inhibition Constants (Kᵢ) of FDA-Approved Protease Inhibitors against HIV-1 Protease
| Inhibitor | Kᵢ (nM) - Wild Type | Kᵢ (nM) - HIV-2 |
| Amprenavir | < 1.0 | - |
| Atazanavir | < 1.0 | - |
| Darunavir | - | 0.17 |
| Indinavir | < 1.0 | - |
| Lopinavir | - | 0.7 |
| Nelfinavir | < 1.0 | - |
| Ritonavir | < 1.0 | - |
| Saquinavir | - | 0.6 |
| Tipranavir | < 1.0 | 0.45 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][3]
Experimental Protocols for Measuring HIV Protease Activity
Several robust experimental methods are employed to measure the catalytic activity of HIV protease and to screen for potential inhibitors. The most common assays are based on spectrophotometry, fluorescence resonance energy transfer (FRET), and high-performance liquid chromatography (HPLC).
Spectrophotometric Assay
This method utilizes a chromogenic substrate, a peptide that, when cleaved by HIV protease, results in a change in light absorbance at a specific wavelength.
Principle: A synthetic peptide substrate is designed to contain a chromophore, such as p-nitrophenylalanine (Nph), at the P1' position.[7] Cleavage of the peptide bond between the P1 and P1' residues leads to a change in the molar absorptivity of the solution, which can be monitored over time using a spectrophotometer.[5] The initial rate of the reaction is determined from the linear portion of the absorbance change versus time plot.
Typical Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically 50 mM sodium acetate, pH 4.7-5.5.
-
HIV Protease: A stock solution of known concentration.
-
Chromogenic Substrate: A stock solution of a substrate like H-Ser-Gln-Asn-Leu-Phe(NO2)-Leu-Asp-Gly-NH2 dissolved in a suitable solvent (e.g., DMSO).[5]
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer and the chromogenic substrate to the desired final concentration.
-
To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding a small volume of the HIV protease solution.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the slope of the linear phase of the absorbance versus time curve.
-
To determine Kₘ and Vₘₐₓ, perform the assay at varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
To determine Kᵢ, perform the assay with a fixed substrate concentration and varying inhibitor concentrations.
-
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays are highly sensitive and are well-suited for high-throughput screening of HIV protease inhibitors.
Principle: A synthetic peptide substrate is designed with a fluorescent donor molecule and a quencher molecule at opposite ends of the cleavage site.[6] When the peptide is intact, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. Upon cleavage by HIV protease, the donor and quencher are separated, leading to an increase in the donor's fluorescence emission.[6]
Typical Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate well, combine the assay buffer and the FRET substrate.
-
For inhibition studies, add the inhibitor and pre-incubate with the enzyme.
-
Initiate the reaction by adding the HIV protease solution.
-
-
Data Acquisition:
-
Place the microplate in a fluorescence plate reader.
-
Excite the donor fluorophore at its specific excitation wavelength and measure the emission at the donor's emission wavelength over time.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear increase in fluorescence over time.
-
Determine kinetic parameters (Kₘ, Vₘₐₓ, Kᵢ) as described for the spectrophotometric assay.
-
High-Performance Liquid Chromatography (HPLC)-Based Assay
HPLC-based assays are highly accurate and can be used to directly measure the formation of cleavage products.
Principle: The enzymatic reaction is allowed to proceed for a specific time and is then stopped. The reaction mixture is then injected into an HPLC system. The substrate and its cleavage products are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatography column. The amount of product formed is quantified by detecting the separated molecules, typically by UV absorbance.
Typical Protocol:
-
Reagent Preparation:
-
Assay Buffer: Similar to other assays.
-
HIV Protease: A stock solution of known concentration.
-
Peptide Substrate: A stock solution of an unlabeled peptide substrate.
-
Stop Solution: An acidic solution (e.g., trifluoroacetic acid) to quench the reaction.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, substrate, and (if applicable) inhibitor.
-
Initiate the reaction by adding HIV protease and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the stop solution.
-
-
HPLC Analysis:
-
Inject a specific volume of the quenched reaction mixture into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Separate the substrate and products using a gradient of mobile phases (e.g., water/acetonitrile with trifluoroacetic acid).
-
Detect the eluting peaks using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds).
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and products based on their retention times.
-
Quantify the amount of product formed by integrating the area under the corresponding peak.
-
Calculate the reaction velocity and determine kinetic parameters.
-
Conclusion
A thorough understanding of the catalytic activity of HIV protease is fundamental to the continued development of effective antiretroviral therapies. Its well-defined structure, catalytic mechanism, and the availability of robust quantitative assays have made it a model system for studying enzyme kinetics and structure-based drug design. As the virus continues to evolve and develop resistance to existing drugs, a deep and detailed knowledge of the core catalytic functions of HIV protease will remain essential for designing the next generation of inhibitors to combat the global HIV/AIDS epidemic.
References
- 1. researchgate.net [researchgate.net]
- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 3. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Enhancement of Probe Signal for Screening of HIV-1 Protease Inhibitors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 7. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Natural Cleavage Sites of HIV-1 Protease: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the natural cleavage sites of HIV-1 protease is paramount for the development of effective antiretroviral therapies. This in-depth technical guide provides a detailed overview of these cleavage sites, the experimental methodologies used to identify them, and the quantitative data associated with their processing.
HIV-1 protease, an aspartyl protease, is a critical enzyme in the viral life cycle, responsible for the proteolytic processing of the Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[1][2] This maturation process is essential for the production of infectious virions, making the protease a prime target for therapeutic intervention.[1][3] The specificity of HIV-1 protease is not determined by a strict consensus sequence but rather by the recognition of the shape and volume of the substrate.[3][4]
Natural Substrates and Cleavage Sites of HIV-1 Protease
The primary natural substrates of HIV-1 protease are the Gag and Gag-Pol polyproteins.[2][5] The ordered cleavage of these polyproteins is crucial for the proper assembly and maturation of the virus.[6] The table below summarizes the known natural cleavage sites within the HIV-1 Gag and Gag-Pol polyproteins, along with their amino acid sequences.
| Polyprotein | Cleavage Site Name | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' | Relative Cleavage Rate |
| Gag | MA-CA | Ser | Gln | Asn | Tyr | Pro | Ile | Val | Gln | Intermediate |
| Gag | CA-SP1 | Ala | Arg | Val | Leu | Ala | Glu | Ala | Met | Slow |
| Gag | SP1-NC | Ser | Gln | Asn | Tyr | Pro | Ile | Val | Gln | Fast |
| Gag | NC-SP2 | Ala | Thr | Ile | Met | Met | Gln | Arg | Gly | Slow |
| Gag | SP2-p6 | Pro | Gly | Asn | Phe | Leu | Gln | Ser | Arg | Intermediate |
| Gag-Pol | TF-PR | Ser | Phe | Asn | Phe | Pro | Gln | Ile | Thr | - |
| Gag-Pol | PR-RT (p6*-PR) | Thr | Leu | Asn | Phe | Pro | Ile | Ser | Pro | - |
| Gag-Pol | RT-RH (p51-p15) | Ala | Pro | Glu | Thr | Val | Val | Gln | Gly | - |
| Gag-Pol | RH-IN | Arg | Lys | Ile | Leu | Phe | Leu | Asp | Gly | - |
Note: The scissile bond is between the P1 and P1' residues. The relative cleavage rates are general classifications based on kinetic studies.[6][7] The transframe (TF) and p6 regions are also part of the Gag-Pol polyprotein.*
Quantitative Analysis of HIV-1 Protease Cleavage
The efficiency of cleavage at different sites is not uniform, leading to a sequential and regulated processing of the polyproteins.[6] This differential processing is quantified by kinetic parameters, primarily the catalytic efficiency (kcat/Km). The following table presents available kinetic data for the cleavage of synthetic oligopeptide substrates representing natural cleavage sites.
| Substrate (Cleavage Site) | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| NC-1 (Proximal Zinc-Finger) | KIVKCF↓NCGK | - | - | - |
| NC-1 (P1' Asn -> Phe) | KIVKCF↓FCGK | - | - | - |
| NC-1 (P1' Asn -> Gly) | KIVKCF↓GCGK | - | - | Non-hydrolysable |
Data on specific kinetic parameters for all natural cleavage sites is extensive and context-dependent.[8][9] The table illustrates the impact of single amino acid substitutions on cleavage efficiency, as demonstrated in studies on the nucleocapsid protein (NC) cleavage site.[8][9]
Experimental Protocols for Identifying and Characterizing Cleavage Sites
Several experimental techniques are employed to identify and characterize the cleavage sites of HIV-1 protease. These methods are crucial for understanding substrate specificity and for screening potential inhibitors.
Förster Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays provide a continuous, real-time measurement of protease activity.[10][11] They utilize a synthetic peptide substrate containing a fluorophore and a quencher on opposite sides of the cleavage site.
Methodology:
-
Substrate Design: A peptide sequence corresponding to a known or potential cleavage site is synthesized. A fluorescent donor (e.g., EDANS, CFP) is attached to one end, and a quencher (e.g., DABCYL, YFP) to the other.[10][12]
-
Reaction Setup: The FRET substrate is incubated with purified HIV-1 protease in a suitable buffer.
-
Fluorescence Measurement: In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.[12][13] This increase is monitored over time using a fluorometer.
-
Data Analysis: The initial velocity of the reaction is determined from the rate of fluorescence increase. Kinetic parameters (Km and kcat) can be calculated by measuring the reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[8]
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful tool for identifying the exact cleavage sites within a protein.[14][15] This approach can be used with both purified proteins and complex biological samples.
Methodology:
-
Sample Preparation: A protein substrate (e.g., a purified Gag polyprotein or a cell lysate) is incubated with and without active HIV-1 protease.
-
Proteolytic Digestion: The protein samples are then digested with a standard protease, such as trypsin, to generate a complex mixture of peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.[16]
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides.[17] New N-termini or C-termini generated by HIV-1 protease cleavage are identified by comparing the peptide profiles of the samples treated with and without the viral protease. This allows for the precise determination of the cleavage site.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to investigate the importance of specific amino acids at or near the cleavage site for protease recognition and processing.[18]
Methodology:
-
Mutant Generation: The gene encoding the substrate protein (e.g., Gag) is altered using molecular biology techniques to introduce specific amino acid substitutions at the desired positions within the cleavage site.
-
Protein Expression: The mutated gene is expressed in a suitable system (e.g., E. coli or mammalian cells) to produce the modified substrate protein.
-
Cleavage Assay: The susceptibility of the mutant substrate to cleavage by HIV-1 protease is assessed using methods such as FRET-based assays or Western blotting.
-
Analysis: The cleavage efficiency of the mutant substrate is compared to that of the wild-type substrate to determine the effect of the mutation.[18][19]
Conclusion
A thorough understanding of the natural cleavage sites of HIV-1 protease, coupled with robust experimental methodologies for their characterization, is fundamental to the ongoing efforts in anti-HIV drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for researchers in this critical field, facilitating the design of more potent and specific protease inhibitors and contributing to the fight against HIV/AIDS.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 5. uniprot.org [uniprot.org]
- 6. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Gag Non-Cleavage Site PI Resistance Mutations Stabilize Protease/Gag Substrate Complexes In Silico via a Substrate-Clamp [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 12. eurogentec.com [eurogentec.com]
- 13. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based proteomics strategies for protease cleavage site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. The HIV-1 protease as enzyme and substrate: mutagenesis of autolysis sites and generation of a stable mutant with retained kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An active-site mutation in the human immunodeficiency virus type 1 proteinase (PR) causes reduced PR activity and loss of PR-mediated cytotoxicity without apparent effect on virus maturation and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Dance of Recognition: A Technical Guide to HIV Protease Substrate Specificity and Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease, a homodimeric aspartyl protease, is a cornerstone of the viral life cycle.[1][2][3] It is responsible for the post-translational processing of the Gag and Gag-Pol polyproteins, cleaving them into mature structural and enzymatic proteins essential for the assembly of infectious virions.[4][5][6] This indispensable role has made HIV-1 protease a primary target for antiretroviral therapy, with protease inhibitors (PIs) forming a critical component of highly active antiretroviral therapy (HAART).[7][8] However, the remarkable evolutionary capacity of HIV-1, driven by its high mutation rate, poses a persistent challenge, leading to the emergence of drug-resistant protease variants.[7][9] This guide provides an in-depth technical exploration of the intricate and evolving mechanisms of HIV-1 protease substrate recognition, the structural and kinetic consequences of mutations, and the co-evolutionary dance between the protease and its substrates in the face of therapeutic pressure.
The Structural Basis of Substrate Recognition
HIV-1 protease recognizes and cleaves at least ten distinct, non-homologous cleavage sites within the Gag and Gag-Pol polyproteins.[10] The specificity of this recognition is not determined by a strict consensus sequence but rather by the three-dimensional shape and chemical properties of the substrate peptide as it fits into the protease's active site.[9] This concept is encapsulated in the "substrate envelope" hypothesis, which posits that natural substrates adopt a conserved consensus volume within the active site.[11]
The protease active site is a cylindrical tunnel at the dimer interface, capped by two flexible β-hairpin loops known as "flaps" (residues 43-58).[2] Upon substrate binding, these flaps move from an open to a closed conformation, burying the substrate and creating a network of interactions that stabilize the enzyme-substrate complex.[12] The substrate binds in an extended β-strand conformation, with amino acid side chains occupying specific "pockets" (S4-S4') within the protease active site.
The interactions governing this recognition are a delicate balance of hydrogen bonds and van der Waals contacts.[10][13] While the backbone of the substrate forms a conserved pattern of hydrogen bonds with the protease, the specificity is largely determined by the interactions of the substrate side chains with the corresponding protease pockets.[10]
The Evolution of Drug Resistance
The selective pressure exerted by PIs has driven the evolution of HIV-1 protease, leading to the selection of mutations that confer resistance. These mutations can be broadly categorized as primary and secondary.
-
Primary mutations typically occur within the active site and directly interfere with inhibitor binding, often by altering van der Waals contacts or introducing steric hindrance.[4][7] A classic example is the V82A mutation, which reduces van der Waals interactions with some inhibitors.[4]
-
Secondary (or compensatory) mutations often arise outside the active site and are thought to compensate for the loss of catalytic efficiency or stability caused by primary mutations.[7][9] These mutations can restore the protease's ability to process its natural substrates, thereby maintaining viral fitness.[14]
The evolution of drug resistance is a complex process involving the accumulation of multiple mutations. This mutational interplay can lead to broad cross-resistance to multiple PIs.[15]
Co-evolution of Protease and Substrate
A fascinating aspect of HIV-1 evolution is the co-evolution of the protease and its Gag cleavage sites.[5][10] As drug resistance mutations alter the shape and chemical environment of the protease's active site, compensatory mutations can arise in the Gag polyprotein, particularly at the cleavage sites.[10] These substrate mutations can restore or even enhance the processing efficiency of the mutated protease, ensuring the production of viable virions.[10]
Structural studies have revealed that these co-evolved substrates often fit better within the altered "substrate envelope" of the resistant protease, re-establishing a favorable network of interactions.[10] This co-evolutionary dynamic highlights the intricate interplay between enzyme, substrate, and inhibitor in the ongoing battle for viral survival.
Quantitative Analysis of Protease-Substrate Interactions
The evolution of HIV protease substrate recognition can be quantified through various experimental and computational methods. The following tables summarize key quantitative data on the effects of mutations on inhibitor binding, catalytic efficiency, and intermolecular interactions.
Table 1: Inhibition Constants (Ki) of Protease Inhibitors Against Wild-Type and Resistant HIV-1 Protease Variants
| Protease Variant | Darunavir (DRV) Ki (pM) | Amprenavir (APV) Ki (nM) | Saquinavir (SQV) Ki (nM) |
| Wild-Type | 4.5[16] | 0.39[16] | - |
| I50V | - | 1.6[3] | - |
| V82F/I84V | - | 2.0[3] | - |
| I84V | < 5[17] | - | - |
| I50V/A71V | < 5[17] | - | - |
| PR1M (V32I, I47V, V82I) | - | - | 0.23[11] |
Data compiled from multiple sources as cited.
Table 2: Catalytic Efficiency (kcat/Km) of HIV-1 Protease for Gag Cleavage Sites
| Protease Variant | Substrate | kcat/Km (mM-1s-1) |
| Wild-Type | NC/p1 | 1.56[18] |
| D30N | - | Lower than WT[9] |
| N88D | - | Lower than WT[9] |
| M46I | - | Lower than WT[19] |
| I84V | - | Similar to WT[19] |
Data compiled from multiple sources as cited.
Table 3: Changes in Intermolecular Interactions in Co-evolved Protease-Substrate Complexes
| Complex | Change in van der Waals Contacts (kcal/mol) | Notable Hydrogen Bond Changes |
| D30N/N88D PR with L449F p1-p6 | Enhanced contacts[10] | Altered network around D30[10] |
| I50V/A71V PR with L449F p1-p6 | Enhanced contacts[11] | - |
| I50V/A71V PR with R452S p1-p6 | - | Additional hydrogen bond formed[11] |
Data compiled from multiple sources as cited.
Experimental Protocols
A thorough understanding of the evolution of HIV protease substrate recognition relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Recombinant HIV-1 Protease Expression and Purification
Objective: To produce and purify recombinant HIV-1 protease for in vitro assays.
Protocol:
-
Transformation: Transform E. coli BL21(DE3) competent cells with a pET vector containing the HIV-1 protease gene.[20][21]
-
Culture and Induction: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.[14] Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 3-4 hours at 37°C.[14][20]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Inclusion Body Solubilization: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies with a buffer containing Triton X-100 to remove membrane contaminants.[20] Solubilize the washed inclusion bodies in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.[20]
-
Refolding: Refold the solubilized protease by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT) with gentle stirring at 4°C.
-
Affinity Chromatography: Purify the refolded protease using a Ni-NTA affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the protease with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): If necessary, further purify the protease using ion-exchange or size-exclusion chromatography.[8]
HIV-1 Protease Enzyme Kinetics Assay (FRET-based)
Objective: To measure the kinetic parameters (Km, kcat) of HIV-1 protease activity.
Protocol:
-
Reagents:
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA.[1]
-
FRET Substrate: A synthetic peptide containing a specific HIV-1 protease cleavage site flanked by a fluorescent donor (e.g., HiLyte Fluor™ 488) and a quencher (e.g., QXL™ 520).[1][22]
-
Purified recombinant HIV-1 protease.
-
-
Assay Setup:
-
Prepare serial dilutions of the FRET substrate in the assay buffer.
-
In a 96-well microplate, add the substrate dilutions.
-
Initiate the reaction by adding a fixed concentration of purified HIV-1 protease to each well.
-
-
Data Acquisition: Immediately measure the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™ 488/QXL™ 520).[22]
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time plots.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Determination of Inhibitor Ki Values
Objective: To determine the inhibition constant (Ki) of a competitive inhibitor.
Protocol:
-
Assay Setup: Perform the FRET-based enzyme kinetics assay as described above, but in the presence of varying concentrations of the inhibitor.
-
Data Analysis:
-
Determine the apparent Km (Km,app) at each inhibitor concentration.
-
Plot Km,app versus the inhibitor concentration. The data should fit a linear equation: Km,app = Km(1 + [I]/Ki).
-
The Ki can be determined from the slope of this line (Slope = Km/Ki).
-
Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value: Ki = IC50 / (1 + [S]/Km).[23]
-
X-ray Crystallography of Protease-Substrate Complexes
Objective: To determine the three-dimensional structure of HIV-1 protease in complex with a substrate or inhibitor.
Protocol:
-
Crystallization:
-
Data Collection:
-
Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, often at a synchrotron source.
-
Collect diffraction data as a series of images as the crystal is rotated.[24]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using molecular replacement, using a known protease structure as a search model.
-
Build an atomic model of the protease-ligand complex into the resulting electron density map.
-
Refine the atomic model against the experimental data to improve its accuracy and agreement with known geometric parameters.[26]
-
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters (ΔH, ΔS, Ka) of inhibitor binding to HIV-1 protease.
Protocol:
-
Sample Preparation:
-
Prepare solutions of purified HIV-1 protease and the inhibitor in the same buffer (e.g., 10 mM sodium acetate, pH 5.0).[16]
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the protease solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protease solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat evolved per injection.
-
Plot the heat per mole of injectant against the molar ratio of inhibitor to protease.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[27]
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.[27]
-
Visualizing the Pathways of HIV-1 Protease Function and Evolution
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the HIV-1 protease life cycle and the evolution of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Affinity purification of HIV-1 and HIV-2 proteases from recombinant E. coli strains using pepstatin-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. HIV-1 Protease-Substrate Coevolution in Nelfinavir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The gag precursor contains a specific HIV-1 protease cleavage site between the NC (P7) and P1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalytic efficiency and phenotype of HIV-1 proteases encoding single critical resistance substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]
- 21. Recombinant expression and purification of HIV-1 RT [protocols.io]
- 22. eurogentec.com [eurogentec.com]
- 23. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 24. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
- 26. cdn.graphpad.com [cdn.graphpad.com]
- 27. zaguan.unizar.es [zaguan.unizar.es]
Methodological & Application
Application Notes: HIV Protease Substrate I Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). The HIV-1 protease, a retroviral aspartyl protease, is a critical enzyme in the viral life cycle.[1][2][3] It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][3][4] Consequently, HIV-1 protease is a primary target for antiretroviral drug development. This document provides a detailed protocol for a fluorometric assay to measure the activity of HIV-1 protease using a synthetic peptide substrate. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), offering a sensitive and continuous method for quantifying enzyme activity.
Principle of the Assay
The HIV Protease Substrate I assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the protease.[1] This method provides a significant advantage over older techniques like HPLC or electrophoresis due to its simplicity and precision in determining reaction rates.
Materials and Reagents
A summary of the necessary materials and reagents is provided in the table below.
| Reagent/Material | Description | Storage |
| HIV-1 Protease | Recombinant, purified enzyme. | Store at -80°C. Avoid repeated freeze-thaw cycles. |
| This compound | Synthetic FRET peptide substrate. | Store at -80°C, protected from light. |
| Assay Buffer | Typically contains a buffering agent (e.g., Sodium Acetate) to maintain pH. | Store at -20°C or as recommended by the manufacturer. |
| Dilution Buffer | Used for diluting the enzyme and substrate. | Store at -20°C. |
| Positive Control | Active HIV-1 Protease. | Store at -80°C. |
| Negative Control/Inhibitor | A known HIV protease inhibitor, such as Pepstatin A. | Store as recommended by the manufacturer. |
| 96-well microplate | Black, flat-bottom plates are recommended for fluorescence assays. | Room Temperature. |
| Fluorescence microplate reader | Capable of measuring fluorescence at the appropriate excitation and emission wavelengths. | N/A |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the this compound assay.
Table 1: Reagent Concentrations and Volumes
| Component | Stock Concentration | Volume per Well | Final Concentration in Reaction |
| HIV-1 Protease | Varies (e.g., 0.05 mg/mL) | 2 - 10 µL | Varies (dependent on activity) |
| This compound | Varies (e.g., 10 µM) | 2 µL | ~0.27 mM (example) |
| Assay Buffer | 1X or 2X | Adjust to final volume | 1X |
| Test Compound/Inhibitor | Varies | 10 µL | Varies |
| Total Reaction Volume | N/A | 100 µL | N/A |
Table 2: Experimental Parameters
| Parameter | Value |
| Incubation Temperature | 37°C |
| Incubation Time | 1 - 3 hours (kinetic reading) |
| Excitation Wavelength | ~330-340 nm |
| Emission Wavelength | ~450-490 nm |
| Measurement Mode | Kinetic |
Experimental Protocol
This protocol outlines the steps for performing the this compound assay in a 96-well microplate format.
1. Reagent Preparation
-
Thaw all necessary reagents on ice.
-
Prepare the Assay Buffer to a 1X concentration if supplied as a concentrate.
-
Dilute the HIV-1 Protease to the desired concentration using the Dilution Buffer immediately before use. Keep the diluted enzyme on ice.
-
Dilute the this compound to the desired concentration using the Assay Buffer.
2. Assay Plate Setup
-
Add the appropriate volumes of Assay Buffer to all wells.
-
Sample Wells: Add the test compounds or samples to be screened.
-
Positive Control Wells: Add diluted active HIV-1 Protease.
-
Negative Control (Inhibitor) Wells: Add a known HIV protease inhibitor (e.g., Pepstatin A) and diluted active HIV-1 Protease.
-
Blank Wells: Add Assay Buffer only (no enzyme or substrate).
3. Reaction Initiation and Incubation
-
Initiate the enzymatic reaction by adding the diluted this compound to all wells except the blank wells.
-
Mix the contents of the wells gently by shaking the plate for 30-60 seconds.
-
Incubate the plate at 37°C, protected from light.
4. Data Acquisition
-
Measure the fluorescence intensity at regular intervals over a period of 1 to 3 hours using a fluorescence microplate reader.[1][3]
-
Use an excitation wavelength of approximately 330-340 nm and an emission wavelength of approximately 450-490 nm.[1][5]
5. Data Analysis
-
Subtract the background fluorescence (from the blank wells) from the values of all other wells.
-
Determine the rate of the enzymatic reaction by plotting the fluorescence intensity against time. The initial linear portion of the curve represents the initial velocity of the reaction.
-
For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the test compound.
Visualizations
Diagram 1: Enzymatic Cleavage of FRET Substrate
Caption: Enzymatic cleavage of the FRET substrate by HIV-1 Protease.
Diagram 2: Experimental Workflow
Caption: High-level workflow for the this compound assay.
References
Application Notes: High-Throughput Screening of HIV Protease Inhibitors Using a Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a viral enzyme essential for the life cycle of HIV.[1][2] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the production of infectious virions.[1][2] The indispensable role of this aspartyl protease in viral maturation makes it a prime target for antiretroviral therapy. Protease inhibitors (PIs) are a class of drugs that bind to the active site of the HIV protease, preventing the cleavage of the polyproteins and resulting in the production of non-infectious viral particles.
This document provides detailed application notes and protocols for the use of HIV Protease Substrate I, a fluorogenic peptide substrate, for the screening and characterization of HIV protease inhibitors in a high-throughput format.
Principle of the Assay
The inhibitor screening assay utilizes a synthetic peptide, this compound, which has been engineered to incorporate a Fluorescence Resonance Energy Transfer (FRET) pair. The substrate contains the specific cleavage site for HIV protease (Tyr-Pro) and is flanked by a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, DABCYL (4-(4-dimethylaminophenylazo)benzoic acid).[2][3]
In the intact substrate, the close proximity of the DABCYL quencher to the EDANS fluorophore results in the quenching of fluorescence through FRET.[3] When HIV protease cleaves the peptide at the Tyr-Pro bond, the fluorophore and the quencher are separated. This separation disrupts the FRET process, leading to a significant increase in fluorescence intensity that can be monitored in real-time.[1][2] The rate of increase in fluorescence is directly proportional to the activity of the HIV protease. In the presence of an inhibitor, the cleavage of the substrate is reduced or abolished, resulting in a lower rate of fluorescence increase.[1] This principle allows for the quantitative determination of inhibitor potency by measuring the reduction in enzyme activity.
Figure 1: FRET-based detection of HIV protease activity.
Data Presentation
Table 1: Properties of this compound
| Property | Description |
| Full Sequence | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg[3] |
| Cleavage Site | Tyr-Pro[1][2][3] |
| Molecular Weight | 2017.3 Da[3] |
| Fluorophore | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)[3] |
| Quencher | DABCYL (4-(4-dimethylaminophenylazo)benzoic acid)[2][3] |
| Excitation Wavelength | 340 nm[1][3] |
| Emission Wavelength | 490 nm (post-cleavage)[1][3] |
| Appearance | Lyophilized powder |
| Storage | -20°C, desiccated and protected from light[3][4] |
Table 2: Representative Kinetic Parameters for Fluorogenic HIV-1 Protease Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Fluorogenic Substrate 1 | 15 | 7.4 | 4.9 x 10⁵ | [5] |
| Peptide HF | - | - | 1.089 x 10⁴ | [6] |
Note: Kinetic parameters can vary depending on the specific substrate sequence and assay conditions.
Table 3: Inhibitory Potency of Known HIV Protease Inhibitors
| Inhibitor | IC₅₀ / Kᵢ | Assay Method | Reference |
| Pepstatin A | IC₅₀: 1.6 µM | Fluorometric Kit | [7] |
| Lopinavir (B192967) | IC₅₀: 0.69 ng/mL (serum-free) | MTT-MT4 Assay | [8] |
| Ritonavir (B1064) | IC₅₀: 4.0 ng/mL (serum-free) | MTT-MT4 Assay | [8] |
| Atazanavir | Kᵢ(app): 0.023 nM | Fluorogenic Assay | [9] |
| Darunavir | Kᵢ(app): 0.009 nM | Fluorogenic Assay | [9] |
| Amprenavir | Kᵢ: 135 pM | Fluorogenic Assay | [5] |
| Tipranavir | Kᵢ: 82 pM | Fluorogenic Assay | [5] |
Experimental Protocols
Materials and Reagents
-
This compound (e.g., Sigma-Aldrich Cat. No. H6660)
-
Recombinant HIV-1 Protease
-
Assay Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, 10% DMSO, pH 4.7[3]
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Test compounds (potential inhibitors)
-
Known HIV protease inhibitor (e.g., Pepstatin A) for positive control
-
96-well or 384-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at 340 nm and emission at 490 nm
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
This compound Working Solution (2 µM):
-
On the day of the experiment, dilute the 1 mM stock solution to a 2 µM working solution using the Assay Buffer.[3]
-
Prepare a sufficient volume for all planned assay wells.
-
-
HIV-1 Protease Solution:
-
Dilute the recombinant HIV-1 protease to the desired concentration in pre-chilled Assay Buffer. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate for the duration of the assay.
-
-
Test Compound and Control Preparation:
-
Dissolve test compounds in DMSO to prepare high-concentration stock solutions.
-
Create a dilution series of each test compound in Assay Buffer. Ensure the final DMSO concentration in the assay well is consistent across all samples and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Prepare a dilution series of a known inhibitor (e.g., Pepstatin A) to serve as a positive control for inhibition.
-
Prepare a "no inhibitor" control containing only DMSO in Assay Buffer (Enzyme Control).
-
Prepare a "no enzyme" control containing the substrate and Assay Buffer but no HIV protease (Substrate Blank).
-
Assay Procedure (96-well plate format)
Figure 2: Workflow for HIV protease inhibitor screening.
-
Plate Setup:
-
Add 50 µL of the diluted test compounds, positive control inhibitor, or enzyme control (Assay Buffer with DMSO) to the appropriate wells of a black 96-well plate.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted HIV-1 Protease solution to all wells except the Substrate Blank wells.
-
-
Pre-incubation:
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to interact with the enzyme before the substrate is added.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the 2 µM this compound working solution to all wells. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 1-2 minutes for a period of 30 to 60 minutes (kinetic mode).[10]
-
Data Analysis
-
Calculate Reaction Rates:
-
For each well, plot the relative fluorescence units (RFU) against time (minutes).
-
Determine the initial reaction rate (V) by calculating the slope of the linear portion of the curve. This represents the rate of substrate cleavage (RFU/min).
-
-
Calculate Percentage of Inhibition:
-
Use the calculated rates to determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Vinhibitor - Vblank) / (Venzyme - Vblank)] x 100
-
Vinhibitor = Rate in the presence of the test compound
-
Venzyme = Rate of the enzyme control (no inhibitor)
-
Vblank = Rate of the substrate blank (no enzyme)
-
-
-
Determine IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Excel) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
HIV Protease in the Viral Life Cycle
Figure 3: Role of HIV protease in viral maturation.
References
- 1. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 2. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Fluorogenic Assay of HIV Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1][2] This cleavage is a critical step in the production of infectious virions, making HIV protease a prime target for antiretroviral drug development.[3][4] Fluorogenic assays provide a sensitive and continuous method for measuring HIV protease activity, facilitating high-throughput screening of potential inhibitors and detailed kinetic studies.[3][5] These assays are advantageous over more laborious methods like HPLC or electrophoresis-based assays due to their simplicity, speed, and precision in determining reaction rates.[3][5]
This document provides detailed application notes and protocols for performing fluorogenic assays to determine HIV protease activity.
Principle of the Assay
The most common type of fluorogenic assay for HIV protease activity is based on Fluorescence Resonance Energy Transfer (FRET).[3][5] This method utilizes a synthetic peptide substrate that mimics a natural cleavage site for HIV protease.[3][6] The peptide is labeled with two different molecules: a fluorescent donor (fluorophore) and a quenching acceptor (quencher).[7] In the intact substrate, the donor and quencher are in close proximity, allowing the energy from the excited donor to be transferred to the quencher without the emission of light.[7] When HIV protease cleaves the peptide bond between the donor and quencher, they are separated, disrupting FRET. This separation results in an increase in fluorescence intensity, which is directly proportional to the protease activity.[3]
Another fluorogenic method involves a selective reaction where a peptide fragment, generated by HIV protease cleavage, is converted into a fluorescent compound through a subsequent chemical reaction.[8]
Visualization of the FRET-Based Assay Principle
The following diagram illustrates the mechanism of a FRET-based fluorogenic assay for HIV protease activity.
Caption: Principle of the FRET-based HIV protease assay.
Experimental Protocols
This section details the protocols for determining HIV protease activity and for screening potential inhibitors. The following protocols are based on commercially available kits and published research.[1][9]
Materials and Reagents
-
HIV-1 Protease (recombinant)
-
HIV-1 Protease Fluorogenic Substrate (e.g., EDANS/DABCYL FRET peptide)[5]
-
Assay Buffer
-
Positive Control Inhibitor (e.g., Pepstatin A)[5]
-
Fluorescence Standard (e.g., free fluorophore like EDANS)[1]
-
DMSO
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader with excitation/emission filters for the specific fluorophore/quencher pair (e.g., Ex/Em = 330/450 nm or 340/490 nm).[1][5]
General Experimental Workflow
The diagram below outlines the typical workflow for a fluorogenic HIV protease assay.
Caption: General workflow for an HIV protease fluorogenic assay.
Protocol 1: Determination of HIV Protease Activity
-
Reagent Preparation :
-
Thaw all reagents on ice. Allow the assay buffer to equilibrate to room temperature before use.[2]
-
Prepare a stock solution of the fluorogenic substrate in DMSO.[7]
-
Prepare a working solution of HIV protease in assay buffer. The final concentration will depend on the specific activity of the enzyme and the substrate concentration.
-
Prepare a standard curve using the fluorescence standard. Dilute the standard in assay buffer to generate a series of known concentrations.[1]
-
-
Assay Procedure :
-
To a 96-well plate, add the assay buffer to the appropriate wells.
-
Add the HIV protease working solution to the sample wells. For a negative control, add assay buffer instead of the enzyme solution.
-
Add the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C, with readings taken every 1-2 minutes.[1][10] Alternatively, for an endpoint assay, incubate the plate at 37°C for a set time (e.g., 2 hours) and then measure the fluorescence.[8]
-
-
Data Analysis :
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Use the standard curve to convert the V₀ from fluorescence units/time to concentration/time.
-
Protocol 2: Screening of HIV Protease Inhibitors
-
Reagent Preparation :
-
Prepare all reagents as described in Protocol 1.
-
Prepare stock solutions of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
To a 96-well plate, add the assay buffer.
-
Add the test compounds to the sample wells at various concentrations.
-
Include a positive control (a known inhibitor like Pepstatin A) and a negative control (solvent only).[9]
-
Add the HIV protease working solution to all wells except the background control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.[9]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence as described in Protocol 1.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V₀ without inhibitor - V₀ with inhibitor) / V₀ without inhibitor] x 100
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Data Presentation
The following tables summarize key quantitative data from the literature for various fluorogenic substrates and inhibitors.
Table 1: Kinetic Parameters of Fluorogenic HIV-1 Protease Substrates
| Substrate | kcat (s⁻¹) | KM (µM) | Fluorescence Increase (-fold) | Reference |
| DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS | - | - | 40 | [3] |
| Substrate 1 (EDANS/DABCYL) | 7.4 | 15 | 104 | [11][12] |
Table 2: IC50 and Ki Values for Known HIV-1 Protease Inhibitors
| Inhibitor | IC50 (µM) | Ki (pM) | Assay Conditions | Reference |
| Pepstatin A | 1.6 | 9100 | Fluorometric kit | [13][14] |
| Amprenavir | - | 135 | Hypersensitive fluorogenic assay | [11][12] |
| Darunavir | - | 10 | Hypersensitive fluorogenic assay | [11][12] |
| Tipranavir | - | 82 | Hypersensitive fluorogenic assay | [11][12] |
| Saquinavir | - | - | - | [15] |
| Indinavir | - | - | - | [15] |
| Ritonavir | - | - | - | [15] |
| Nelfinavir | - | - | - | [15] |
| Lopinavir | - | - | - | [15] |
| Atazanavir | - | - | - | [15] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal | - Insufficient enzyme or substrate concentration.- Inactive enzyme. | - Increase enzyme or substrate concentration.- Use fresh enzyme and store properly. |
| High background | - Substrate degradation.- Autofluorescence of compounds. | - Use fresh substrate and protect from light.- Run a background control with the compound but no enzyme. |
| Non-linear kinetics | - Substrate depletion.- Enzyme instability. | - Use a lower enzyme concentration or a shorter reaction time.- Optimize buffer conditions (pH, ionic strength). |
Conclusion
Fluorogenic assays are a powerful tool for studying HIV protease activity and for the discovery of novel inhibitors. The protocols and data presented here provide a comprehensive guide for researchers in the field of AIDS drug development. The sensitivity, simplicity, and high-throughput compatibility of these assays make them indispensable for both basic research and clinical applications.
References
- 1. abcam.cn [abcam.cn]
- 2. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Selective and facile assay of human immunodeficiency virus protease activity by a novel fluorogenic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. mdpi.com [mdpi.com]
Continuous Spectrophotometric Assay for HIV Protease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) protease is an essential enzyme for the viral life cycle, responsible for the post-translational processing of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme prevents the formation of infectious virions, making it a critical target for antiretroviral therapy.[3] A continuous spectrophotometric assay offers a robust and efficient method for determining the kinetic parameters of HIV protease and for screening potential inhibitors. This method relies on the cleavage of a chromogenic substrate, which results in a measurable change in absorbance over time.[4]
Principle of the Assay
The continuous spectrophotometric assay for HIV protease utilizes a synthetic peptide substrate that mimics a natural cleavage site within the Gag or Gag-Pol polyprotein.[5][6] A key feature of this substrate is the incorporation of a chromophoric group, typically a p-nitro-phenylalanyl (pNP) residue, at the P1' position of the cleavage site.[6] When the peptide bond between the P1 and P1' residues is cleaved by HIV protease, the resulting fragments exhibit a different ultraviolet (UV) absorbance spectrum compared to the intact substrate.[4] This change in absorbance, monitored continuously by a spectrophotometer, is directly proportional to the rate of substrate hydrolysis. The initial rate of the reaction can then be used to determine enzyme kinetics and inhibitor potency.
Application Notes
This assay is highly suitable for:
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) for HIV protease with various substrates.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential HIV protease inhibitors.
-
Inhibitor Characterization: Determination of the potency (IC50) and mechanism of action (e.g., competitive, non-competitive) of lead compounds and approved drugs.
-
Drug Resistance Studies: Evaluating the efficacy of inhibitors against mutant forms of HIV protease.
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Chromogenic Substrate (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2)
-
Assay Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0[5]
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
Spectrophotometer capable of continuous measurement at a specific wavelength (e.g., 300 nm)[5]
-
96-well UV-transparent microplates or quartz cuvettes
Protocol 1: Determination of HIV Protease Kinetic Parameters
-
Prepare Reagents:
-
Dissolve the chromogenic substrate in the assay buffer to create a stock solution.
-
Dilute the recombinant HIV-1 protease in assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Set up the Assay:
-
In a 96-well plate or cuvette, prepare a series of substrate dilutions in assay buffer with concentrations ranging from approximately 0.1 to 10 times the expected Km.
-
Equilibrate the plate/cuvette to the desired temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add a fixed amount of HIV-1 protease to each well/cuvette to start the reaction.
-
Immediately place the plate/cuvette in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the change in absorbance at the appropriate wavelength (e.g., a decrease at 300 nm) over time.[5] Collect data at regular intervals for a period where the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Screening for HIV Protease Inhibitors (IC50 Determination)
-
Prepare Reagents:
-
Prepare a stock solution of the chromogenic substrate in assay buffer at a concentration equal to its Km.
-
Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in assay buffer.
-
Dilute the recombinant HIV-1 protease in assay buffer to a working concentration that gives a robust signal.
-
-
Set up the Assay:
-
In a 96-well plate, add a fixed volume of each inhibitor dilution. Include a control with no inhibitor.
-
Add the HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate to each well to start the reaction.
-
-
Data Acquisition:
-
Monitor the change in absorbance over time as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Kinetic Parameters of Chromogenic Substrates for HIV-1 Protease
| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met | 22 | 20 | 9.1 x 10⁵ | [6] |
| Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ (Wild Type) | 128.6 ± 1.0 | 1.067 ± 0.003 | 8.3 x 10³ | [5] |
| Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ (E35D↑G↑S Mutant) | 198.0 ± 1.0 | 0.446 ± 0.001 | 2.25 x 10³ | [5] |
Nph: 4-NO2-phenylalanine
Table 2: Inhibition of HIV-1 Protease by Various Inhibitors
| Inhibitor | Ki (nM) | IC50 (ng/mL) | Assay Method | Reference |
| Amprenavir | - | - | Spectrophotometric | [5] |
| Atazanavir | - | - | Spectrophotometric | [5] |
| Darunavir | - | - | Spectrophotometric | [5] |
| Indinavir | - | - | Spectrophotometric | [5] |
| Lopinavir (B192967) | - | 0.69 | MTT-MT4 Assay | [7] |
| Nelfinavir | - | - | Spectrophotometric | [5] |
| Ritonavir (B1064) | - | 4.0 | MTT-MT4 Assay | [7] |
| Saquinavir | - | - | Spectrophotometric | [5] |
| Tipranavir | - | - | Spectrophotometric | [5] |
Visualizations
HIV Protease Role in the Viral Life Cycle
Experimental Workflow for HIV Protease Inhibitor Screening
References
- 1. pnas.org [pnas.org]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Continuous spectrophotometric assay for retroviral proteases of HIV-1 and AMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive, soluble chromogenic substrates for HIV-1 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. This process is essential for the production of infectious virions. As such, HIV-1 protease is a primary target for antiretroviral drug development. High-throughput screening (HTS) assays are crucial for identifying novel inhibitors of this enzyme. This document provides a detailed protocol for a fluorescence-based HTS assay using a specific HIV Protease Substrate I, based on the principle of Förster Resonance Energy Transfer (FRET).
Assay Principle
This HTS assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease. The substrate is dual-labeled with a fluorophore (donor) and a quencher (acceptor) molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal through FRET. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the activity of the HIV-1 protease. Potential inhibitors of the enzyme will prevent substrate cleavage, resulting in a low fluorescence signal.[1][2][3][4]
The enzymatic reaction is illustrated below:
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Stock Solutions of HIV Protease Substrate I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of HIV Protease Substrate I, a critical reagent in the study of HIV-1 protease activity and the screening of potential inhibitors. The guidelines cover both commonly used chromogenic and fluorogenic substrates to ensure accurate and reproducible experimental results.
Introduction to this compound
HIV-1 protease is an essential enzyme for the life cycle of the Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS)[1]. It is a retroviral aspartyl protease that cleaves newly synthesized viral polyproteins into mature, functional proteins, a process vital for the production of infectious virions[1]. Consequently, HIV-1 protease is a primary target for antiretroviral drug development.
This compound refers to synthetic peptides that mimic the natural cleavage sites of the HIV-1 protease[2][3]. These substrates are indispensable tools for in vitro assays designed to measure the enzymatic activity of HIV-1 protease and to screen for inhibitory compounds. They are typically available in two main formats:
-
Chromogenic substrates: These peptides release a chromophore (a colored compound) upon cleavage by the protease. The enzymatic activity can be quantified by measuring the change in absorbance using a spectrophotometer[2][4][5].
-
Fluorogenic substrates: These substrates are dual-labeled with a fluorescent reporter molecule and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). Proteolytic cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity that can be measured with a spectrofluorometer[6][7].
Proper preparation of stock solutions from the lyophilized powder is a critical first step for the reliability and consistency of any subsequent experiments.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for representative chromogenic and fluorogenic this compound peptides.
| Property | Chromogenic Substrate I | Fluorogenic Substrate I |
| Sequence | Ac-KASQNF(NO2)-PVV-NH2 | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg |
| CAS Number | 124077-63-0 | 223769-59-3 |
| Molecular Formula | C47H74N14O15 | C92H133N27O23S |
| Molecular Weight | 1075.18 g/mol | 2017.27 g/mol |
| Appearance | White to off-white solid | Solid |
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) |
| Excitation Wavelength | Not Applicable | ~340 nm[6] |
| Emission Wavelength | Not Applicable | ~490 nm (post-cleavage)[6] |
Experimental Protocols: Stock Solution Preparation
This section provides detailed methodologies for the reconstitution and storage of this compound stock solutions. It is crucial to use high-purity, anhydrous solvents to prevent degradation of the peptide.
Recommended Solvent
For both chromogenic and fluorogenic this compound, the recommended solvent for preparing stock solutions is anhydrous Dimethyl Sulfoxide (B87167) (DMSO) [6][7][8]. DMSO is a versatile solvent that can effectively dissolve these peptides and is compatible with most assay buffers at low final concentrations[8].
Protocol for Reconstituting Lyophilized Substrate
-
Pre-equilibration: Before opening, allow the vial of lyophilized substrate to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial, which can compromise the stability of the peptide.
-
Solvent Addition: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom. Carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause the peptide to aggregate. Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes[9][10]. The volume of the aliquots should be based on the requirements of your planned experiments.
-
Storage: Store the aliquots at the recommended temperature (see table below), protected from light[6][7].
Recommended Stock Concentrations and Storage
The following table provides a summary of the recommended stock concentrations, storage conditions, and stability for this compound.
| Parameter | Recommendation |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO)[6][7] |
| Stock Concentration | 1 mM to 10 mM is a common range. For example, a 1 mM stock solution can be prepared[6]. A 500 µM stock is also suitable[7]. |
| Storage Temperature | Store aliquots at -20°C or -80°C for long-term storage[6][9][10]. |
| Stability | When stored properly at -20°C or -80°C, the stock solution is stable for at least six months to a year[7]. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. It is best to use a fresh aliquot for each experiment[10]. |
| Light Sensitivity | Protect from light, especially for fluorogenic substrates[6][7]. |
Mandatory Visualization
The following diagrams illustrate the key processes and relationships described in these application notes.
Caption: Workflow for preparing and using this compound.
Caption: Signaling pathway of a fluorogenic HIV protease assay.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitive, soluble chromogenic substrates for HIV-1 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for F-based Assays for HIV Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The virus encodes a protease (HIV-PR) that is essential for its life cycle.[1][2] This enzyme is responsible for cleaving newly synthesized polyproteins into mature, functional proteins required for the assembly of infectious virions.[1][2] Inhibition of HIV-PR leads to the production of immature, non-infectious viral particles, making it a prime target for antiretroviral therapy.[3] Förster Resonance Energy Transfer (FRET) based assays provide a sensitive and continuous method for measuring HIV-PR activity, making them ideal for high-throughput screening (HTS) of potential inhibitors.[3][4]
Principle of the FRET-Based Assay
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[5] In the context of an HIV-PR assay, a synthetic peptide substrate is designed to contain a specific HIV-PR cleavage site flanked by a FRET donor/acceptor pair.[4] When the substrate is intact, the donor and acceptor are in close proximity, and excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission or quenching of the donor's fluorescence. Upon cleavage of the peptide by HIV-PR, the donor and acceptor are separated, disrupting FRET and resulting in an increase in donor fluorescence or a decrease in acceptor fluorescence.[6] This change in fluorescence is directly proportional to the protease activity.
Caption: Principle of the FRET-based HIV protease assay.
Data Presentation
Table 1: Kinetic Parameters of FRET Substrates for HIV-1 Protease
| Substrate Sequence | FRET Pair | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | EDANS/DABCYL | 103 ± 8 | 164 ± 7 (nmol/min) | - | [7] |
| Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂ | Chromogenic | 128.6 ± 1.0 | 1.067 ± 0.003 | - | [8] |
| HiLyte Fluor™488/QXL™520 based peptide | HiLyte Fluor™488/QXL™520 | - | - | 32-fold higher than EDANS/DABCYL equivalent | [9] |
Table 2: Inhibition of HIV-1 Protease Activity by Known Inhibitors
| Inhibitor | IC₅₀ (nM) | Reference |
| Pepstatin A | 9,100 | [10] |
| Darunavir | 2.8 | [5] |
| 460-G06 | 13 | [11] |
| 463-H08 | 8055 | [11] |
| Seliciclib | 2396 | [11] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Activity Assay
This protocol describes a general method for determining HIV-1 protease activity in a 96-well plate format.
Materials and Reagents:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., from AnaSpec, SensoLyte® 490)[4]
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.
-
Reconstitute the FRET peptide substrate in DMSO to a stock concentration (e.g., 1 mM) and store it at -20°C, protected from light.[7]
-
Dilute the HIV-1 protease to the desired concentration in Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
In each well of the 96-well plate, add 80 µL of the HIV-1 Protease solution.
-
Prepare a substrate solution by diluting the FRET substrate stock in Assay Buffer to the final desired concentration.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[4]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute.
-
Protocol 2: High-Throughput Screening of HIV-1 Protease Inhibitors
This protocol is adapted for screening a library of compounds for inhibitory activity against HIV-1 protease.
Materials and Reagents:
-
All materials from Protocol 1
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Pepstatin A)[4]
-
Negative control (DMSO vehicle)
Procedure:
-
Compound Plating:
-
Prepare a compound plate by dispensing 1 µL of each test compound, positive control, and negative control into separate wells of a 96-well plate.
-
-
Assay Setup:
-
Add 80 µL of the diluted HIV-1 Protease solution to each well of the compound plate.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[12]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC₅₀ values.
-
Visualizations
HIV-1 Life Cycle and Protease Inhibition
The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the critical role of the protease enzyme, which is the target of protease inhibitors.
Caption: HIV-1 life cycle and the site of action for protease inhibitors.
Experimental Workflow for Inhibitor Screening
The workflow for a typical high-throughput screening campaign to identify HIV-1 protease inhibitors is outlined below.
Caption: A typical workflow for FRET-based screening of HIV-1 protease inhibitors.
References
- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 4. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription [mdpi.com]
- 12. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Chromogenic Substrates in HIV-1 Proteinase Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chromogenic substrates for the characterization of Human Immunodeficiency Virus Type 1 (HIV-1) proteinase. This document includes an overview of the substrate types, detailed experimental protocols, and key kinetic data to facilitate inhibitor screening and enzymatic studies.
Introduction to Chromogenic HIV-1 Protease Assays
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This proteolytic activity is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral drug development.
Chromogenic assays offer a straightforward and continuous method for monitoring HIV-1 protease activity. These assays employ synthetic peptide substrates that mimic the natural cleavage sites in the Gag and Gag-Pol polyproteins. The peptides are chemically modified to include a chromophore, typically p-nitroaniline (pNA) or a derivative, which is released upon enzymatic cleavage. The free chromophore absorbs light at a specific wavelength, allowing for the real-time spectrophotometric measurement of enzyme kinetics. This method is well-suited for high-throughput screening of potential protease inhibitors.
Principle of the Assay
The fundamental principle of the chromogenic assay lies in the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a chromogenic reporter group. When the substrate is intact, the spectral properties of the reporter are quenched. Upon cleavage by HIV-1 protease at a specific peptide bond, the chromophore is released, resulting in a measurable increase in absorbance at a characteristic wavelength. The rate of this absorbance change is directly proportional to the rate of substrate hydrolysis and thus, to the enzymatic activity of the HIV-1 protease.
Available Chromogenic Substrates
A variety of chromogenic substrates have been developed for HIV-1 protease assays. These substrates are typically short peptides of 7-10 amino acids that correspond to the natural cleavage sequences of the viral polyproteins. The scissile bond is often followed by a chromophore such as p-nitroanilide (pNA) or 4-nitrophenylalanine (Nph).
Data Presentation: Kinetic Parameters of Selected Chromogenic Substrates
The following table summarizes the kinetic parameters for several commonly used chromogenic substrates for HIV-1 proteinase. These values are essential for designing kinetic experiments and for comparing the efficacy of various inhibitors.
| Substrate Sequence | Chromophore | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH₂ | None (HPLC-based) | 5500 | 54 | 9.8 x 10³ | [2] |
| Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH₂ | p-nitro-Phe | - | - | - | [3] |
| Ac-KASQNF(NO₂)-PVV-NH₂ | p-nitro-Phe | - | - | - | MedChemExpress |
Mandatory Visualizations
HIV-1 Gag-Pol Polyprotein Processing Pathway
The following diagram illustrates the critical role of HIV-1 protease in the viral life cycle by depicting the cleavage of the Gag and Gag-Pol polyproteins.
Caption: HIV-1 Protease mediated cleavage of Gag and Gag-Pol polyproteins.
Experimental Workflow for Chromogenic HIV-1 Protease Assay
This diagram outlines the typical workflow for performing a chromogenic assay to measure HIV-1 protease activity.
Caption: A typical workflow for a chromogenic HIV-1 protease assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for HIV-1 Protease Activity
This protocol provides a general method for determining HIV-1 protease activity using a chromogenic substrate.
Materials:
-
Purified recombinant HIV-1 Protease
-
Chromogenic peptide substrate (e.g., Ac-KASQNF(NO₂)-PVV-NH₂)
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, 10% DMSO, 1 mg/mL BSA, pH 4.7.[4]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading in the UV range and maintaining a constant temperature.
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and adjust the pH to 4.7. Store at 4°C.
-
Prepare a stock solution of the chromogenic substrate in DMSO. The final concentration will depend on the specific substrate's K_m_ value. A typical starting point is a 10 mM stock.
-
Dilute the HIV-1 protease in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Chromogenic substrate (diluted to the final desired concentration in Assay Buffer)
-
Test inhibitor compound or vehicle control (e.g., DMSO)
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Pre-incubation:
-
Pre-incubate the microplate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the diluted HIV-1 protease to each well.
-
Mix the contents of the wells thoroughly, avoiding bubble formation.
-
-
Data Acquisition:
-
Immediately place the microplate in the spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at the appropriate wavelength for the released chromophore (e.g., 405 nm for p-nitroaniline) over time. Kinetic readings should be taken every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time curve.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
For kinetic characterization, repeat the assay with varying substrate concentrations to determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: Fluorometric Assay for HIV-1 Protease Activity
This protocol describes a fluorescence resonance energy transfer (FRET) based assay, which offers higher sensitivity compared to chromogenic assays.
Materials:
-
Purified recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)[4]
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, 10% DMSO, 1 mg/mL BSA, pH 4.7.[4]
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters.
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1. The FRET substrate is typically dissolved in DMSO to create a stock solution.
-
-
Assay Setup:
-
In a 96-well black microplate, add the Assay Buffer, FRET substrate, and test compounds or vehicle control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding the diluted HIV-1 protease.
-
-
Data Acquisition:
-
Place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity over time. For an EDANS/DABCYL pair, use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[4] Readings should be taken in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence versus time plot.
-
Analyze the data as described in Protocol 1 for inhibitor screening or kinetic parameter determination.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage at -80°C. |
| Substrate degradation | Prepare fresh substrate solutions; store protected from light. | |
| Incorrect buffer pH | Verify the pH of the Assay Buffer. | |
| High background | Substrate instability/autohydrolysis | Run a no-enzyme control to measure background hydrolysis. |
| Contaminated reagents | Use high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure all assay components are compatible and the enzyme is stable under the assay conditions. | |
| Inhibitor precipitation | Check the solubility of test compounds in the assay buffer. |
Conclusion
Chromogenic and fluorogenic assays are invaluable tools for the characterization of HIV-1 protease and the screening of its inhibitors. The protocols and data provided in these application notes offer a solid foundation for researchers to establish robust and reliable assays. Careful optimization of assay conditions and adherence to good laboratory practices are essential for obtaining accurate and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in HIV Protease Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background signal in HIV protease assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Initial Checks
Q1: My negative control wells (no enzyme) have a high background signal. What are the first things I should check?
High background in the absence of the enzyme points to issues with the assay components or the experimental setup. Here’s a systematic approach to identify the culprit:
-
Reagent Autofluorescence: Individually measure the fluorescence of each assay component (buffer, substrate, and test compound) at the excitation and emission wavelengths used in your assay. This will help pinpoint which component is contributing to the high background.[1][2]
-
Substrate Integrity: The FRET substrate may be degraded, leading to a high initial fluorescence signal. Verify the integrity of your substrate stock.
-
Buffer Contamination: The assay buffer could be contaminated with fluorescent impurities or microorganisms.[2] Prepare fresh buffer using high-purity, sterile-filtered water.
-
Plate and Equipment: Ensure that the microplates are clean and designed for fluorescence assays (black-walled plates are recommended to reduce well-to-well crosstalk).[1] Also, check that the plate reader settings are correct.
Substrate-Related Issues
Q2: How can I determine if my FRET substrate is degraded, and what should I do if it is?
Substrate degradation is a common cause of high background. Here’s how to assess and address it:
-
Protocol for Assessing Substrate Integrity:
-
Prepare a dilution of your FRET substrate in the assay buffer.
-
Measure the fluorescence intensity at the emission wavelength of the donor fluorophore.
-
A high fluorescence signal in the absence of protease indicates that the substrate may be degraded.
-
To confirm, you can analyze the substrate by HPLC to check for the presence of cleavage products.
-
-
Solutions:
-
Always prepare fresh substrate solutions for each experiment.[3]
-
Aliquot your substrate stock upon receipt and store it protected from light at the recommended temperature to minimize freeze-thaw cycles.
-
If degradation is confirmed, obtain a new batch of substrate.
-
Test Compound Interference
Q3: My test compound appears to be causing a high background. How can I confirm this and mitigate the issue?
Test compounds can interfere with the assay through their intrinsic fluorescence (autofluorescence).
-
Protocol for Assessing Test Compound Autofluorescence:
-
Prepare a serial dilution of your test compound in the assay buffer in a black, clear-bottom microplate.[4]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration used in your assay).[4]
-
Acquire fluorescence readings using the same filter sets and exposure times as your primary assay.
-
A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that your compound is autofluorescent.[4]
-
-
Mitigation Strategies:
-
Spectral Separation: If possible, choose a FRET pair with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of your compound.[4]
-
Time-Resolved FRET (TR-FRET): This technology uses long-lifetime lanthanide chelates as donors, allowing for a time delay between excitation and signal detection. This delay significantly reduces interference from short-lived background fluorescence from compounds.[5]
-
Computational Correction: Measure the fluorescence of the compound alone at each concentration and subtract this value from the corresponding assay wells.[4]
-
Enzyme and Substrate Concentrations
Q4: Could incorrect enzyme or substrate concentrations be causing high background? How do I optimize them?
Yes, suboptimal concentrations can contribute to high background. It is crucial to determine the optimal concentrations for your specific assay conditions.
-
Enzyme Titration:
-
With a fixed, non-limiting concentration of the FRET substrate, perform a serial dilution of the HIV protease.
-
Plot the initial reaction rate (fluorescence increase over time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this curve for subsequent experiments.
-
-
Substrate Titration:
-
Using the optimized enzyme concentration, perform a serial dilution of the FRET substrate.
-
Plot the initial reaction rate against the substrate concentration to determine the Michaelis constant (Km).
-
For inhibitor screening, a substrate concentration at or below the Km is generally recommended to ensure sensitivity to competitive inhibitors.
-
| Parameter | Recommended Concentration Range | Rationale |
| HIV Protease | 20 nM - 200 ng | Should be in the linear range of the assay.[6][7] |
| FRET Substrate | 0.25 µM - 2 µM | Ideally at or below the Km for inhibitor screening.[6][7] |
Buffer and Assay Conditions
Q5: Can the components of my assay buffer contribute to high background?
Certain buffer components can indeed increase background fluorescence or interfere with the assay.
-
Potential Issues:
-
Autofluorescent Components: Some additives, like BSA, can contain fluorescent impurities.
-
Reducing Agents: High concentrations of reducing agents like DTT can sometimes interfere with fluorophores.
-
pH: The optimal pH for HIV-1 protease activity is typically acidic (pH 4.7-6.0).[6][8] Deviations from the optimal pH can affect enzyme activity and substrate stability.
-
-
Recommendations:
-
Test each buffer component individually for fluorescence.
-
Use high-purity reagents.
-
Optimize the concentration of additives and ensure the pH of the final assay buffer is optimal for HIV protease activity.
-
Experimental Protocols
Protocol for Measuring Intrinsic Fluorescence of Assay Components
-
Preparation: In a black 96-well plate, add each assay component (buffer, substrate, enzyme, test compound) to separate wells at the final assay concentration. Include a well with only the assay buffer as a blank.
-
Measurement: Place the plate in a fluorescence microplate reader.
-
Settings: Set the excitation and emission wavelengths to those used in your HIV protease assay.
-
Data Acquisition: Measure the fluorescence intensity of each well.
-
Analysis: Subtract the fluorescence of the blank (buffer only) from the readings of the other components to determine their intrinsic fluorescence.
Data Presentation
Table 1: Common FRET Pairs for HIV Protease Assays
| Donor | Acceptor | Excitation (nm) | Emission (nm) | Linker/Cleavage Sequence Example | Reference |
| EDANS | DABCYL | ~340 | ~490 | Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln | [9][10] |
| AcGFP1 | mCherry | ~475 | ~610 | SQVSQNYPIVQNLQ | [8][11] |
| mCerulean | mCitrine | ~433 | ~535 | p2/p7 cleavage site | [9] |
| HiLyte Fluor™ 488 | QXL™ 520 | ~490 | ~520 | SFNFPQITK | [6] |
| ECFP | YFP (Venus) | ~458 | ~528 | SQNYPIVQ | [12] |
Table 2: Troubleshooting Summary for High Background in HIV Protease Assays
| Problem | Potential Cause | Recommended Solution |
| High signal in no-enzyme control | Substrate degradation | Use fresh substrate; aliquot and store properly. |
| Autofluorescence of substrate/buffer | Test components individually; use purified reagents. | |
| Contaminated reagents or plates | Use fresh, high-quality reagents and clean plates.[3] | |
| High signal only in the presence of test compound | Compound autofluorescence | Measure and subtract compound fluorescence; use TR-FRET.[4] |
| Signal increases over time in no-enzyme control | Spontaneous substrate hydrolysis | Prepare fresh substrate; check buffer pH and stability.[2] |
| High background across all wells | Incorrect plate reader settings | Optimize gain and other settings. |
| Non-specific binding of reagents | Use black-walled plates; consider blocking agents if applicable.[1] | |
| Light scattering from precipitated compounds | Check compound solubility; filter solutions.[6] |
Visualizations
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | FRET-Based Detection and Quantification of HIV-1 Virion Maturation [frontiersin.org]
Optimizing HIV Protease Substrate I Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HIV Protease Substrate I concentration in various experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a clear question-and-answer format.
Issue 1: Low or No Fluorescence Signal
Question: I am not observing any significant increase in fluorescence after adding the HIV protease to my substrate. What could be the problem?
Answer: A lack of signal can stem from several factors, ranging from inactive reagents to suboptimal assay conditions. Here are the primary causes and how to troubleshoot them:
-
Inactive Enzyme: The HIV protease may have lost its activity due to improper storage or handling. Always store the enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. To verify enzyme activity, perform a positive control experiment with a known active batch of the enzyme or a control substrate.
-
Suboptimal Substrate Concentration: The concentration of this compound might be too low for the enzyme to generate a detectable signal. It is crucial to determine the Michaelis constant (Km) of the substrate with your specific enzyme lot and under your experimental conditions. For routine assays, using a substrate concentration of 2-5 times the Km value is often recommended to ensure the reaction rate is not limited by the substrate.[1]
-
Incorrect Instrument Settings: Ensure your fluorescence plate reader or fluorometer is set to the correct excitation and emission wavelengths for the specific fluorogenic substrate you are using. For FRET-based substrates, also confirm the correct settings for detecting the donor or acceptor fluorescence change.[1]
-
Missing Essential Reagents: Double-check that all necessary components, including the enzyme, substrate, and assay buffer, have been added to the reaction mixture.[1]
Issue 2: High Background Fluorescence
Question: My negative control wells (without enzyme) are showing a high fluorescence signal. What is causing this and how can I fix it?
Answer: High background fluorescence can mask the true enzymatic signal, leading to a low signal-to-noise ratio and inaccurate results. The following are common causes and their solutions:
-
Substrate Instability or Spontaneous Hydrolysis: The fluorogenic substrate may be degrading spontaneously in the assay buffer, leading to the release of the fluorophore. Prepare fresh substrate solutions for each experiment and avoid storing diluted substrate solutions for extended periods. Protect the substrate from light, as some fluorophores are photolabile.
-
Autofluorescence of Assay Components: The substrate itself, the assay buffer, or any test compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths used. Screen each component individually for autofluorescence. If a compound is autofluorescent, its signal can sometimes be subtracted, but this may reduce the sensitivity of the assay.
-
Contamination: Contamination of your reagents or labware with other proteases can lead to substrate cleavage and a high background signal. Use high-purity reagents and sterile, disposable labware to minimize the risk of contamination.
Issue 3: Non-Linear or Erratic Results
Question: The fluorescence signal is not increasing linearly over time, or the results are not reproducible. What are the potential reasons?
Answer: Non-linear or erratic results can be frustrating and can point to several experimental issues:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be consumed rapidly, causing the reaction rate to slow down and plateau.[1] Ensure your measurements are taken during the initial linear phase of the reaction, where less than 10-15% of the substrate has been consumed.
-
Inner Filter Effect (IFE): At high substrate or product concentrations, the excitation or emission light can be absorbed by the components in the well, leading to a non-linear relationship between fluorophore concentration and fluorescence intensity. This can sometimes cause a "hook" effect where the signal decreases at very high concentrations. If you suspect IFE, try diluting your samples.
-
Substrate or Product Solubility Issues: The substrate or the cleaved product may have limited solubility in the assay buffer, leading to precipitation and erratic fluorescence readings. Ensure that all components are fully dissolved in the assay buffer. The addition of a small percentage of an organic solvent like DMSO may be necessary to maintain solubility, but be sure to check its compatibility with the enzyme's activity.
-
Photobleaching: Continuous exposure of the fluorophore to the excitation light can lead to its irreversible degradation, resulting in a decrease in fluorescence signal over time.[1] To minimize photobleaching, reduce the excitation light intensity or the exposure time if your instrument allows.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of this compound for my experiment?
A1: The optimal substrate concentration depends on the specific goals of your experiment.
-
For Enzyme Kinetic Studies (determining Km and Vmax): You will need to perform a substrate titration experiment. Use a fixed, optimized concentration of HIV protease and vary the substrate concentration over a wide range (e.g., from 0.1 x Km to 10 x Km, if the approximate Km is known from the literature or previous experiments). Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
For Inhibitor Screening (determining IC50): The relationship between IC50 and the inhibition constant (Ki) for a competitive inhibitor is given by the Cheng-Prusoff equation: IC50 = Ki * (1 + [S]/Km). As you can see, the IC50 value is dependent on the substrate concentration ([S]).
-
Using a substrate concentration equal to the Km is often a good starting point for competitive inhibitors.
-
For very potent inhibitors, a higher substrate concentration may be necessary to avoid tight-binding conditions.
-
Q2: What are the typical kinetic parameters for commercially available this compound?
A2: The kinetic parameters (Km, kcat, and kcat/Km) can vary depending on the specific substrate sequence, the supplier, and the assay conditions (e.g., pH, temperature, buffer composition). It is always recommended to determine these parameters in your own laboratory setting. The following table provides a summary of representative kinetic constants for some commonly used HIV-1 protease substrates.
| Substrate Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | EDANS/DABCYL | 13 | 58 | 4.5 x 10⁶ | Published Data |
| Ac-Thr-Ile-Nle-{p-NO₂-Phe}-Gln-Arg-NH₂ | p-nitro-Phe | 22 | 20 | 9.1 x 10⁵ | [2] |
| 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Gln-Arg | 2-aminobenzoyl/NO2-Phe | 15 | - | - | [3] |
| 2-aminobenzoyl-Thr-Ile-Nle-Phe(NO2)-Glu-Arg | 2-aminobenzoyl/NO2-Phe | 0.8 | - | 2.1 x 10⁷ | [3] |
Note: This table is for illustrative purposes. Always refer to the product datasheet and perform your own kinetic characterization.
Q3: My substrate is not dissolving well in the assay buffer. What can I do?
A3: Poor substrate solubility is a common issue. Here are some steps you can take to address it:
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve the substrate in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.
-
Optimize the Final Solvent Concentration: When you dilute the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low enough (typically <5%) so that it does not significantly affect the enzyme's activity. You may need to perform a solvent tolerance test for your enzyme.
-
Sonication or Vortexing: Gently sonicate or vortex the solution to aid in dissolution.
-
Buffer Composition: In some cases, adjusting the pH or ionic strength of the assay buffer can improve substrate solubility.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for this compound
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for a given this compound.
Materials:
-
Recombinant HIV-1 Protease
-
This compound (fluorogenic)
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of HIV-1 Protease in assay buffer at a concentration that yields a linear reaction rate for at least 10-15 minutes. This concentration needs to be determined empirically in a preliminary experiment.
-
Substrate Preparation: Prepare a series of dilutions of the this compound in assay buffer. The concentration range should span from approximately 0.1-fold to 10-fold of the expected Km.
-
Assay Setup:
-
Add a fixed volume of each substrate dilution to multiple wells of the 96-well plate.
-
Include control wells with no enzyme (substrate only) to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction: Add a fixed volume of the enzyme working solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at appropriate time intervals (e.g., every 30 seconds) for 10-15 minutes. Use the correct excitation and emission wavelengths for your substrate.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
-
Visualizations
Experimental Workflow for Km and Vmax Determination
Caption: Workflow for determining Km and Vmax of this compound.
Troubleshooting Logic for Low Fluorescence Signal
Caption: Troubleshooting flowchart for low signal in HIV protease assays.
References
Technical Support Center: Reducing Signal Variability in Fluorescence Protease Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce signal variability in fluorescence protease assays. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of an assay, making it difficult to detect true enzyme activity.
Question: My negative controls and blank wells exhibit high fluorescence. What are the potential causes and how can I resolve this?
Answer: High background fluorescence can originate from several sources. Here are the common causes and their solutions:
-
Autofluorescence of Assay Components: Test compounds, buffers, or other reagents may possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
-
Solution: Before conducting the full experiment, screen all individual assay components for autofluorescence. If a compound is inherently fluorescent, its signal can sometimes be subtracted, but this may compromise the sensitivity of the assay.
-
-
Substrate Instability and Spontaneous Hydrolysis: The fluorescent substrate may degrade over time, leading to the release of the fluorophore even without enzymatic activity.
-
Solution: Always prepare fresh substrate solutions for each experiment. It is also advisable to avoid repeated freeze-thaw cycles of the substrate stock. Store substrate aliquots protected from light at -20°C or below.
-
-
Contamination: Reagents or samples may be contaminated with proteases, leading to premature substrate cleavage and a high background signal.
-
Solution: Use high-purity reagents and sterile, disposable labware. To prevent cross-contamination, ensure that pipette tips are changed between samples.
-
-
Incomplete Quenching (in FRET-based assays): In Förster Resonance Energy Transfer (FRET) assays, incomplete quenching of the fluorophore by the quencher in the intact substrate can lead to a high background signal.
-
Solution: Ensure the purity of the FRET substrate. The use of "dark quenchers" can also help as they do not have native fluorescence and thus do not contribute significantly to background noise.
-
Low Signal or No Signal
A weak or absent signal can indicate a problem with the enzyme's activity or the assay setup.
Question: I am not detecting any signal, or the signal is very weak. What could be the issue?
Answer: A lack of a discernible signal can be frustrating. Here are the primary causes and troubleshooting steps:
-
Inactive Enzyme: The protease may have lost its activity due to improper storage or handling.
-
Solution: Run a positive control with a known active protease to confirm that the assay is working as expected. Verify the storage conditions and handling of your enzyme.
-
-
Suboptimal Reaction Conditions: The pH, temperature, or other buffer components may not be optimal for your specific protease.
-
Solution: Consult the literature for the optimal conditions for your enzyme. If this information is not available, you will need to perform optimization experiments for pH and temperature.
-
-
Incorrect Instrument Settings: The settings on your fluorescence plate reader may not be appropriate for the fluorophore you are using.
-
Solution: Double-check that the excitation and emission wavelengths on the instrument are correctly set for your specific fluorophore. For fluorescence readers with multiple reading positions, ensure that "top/top" is selected for excitation/emission settings.
-
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed to a point where a detectable signal is produced.
-
Solution: Perform a time-course experiment to determine the optimal incubation period for your assay.
-
High Variability and Poor Reproducibility
Inconsistent results between replicate wells or across different experiments are a common challenge.
Question: I am observing high variability between my replicate wells (high CV%) and poor reproducibility between experiments. What are the likely causes and solutions?
Answer: High variability can mask the true effects of your test compounds. The following are common sources of variability and how to address them:
-
Pipetting Inaccuracies: Inconsistent pipetting is a major contributor to assay variability.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse-pipetting or other techniques to avoid introducing air bubbles into the wells. Variations in pipetting can directly contribute to assay error, especially in FRET-mode, because the working reagent itself has some intrinsic background fluorescence.
-
-
Edge Effects: Wells located on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: To minimize edge effects, avoid using the outer wells for your experimental samples. Instead, fill these wells with sterile media or buffer.
-
-
Inadequate Mixing: If reagents are not mixed thoroughly in the wells, it can lead to localized differences in concentration.
-
Solution: After adding reagents, gently tap the plate to ensure proper mixing.
-
-
Inconsistent Incubation Conditions: Variations in temperature and CO2 levels within the incubator can affect enzyme activity differently across the plate.
-
Solution: Ensure that your incubator maintains consistent temperature and CO2 levels.
-
Data Presentation
The following tables provide illustrative data on how different assay parameters can influence signal variability. Please note that these are examples, and the optimal conditions should be determined empirically for your specific assay.
Table 1: Effect of Enzyme Concentration on Coefficient of Variation (CV%)
| Enzyme Concentration (nM) | Average Signal (RFU) | Standard Deviation | CV% |
| 0.5 | 150 | 30 | 20.0% |
| 1.0 | 350 | 35 | 10.0% |
| 2.0 | 800 | 40 | 5.0% |
| 4.0 | 1500 | 120 | 8.0% |
| 8.0 | 2800 | 336 | 12.0% |
This hypothetical data illustrates that an optimal enzyme concentration can minimize the CV%. Too low of a concentration can lead to a poor signal-to-noise ratio, while too high of a concentration can lead to rapid substrate depletion and increased variability.
Table 2: Impact of pH on Signal-to-Noise Ratio
| pH | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio |
| 6.0 | 500 | 100 | 5 |
| 7.0 | 1500 | 120 | 12.5 |
| 8.0 | 2500 | 100 | 25 |
| 9.0 | 1800 | 150 | 12 |
| 10.0 | 900 | 200 | 4.5 |
This example table demonstrates that the signal-to-noise ratio is highly dependent on the pH of the assay buffer. The optimal pH will maximize the signal while keeping the background low.
Table 3: Influence of Incubation Time on Signal Window
| Incubation Time (min) | Signal (RFU) | Background (RFU) | Signal Window (Signal - Background) |
| 10 | 400 | 50 | 350 |
| 30 | 1200 | 60 | 1140 |
| 60 | 2500 | 80 | 2420 |
| 90 | 3000 | 150 | 2850 |
| 120 | 3100 | 250 | 2850 |
This illustrative data shows that the signal window generally increases with incubation time but may plateau. A longer incubation is not always better, as it can also lead to an increase in background fluorescence.
Experimental Protocols
Protocol for pH Optimization
This protocol will help you determine the optimal pH for your protease assay.
-
Prepare a Range of Buffers: Prepare a set of buffers with overlapping pH ranges. For example, you could use acetate (B1210297) buffer for pH 4.0-5.5, phosphate (B84403) buffer for pH 6.0-7.5, and Tris-HCl for pH 7.5-9.0.
-
Set Up the Assay Plate: In a 96-well plate, set up replicate wells for each pH value to be tested. Include negative controls (no enzyme) for each buffer to measure background fluorescence.
-
Add Assay Components: To each well, add your substrate and enzyme at their predetermined concentrations. The only variable should be the pH of the buffer.
-
Incubate: Incubate the plate at the standard assay temperature for a fixed period.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Analyze the Data: Subtract the average background fluorescence from the average signal for each pH. Plot the net fluorescence signal against the pH to identify the optimal pH for your assay.
Protocol for Enzyme Concentration Optimization
This protocol will guide you in finding the enzyme concentration that provides a robust signal with low variability.
-
Prepare Enzyme Dilutions: Perform a serial dilution of your enzyme stock to create a range of concentrations.
-
Set Up the Assay Plate: In a 96-well plate, set up replicate wells for each enzyme concentration. Include a "no enzyme" control.
-
Add Substrate: Add a fixed, non-limiting concentration of your fluorescent substrate to all wells.
-
Initiate the Reaction: Add the different enzyme dilutions to their respective wells to start the reaction.
-
Incubate and Read: Incubate the plate at the optimal temperature and for a fixed time. Measure the fluorescence.
-
Data Analysis: Plot the fluorescence signal against the enzyme concentration. The optimal concentration will be within the linear range of this curve and provide a strong signal-to-background ratio.
Protocol for Incubation Time Optimization
This protocol will help you determine the ideal incubation time for your assay.
-
Set Up a Kinetic Read: Prepare your assay in a 96-well plate with your optimized enzyme and substrate concentrations.
-
Start the Reaction: Initiate the reaction by adding the enzyme to the wells.
-
Measure Fluorescence Kinetically: Immediately place the plate in a fluorescence reader and take readings at regular intervals (e.g., every 1-2 minutes) for an extended period (e.g., 60-120 minutes).
-
Plot the Data: Plot the fluorescence intensity against time.
-
Determine the Linear Range: Identify the time period during which the reaction rate is linear. For endpoint assays, choose an incubation time that falls within this linear range and provides a sufficient signal window.
Mandatory Visualizations
Caption: A typical workflow for a fluorescence protease assay.
Caption: Mechanism of a FRET-based protease assay.
Caption: A logical approach to troubleshooting high signal variability.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect and how can I minimize it?
The inner filter effect (IFE) occurs at high substrate or product concentrations where components in the sample absorb the excitation or emission light, leading to a decrease in the observed fluorescence intensity. This can cause a non-linear relationship between the fluorophore concentration and the fluorescence signal. To minimize IFE, it is generally recommended to work with lower concentrations of your substrate and other assay components. If high concentrations are necessary, you may need to apply a mathematical correction to your data.
Q2: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible destruction of a fluorophore due to prolonged exposure to excitation light, which results in a decrease in fluorescence signal over time. To mitigate photobleaching, you can reduce the intensity of the excitation light, minimize the exposure time of the sample to the light, or use more photostable fluorophores.
Q3: Can the type of microplate I use affect my results?
Yes, the type of microplate can influence your results. For fluorescence assays, black opaque-walled plates are recommended to minimize well-to-well crosstalk and background fluorescence. The plate material can also have an impact, so it is important to use plates that are recommended for fluorescence applications.
Q4: How important is the purity of my enzyme and substrate?
The purity of your enzyme and substrate is critical for obtaining accurate and reproducible results. Impurities in the enzyme preparation can lead to off-target activities, while impurities in the substrate can contribute to high background fluorescence or inhibit the enzyme. Always use reagents of the highest possible purity.
Q5: Should I run my assays kinetically or as an endpoint measurement?
The choice between a kinetic and an endpoint assay depends on your experimental goals. Kinetic assays, where the fluorescence is measured at multiple time points, provide more detailed information about the reaction rate and can help identify artifacts such as photobleaching or substrate depletion. Endpoint assays, where the fluorescence is measured at a single time point, are simpler to perform but provide less information. For inhibitor screening, kinetic reads are often preferred.
Technical Support Center: HIV Protease Substrate I
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HIV Protease Substrate I in fluorometric assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound?
A1: this compound is a fluorogenic peptide substrate designed for the kinetic measurement of HIV-1 protease activity. The peptide sequence contains a cleavage site for the enzyme, flanked by a fluorophore (like EDANS) and a quencher (like Dabcyl). In the intact peptide, the quencher absorbs the energy emitted by the fluorophore through Fluorescence Resonance Energy Transfer (FRET), preventing a fluorescent signal. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be measured over time.
Q2: What are the optimal excitation and emission wavelengths for this substrate?
A2: The optimal wavelengths depend on the specific fluorophore-quencher pair used in your substrate. For a common formulation using an EDANS/Dabcyl pair, the recommended wavelengths are an excitation of approximately 340 nm and an emission of approximately 490 nm. For other substrates, excitation can be around 330 nm with emission at 450 nm.[1][2] Always consult the manufacturer's data sheet for the specific substrate lot you are using.
Q3: My fluorescent signal is fading very quickly. What is causing this?
A3: Rapid signal loss is most likely due to photobleaching, the irreversible photochemical destruction of the fluorophore caused by exposure to excitation light.[3][4] The rate of photobleaching is affected by the intensity of the light source, the duration of exposure, and the local chemical environment.[5] It is a critical issue in experiments requiring quantitative analysis, as it can lead to false results.[3]
Q4: How can I minimize photobleaching during my experiment?
A4: To minimize photobleaching, you can:
-
Reduce Light Intensity: Use the lowest possible light intensity from your instrument's lamp or laser that still provides an adequate signal-to-noise ratio.[5] Employing neutral density filters can help reduce the intensity of traditional mercury or xenon arc-lamps.[1][6]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light.[3] If using a plate reader, reduce the number of flashes per measurement or increase the interval between readings.[7] For microscopy, focus on a neighboring area before moving to your target region for image acquisition.[3]
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing antifade reagents (e.g., VECTASHIELD®, ProLong™ Gold). These chemicals help to quench reactive oxygen species that accelerate photobleaching.[1][5]
-
Optimize Buffer Conditions: Minimize oxygen levels in your assay buffer, as oxygen contributes to photobleaching. This can be done by using oxygen scavengers like glucose oxidase.[5]
Q5: I am observing high background fluorescence. What are the common causes?
A5: High background can stem from several sources:
-
Autofluorescence: The sample itself (e.g., cells, media components) or the microplate material may be naturally fluorescent at the wavelengths used.
-
Substrate Degradation: The substrate may have partially degraded during storage, leading to a baseline level of unconjugated fluorophore. Ensure the substrate is stored desiccated, protected from light, and at the recommended temperature (typically -20°C or -80°C).[1][2]
-
Contaminants: Colored or fluorescent compounds in your sample or buffer can interfere with the measurement.[8]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer or plate reader match the specifications for your substrate (e.g., Ex/Em ≈ 340/490 nm).[2] Ensure the instrument is set to read from the bottom for microplate assays.[9] |
| Inactive HIV-1 Protease | Use a fresh aliquot of the enzyme. Ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[10] Run a positive control with a known active enzyme to validate the assay setup.[1] |
| Substrate Not Dissolved Properly | This compound is often dissolved in DMSO.[2] Ensure the stock solution is fully dissolved before diluting it into the aqueous assay buffer. DMSO can solidify at -20°C and may need to be warmed briefly to 37°C to completely thaw.[1] |
| Incompatible Buffer Conditions | The assay buffer should have the correct pH (typically acidic, around 4.7-5.6) and contain necessary components like DTT and EDTA.[2][7][11] Verify the buffer composition and pH. |
| Presence of Protease Inhibitors | Ensure that no unintended protease inhibitors are present in your sample or reagents. |
Issue 2: Signal Fades Rapidly (Photobleaching)
| Possible Cause | Recommended Solution |
| Light Source is Too Intense | Reduce the lamp/laser power to the minimum level required for a good signal. Use neutral density filters to attenuate the light.[1][5] |
| Excessive Exposure Time | For kinetic assays, decrease the sampling frequency (e.g., read every 2 minutes instead of every 30 seconds). For imaging, use the shortest possible exposure time per image.[3] |
| Oxygen in the Assay Buffer | Prepare buffers fresh and consider using commercially available oxygen scavenging systems if photobleaching is severe.[5] |
| Fluorophore is Inherently Unstable | If possible, consider using a substrate with a more photostable fluorophore, such as an Alexa Fluor or DyLight dye.[6] |
Issue 3: High Signal in "No Enzyme" Control
| Possible Cause | Recommended Solution |
| Substrate Degradation | Prepare fresh substrate dilutions from a new stock aliquot. Store stock solutions protected from light at -80°C.[10] |
| Contaminating Protease Activity | Ensure all buffers and reagents are free from protease contamination. Use sterile, filtered components. |
| Autofluorescence of Plate/Sample | Measure the fluorescence of a "buffer only" well and a "sample only" (without substrate) well to determine the background contribution. Subtract this background from your measurements.[1] Use black microplates with clear bottoms for fluorescence assays to reduce background.[1] |
| Substrate Sticking to Microplate | Include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent the peptide from adhering to the plastic walls of the microplate.[7] |
Quantitative Data Summary
Table 1: this compound - Kinetic & Spectral Properties
| Parameter | Value | Reference |
| Substrate Type | Fluorogenic Peptide (FRET-based) | [2] |
| Typical Fluorophore/Quencher | EDANS / Dabcyl | [2] |
| Excitation Wavelength (Ex) | ~330 - 340 nm | [1][2] |
| Emission Wavelength (Em) | ~450 - 490 nm | [1][2] |
| K_M_ | ~103 ± 8 µM | [2] |
| V_max_ | ~164 ± 7 nanomoles min⁻¹ | [2] |
| Recommended Storage | -80°C, desiccated, protected from light | [1][2] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Condition | Reference |
| Assay Temperature | 37°C | [1][2] |
| Assay Buffer pH | 4.7 - 5.6 | [2][11] |
| Substrate Concentration | 2 µM (for kinetic assays) | [2] |
| DMSO in final buffer | ≤ 10% | [2] |
| Plate Type | Black wells, clear bottom | [1] |
| Reading Mode | Kinetic, read every 1-5 minutes for 1-3 hours | [1][6] |
Experimental Protocols
Detailed Protocol for Fluorometric HIV-1 Protease Activity Assay
This protocol provides a general procedure for measuring HIV-1 protease activity using a FRET-based substrate in a 96-well plate format.
1. Reagent Preparation:
-
HIV-1 Protease Assay Buffer: Prepare a buffer solution (e.g., 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, pH adjusted to 4.7).[2] The buffer should be equilibrated to the assay temperature (37°C) before use.[1]
-
Substrate Stock Solution: Dissolve the lyophilized this compound in high-quality anhydrous DMSO to create a stock solution (e.g., 500 µM).[2] Store this stock at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Working Substrate Solution: Immediately before use, dilute the Substrate Stock Solution into the Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). Protect this solution from light.
-
Enzyme Preparation: Thaw the HIV-1 Protease enzyme on ice. Dilute it to the desired concentration in cold Assay Buffer just before starting the reaction.
-
Controls:
-
Positive Control: Active HIV-1 Protease.
-
Negative Control (No Enzyme): Assay Buffer without enzyme.
-
Inhibitor Control: Active enzyme pre-incubated with a known HIV-1 protease inhibitor (e.g., Pepstatin A).
-
2. Assay Procedure:
-
Set up the 96-well black, clear-bottom plate. Add 50 µL of the appropriate solution to each well:
-
Sample Wells: 50 µL of your test sample (containing putative inhibitors or diluted enzyme).
-
Positive Control Wells: 50 µL of diluted active HIV-1 Protease.
-
Negative Control Wells: 50 µL of Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow all components to reach the assay temperature.
-
Initiate the reaction by adding 50 µL of the 2X Working Substrate Solution to all wells, bringing the total volume to 100 µL. Mix gently by pipetting.
-
Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em ≈ 340/490 nm) in kinetic mode. Record data every 1-2 minutes for a duration of 1 to 3 hours.[1][10] Anti-Photobleaching Tip: Use the minimum number of flashes and lowest gain setting that provides a robust signal.
3. Data Analysis:
-
For each time point, subtract the average fluorescence reading of the Negative Control wells from all other wells to correct for background.
-
Plot the background-corrected fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve for each well.
-
Compare the reaction velocities of your samples to the positive control to determine the extent of enzyme inhibition or activity.
Visualizations
Caption: FRET mechanism of this compound before and after enzymatic cleavage.
Caption: General experimental workflow for a fluorometric HIV-1 protease assay.
Caption: Troubleshooting flowchart for low or fading fluorescent signals.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. coolled.com [coolled.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Protease Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the signal-to-noise ratio in their protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio and why is it important in protease assays?
A1: The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal (from protease activity) to the level of background noise.[1] A high S/N ratio is crucial for obtaining reliable and reproducible data, as it indicates that the measured signal is significantly above the background, allowing for accurate quantification of protease activity.[2][3]
Q2: What are the common causes of a low signal-to-noise ratio in protease assays?
A2: A low signal-to-noise ratio can be caused by either a weak signal or high background noise. Common causes for a weak signal include inactive enzymes, suboptimal enzyme or substrate concentrations, and incorrect reaction conditions (pH, temperature).[4] High background noise can stem from substrate instability (autohydrolysis), reagent contamination, or autofluorescence of assay components.[5]
Q3: How can I increase the sensitivity of my protease assay?
A3: To increase sensitivity, you can implement signal amplification strategies, such as using enzyme cascades where the protease of interest activates a second enzyme that generates a detectable signal.[2] Additionally, using FRET-based assays with "dark quenchers" can improve the signal-to-noise ratio by minimizing background fluorescence.[6] Optimizing enzyme and substrate concentrations is also critical for a robust signal.[4]
Q4: What are FRET and BRET and how do they improve protease assays?
A4: FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer) are technologies used in protease assays. In a FRET-based assay, a substrate is labeled with a donor and an acceptor fluorophore. When the substrate is intact, the donor's energy is transferred to the acceptor, resulting in a low signal. Upon cleavage by a protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.[2] BRET works on a similar principle but uses a bioluminescent donor, which can lead to a lower background signal as it doesn't require an external light source for excitation.[2]
Troubleshooting Guides
High Background Signal
High background can obscure the true signal from your protease, leading to a poor signal-to-noise ratio.
Problem: My "no-enzyme" control well shows a high signal.
This is a clear indicator of issues unrelated to your specific protease activity.
| Potential Cause | Recommended Solution |
| Substrate Instability (Autohydrolysis) | The substrate is breaking down on its own.[5] Optimize substrate concentration through titration to find the lowest effective concentration.[5] Evaluate substrate stability over time at the experimental temperature to determine an optimal incubation time.[5] Adjusting the pH of the assay buffer can also significantly impact substrate stability.[5] |
| Reagent Contamination | Buffers, substrate solution, or even the enzyme stock may be contaminated with other proteases.[5] Use high-purity reagents and sterile labware. Prepare fresh solutions and consider filter-sterilizing buffers.[7] |
| Autofluorescence of Assay Components | Test compounds, buffers, or the substrate itself may be inherently fluorescent.[5] Screen each component for intrinsic fluorescence before the main experiment. If a component is autofluorescent, consider finding a non-fluorescent alternative.[8] |
| Insufficient Blocking | In plate-based assays, inadequate blocking can lead to non-specific binding of reagents. Optimize blocking buffer concentration and incubation time. Consider adding a non-ionic detergent like Tween-20 to your blocking and wash buffers.[9][10] |
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Low or No Signal
A weak or absent signal can make it impossible to accurately measure protease activity.
Problem: The fluorescent/colorimetric signal in my experimental wells is very weak or absent.
This indicates an issue with the enzymatic reaction itself or the detection method.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The protease may have lost activity due to improper storage or handling.[4] Run a positive control with a known active protease to verify assay setup. Ensure the enzyme has been stored correctly and avoid multiple freeze-thaw cycles.[8] |
| Suboptimal Enzyme/Substrate Concentration | Concentrations may be too low to generate a detectable signal.[4] Perform an enzyme titration to find the optimal concentration.[4] Conduct a substrate titration to determine the Michaelis constant (Km) and use a substrate concentration of 2-5 times the Km.[4] |
| Incorrect Reaction Conditions | The pH, temperature, or incubation time may not be optimal for your protease.[4] Consult literature for the optimal conditions for your specific protease and perform a pH and temperature optimization matrix.[4] |
| Inappropriate Instrument Settings | The gain setting on the reader may be too low, or incorrect wavelengths are being used.[4] Optimize the gain setting to maximize the signal without saturating the detector.[8] Ensure you are using the correct excitation and emission wavelengths for your fluorophore.[8] |
| Inner Filter Effect (IFE) | At high concentrations, assay components can absorb excitation or emission light, leading to lower observed fluorescence.[4] Dilute the sample to see if the signal increases. |
| Photobleaching | The fluorophore is being destroyed by the excitation light. Reduce the excitation light intensity or the exposure time.[4] |
Optimization of Enzyme Concentration for Improved Signal
| Enzyme Concentration (nM) | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (S/N) |
| 0 | 50 | 50 | 1.0 |
| 1 | 150 | 52 | 2.9 |
| 5 | 750 | 55 | 13.6 |
| 10 | 1500 | 58 | 25.9 |
| 20 | 2800 | 65 | 43.1 |
| 50 | 4500 | 80 | 56.3 |
Note: This is illustrative data. Optimal concentrations must be determined experimentally. A good starting point is often in the low nanomolar range.
Optimization of Substrate Concentration
| Substrate Concentration (µM) | Initial Velocity (RFU/min) | Background (RFU/min) | Signal-to-Noise Ratio (S/N) |
| 0.5 | 50 | 5 | 10.0 |
| 1 | 90 | 6 | 15.0 |
| 2 (Km) | 125 | 8 | 15.6 |
| 5 (2.5 x Km) | 175 | 10 | 17.5 |
| 10 (5 x Km) | 200 | 15 | 13.3 |
| 20 (10 x Km) | 210 | 25 | 8.4 |
Note: Using a substrate concentration of 2-5 times the Km often provides a good balance between a strong signal and manageable background.[4] At very high concentrations, background from substrate instability and inner filter effects can decrease the S/N ratio.
Experimental Protocols
Protocol 1: Enzyme Titration
Objective: To determine the optimal enzyme concentration that provides a robust signal within the linear range of the assay.
Methodology:
-
Prepare a series of dilutions of your enzyme stock in the assay buffer.
-
In a microplate, add a fixed, non-limiting concentration of the substrate to each well.
-
Add the different enzyme dilutions to the wells. Include a "no-enzyme" control.
-
Incubate the plate at the optimal temperature for a fixed period.
-
Measure the signal (absorbance or fluorescence).
-
Subtract the background signal (from the "no-enzyme" control) from all other readings.
-
Plot the background-subtracted signal against the enzyme concentration. Select a concentration from the linear portion of the curve that gives a strong signal-to-background ratio.[4]
Protocol 2: Substrate Titration (Michaelis-Menten Kinetics)
Objective: To determine the Michaelis constant (Km) of the substrate to identify the optimal substrate concentration for the assay.
Methodology:
-
Use the optimal enzyme concentration determined from the enzyme titration.
-
Prepare a series of dilutions of your substrate stock in the assay buffer.
-
In a microplate, add the optimal enzyme concentration to each well.
-
Add the different substrate dilutions to the wells to initiate the reaction. Include a "no-substrate" control.
-
Measure the reaction rate (initial velocity, V₀) by taking kinetic readings over time.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (the substrate concentration at which the reaction rate is half of Vmax).[11][12] For routine assays, a substrate concentration of 2-5 times the Km is often recommended.[4]
Workflow for Enzyme and Substrate Optimization
Caption: Workflow for optimizing enzyme and substrate concentrations.
Protocol 3: Substrate Stability Assay
Objective: To assess the rate of non-enzymatic substrate degradation (autohydrolysis).
Methodology:
-
Prepare wells in a microplate containing your complete assay buffer and the working concentration of your substrate.
-
Crucially, omit the protease from these wells.
-
Incubate the plate at your standard assay temperature.
-
Measure the signal (absorbance or fluorescence) kinetically over the planned duration of your experiment.
-
Plot the signal values against time. A significant increase in signal over time indicates substrate autohydrolysis.[5]
-
Based on these results, you may need to reduce your incubation time, lower the substrate concentration, or find a more stable substrate.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protease assay: experiment 1 | Controlled Mold [controlledmold.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 10. arp1.com [arp1.com]
- 11. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HIV Protease Substrate I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with HIV Protease Substrate I.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] Both Sigma-Aldrich and Thermo Fisher Scientific product information sheets specify using high-quality, anhydrous DMSO.[1][2]
Q2: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A2: A stock solution of up to 1 mM can be prepared by dissolving this compound in DMSO.[1] For some applications, a 500 µM stock solution is also suggested.[2]
Q3: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a common issue due to the hydrophobic nature of many peptide substrates. The recommended procedure is to first dissolve the substrate in 100% DMSO to create a concentrated stock solution. Then, dilute this stock solution into the final aqueous assay buffer.[1][3] It is crucial to add the DMSO stock solution to the buffer and mix immediately. Avoid adding the aqueous buffer directly to the lyophilized peptide.
Q4: What is the recommended final concentration of DMSO in the assay? Will it not affect the enzyme activity?
A4: For assays using this compound, a final concentration of 10% DMSO in the assay buffer is recommended to maintain substrate solubility.[1][2] While high concentrations of organic solvents can inhibit enzyme activity, this concentration is specified in established protocols for this substrate.[1][4] It is a balance between maintaining substrate availability and preserving enzyme function. Some studies have shown that for other HIV protease substrates, DMSO concentrations up to 10% have negligible effects on the cleavage of the peptide.[5]
Q5: Can I dissolve this compound directly in water or a buffer?
A5: It is not recommended. Due to the hydrophobic nature of the substrate, direct dissolution in aqueous solutions is likely to be difficult and may result in incomplete solubilization or precipitation.[3] The standard protocol involves creating a stock solution in DMSO first.[1]
Troubleshooting Guide
Issue: Substrate Precipitation in Assay Wells
-
Symptom: The solution in the assay plate becomes cloudy or shows visible precipitate after adding the substrate.
-
Potential Cause 1: Improper Dissolution Technique. The substrate was not fully dissolved in DMSO before being diluted into the aqueous assay buffer.
-
Potential Cause 2: Final DMSO Concentration is Too Low. The final concentration of DMSO in the assay well is insufficient to maintain the solubility of the substrate at the desired working concentration.
-
Potential Cause 3: Low-Quality DMSO. The DMSO used contains water, which can reduce its effectiveness as a solvent for the hydrophobic substrate.
-
Solution: Use high-quality, anhydrous DMSO for preparing your stock solution.[2]
-
Data Presentation
Table 1: Recommended Solvents and Stock Concentrations for this compound
| Parameter | Recommendation | Source |
| Primary Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) | [1][2] |
| Stock Solution Concentration | 500 µM - 1 mM | [1][2] |
| Storage of Stock Solution | Store desiccated and protected from light at 2–8 °C. | [1] |
Table 2: Recommended Assay Buffer Composition
| Component | Concentration | Purpose | Source |
| Sodium Acetate | 0.1 M | Buffering agent (pH 4.7) | [1] |
| Sodium Chloride | 1.0 M | Ionic strength adjustment | [1] |
| EDTA | 1.0 mM | Chelating agent | [1] |
| DTT | 1.0 mM | Reducing agent | [1] |
| DMSO | 10% | Co-solvent for substrate solubility | [1][2] |
| Bovine Serum Albumin (BSA) | 1 mg/mL | Stabilizing agent | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mM stock solution from 1 mg of substrate with a molecular weight of ~2017.3 g/mol , add approximately 496 µL of DMSO).
-
Gently vortex the vial until the substrate is completely dissolved. A brief sonication may be used to aid dissolution if necessary.[3]
-
Store the DMSO stock solution at 2–8 °C, desiccated and protected from light.[1]
Protocol for Preparing Working Substrate Solution
-
Prepare the assay buffer as described in Table 2.
-
To prepare a 2 µM working solution of the substrate, dilute the 1 mM DMSO stock solution 1:500 into the assay buffer. For example, add 2 µL of the 1 mM stock solution to 998 µL of assay buffer.
-
Mix immediately and thoroughly by gentle vortexing or inversion.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting substrate precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Activity and dimerization of human immunodeficiency virus protease as a function of solvent composition and enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: DMSO and HIV Protease Activity
This guide provides researchers, scientists, and drug development professionals with technical support for issues related to the use of Dimethyl Sulfoxide (B87167) (DMSO) in HIV protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of DMSO in HIV protease assays?
A1: DMSO is primarily used as a solvent to dissolve test compounds, such as potential HIV protease inhibitors, which may have poor solubility in aqueous solutions. It is also used to dissolve the substrate in some assay kits. All drug stocks in many studies are prepared in 100% DMSO and stored frozen.[1]
Q2: What is the general effect of DMSO on HIV protease activity?
A2: The effect of DMSO can vary depending on the assay system and concentration. In some in vitro assays using quenched fluorescent peptide substrates, DMSO concentrations ranging from 0% to 10% have shown negligible effects on the cleavage of the peptide substrate by HIV-1 protease.[2] However, another study noted some level of inhibition of HIV-1 PR activity with 1.0% (v/v) DMSO when used as a vehicle control.[3] In studies on the SARS-CoV-2 main protease, 3CLpro, increasing DMSO concentration up to 20% actually improved catalytic efficiency.[4] Given these varying observations, it is crucial to validate the effect of DMSO in your specific assay system.
Q3: Does DMSO affect HIV replication in cell-based assays?
A3: Yes, DMSO has been shown to influence HIV-1 replication in cell culture, although reports are conflicting. Some studies have found that low concentrations of DMSO (e.g., 0.002% to 1%) can enhance HIV-1 replication in T-cell lines.[5][6] This enhancement is suggested to occur at the level of viral RNA transcription.[6] Conversely, other research has shown that DMSO can inhibit HIV production in vitro.[7] These differing outcomes are likely due to variations in cell lines, experimental conditions, and DMSO concentrations. Therefore, results from cell-based assays must be interpreted with consideration for the potential effects of the solvent itself.
Q4: What is a "vehicle control" and why is it important when using DMSO?
A4: A vehicle control is a sample that contains everything that your experimental samples contain except for the compound being tested. In this context, it would be the assay buffer with the same final concentration of DMSO as used in the test samples. This is critical to ensure that any observed effects are due to the test compound itself and not the solvent.[8][9] For example, in T-cell based screening assays, cells are often incubated with DMSO alone as a control to establish a baseline.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal or apparent inhibition in vehicle control wells. | The DMSO concentration may be affecting the protease activity or the detection method (e.g., fluorescence quenching). | 1. Run a DMSO concentration gradient (e.g., 0.1% to 10%) without any inhibitor to determine the optimal, non-interfering concentration for your specific assay. 2. Ensure your final DMSO concentration is consistent across all wells, including controls. 3. If possible, use an assay system that is tolerant to a wide range of DMSO concentrations or requires no DMSO.[2] |
| Poor solubility of test compounds or substrate. | The final DMSO concentration is too low. | 1. Increase the final DMSO concentration in the assay, but not exceeding a pre-validated tolerance limit (see above). 2. Prepare higher concentration stock solutions of your compounds in 100% DMSO to minimize the volume added to the assay, thus keeping the final DMSO concentration low. |
| Inconsistent results between experiments. | 1. Variable final DMSO concentrations. 2. DMSO stock may be contaminated or have absorbed water. | 1. Carefully control the final concentration of DMSO in all assays. 2. Use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Store it properly to prevent water absorption. |
| Discrepancy between in vitro protease activity and cell-based antiviral activity. | DMSO may have differential effects on isolated enzyme activity versus viral replication within a host cell.[5][6][7] | 1. Acknowledge that direct enzyme inhibition and effects on viral replication are distinct endpoints. 2. Investigate the effect of your compound in cell-based assays using appropriate DMSO vehicle controls to dissect direct antiviral effects from solvent-induced artifacts. |
Data Summary
The following table summarizes the reported impact of DMSO concentration on HIV-1 protease activity in an in vitro assay using a quenched near-infrared fluorescent peptide substrate.
| DMSO Concentration | Effect on Protease Activity (at 2.5-20 nM enzyme concentration) | Effect on Protease Activity (at 40-80 nM enzyme concentration) | Reference |
| 0% | Baseline activity | Signal is ~10% below that seen with 2-10% DMSO | [2] |
| 2% | Negligible effect (similar to 0%) | Similar to 5% and 10% | [2] |
| 5% | Negligible effect (similar to 0%) | Similar to 2% and 10% | [2] |
| 10% | Negligible effect (similar to 0%) | Similar to 2% and 5% | [2] |
Experimental Protocols
General Protocol for In Vitro HIV-1 Protease Fluorogenic Assay
This protocol is a generalized example based on common methodologies for measuring HIV-1 protease activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT).
-
HIV-1 Protease Stock: Reconstitute or dilute recombinant HIV-1 protease to a working stock concentration in assay buffer.
-
Substrate Stock: Dissolve a fluorogenic peptide substrate in 100% DMSO to create a concentrated stock solution.
-
Inhibitor Stock: Dissolve test compounds and a known protease inhibitor (positive control) in 100% DMSO to create concentrated stock solutions.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a microplate (e.g., a 96-well black plate suitable for fluorescence).
-
Add the test inhibitor solution (diluted from the DMSO stock) or an equivalent volume of DMSO for control wells.
-
Add the HIV-1 protease solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells. The final DMSO concentration should be kept constant (e.g., ≤ 5%).
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the protease activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the DMSO vehicle control.
-
Calculate IC50 values by fitting the dose-response data to a suitable equation.
-
Visualizations
Caption: Workflow for a typical in vitro HIV-1 protease inhibition assay.
Caption: Logic diagram for troubleshooting DMSO-related issues in assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase inhibitor blocks human immunodeficiency virus 1-induced T-cell death without enhancement of HIV-1 replication and dimethyl sulfoxide increases HIV-1 replication without influencing T-cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide and related polar compounds enhance infection of human T cells with HIV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide inhibits human immunodeficiency virus production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Premature Activation of the HIV-1 Protease Is Influenced by Polymorphisms in the Hinge Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiretroviral Drugs Impact Autophagy Differently in Primary Human Astrocytes [mdpi.com]
- 10. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating HIV Protease Substrate I Assay Results
For researchers and drug development professionals engaged in the study of HIV and the development of novel antiretroviral therapies, the accurate measurement of HIV-1 protease activity is paramount. The HIV Protease Substrate I assay is a widely utilized tool for this purpose. However, to ensure the robustness and reliability of experimental findings, it is crucial to validate these results using alternative and complementary methodologies. This guide provides a comprehensive comparison of various assays available for measuring HIV-1 protease activity, complete with experimental protocols and performance data to aid in the selection of the most appropriate validation method for your research needs.
Comparison of HIV Protease Activity Assays
The selection of an appropriate assay for validating results from an this compound assay depends on several factors, including the specific research question, required throughput, and the context in which protease activity is being measured (i.e., in vitro, in-cell, or cell-free). The following table summarizes the key characteristics of several common assay types.
| Assay Type | Principle | Format | Throughput | Key Advantages | Key Disadvantages |
| Fluorometric Substrate Assay | Cleavage of a synthetic peptide substrate releases a fluorophore, leading to an increase in fluorescence.[1] | 96- or 384-well plate | High | Simple, rapid, and amenable to high-throughput screening.[2] | In vitro format may not fully recapitulate the cellular environment. |
| Cell-Based eGFP Reporter Assay | Inhibition of HIV protease activity in cells leads to the expression of a reporter protein, such as enhanced Green Fluorescent Protein (eGFP).[3] | Cell culture, flow cytometry, or fluorescence microscopy | Medium | Measures protease activity within a cellular context, providing more biologically relevant data.[1][4] | More complex and time-consuming than in vitro assays. |
| AlphaScreen Assay | A bead-based proximity assay where protease cleavage of a biotinylated substrate disrupts the interaction between donor and acceptor beads, leading to a decrease in the luminescent signal.[2] | 384-well plate | High | Homogeneous, no-wash format with high sensitivity and suitability for high-throughput screening.[2] | Requires specialized equipment and reagents. |
| HPLC-Based Assay | High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate and its cleavage products.[5] | Individual samples | Low | Provides a direct and quantitative measure of substrate cleavage, allowing for detailed kinetic analysis.[5] | Low throughput, labor-intensive, and requires specialized chromatography equipment. |
| Electrochemical Biosensor | Immobilized substrate on an electrode is cleaved by the protease, leading to a measurable change in the electrical signal.[6] | Electrochemical cell | Low to Medium | Rapid, label-free detection with high sensitivity.[6] | Technology is still emerging and may not be as widely available. |
Performance Data: A Comparative Look at Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of HIV protease inhibitors. The table below presents a compilation of IC50 values for several FDA-approved inhibitors, as determined by different assay methodologies. It is important to note that direct comparisons of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable reference for the expected potency of these compounds in various assay formats.
| Inhibitor | Fluorometric Assay IC50 (nM) | Cell-Based Assay IC50 (nM) | AlphaScreen Assay IC50 (nM) |
| Lopinavir (B192967) | ~1.1[2] | 10 - 50[4] | 1.1[2] |
| Ritonavir (B1064) | ~4.0[7][8] | N/A | 0.3[2] |
| Indinavir | ~100 - 500[4] | N/A | 31.9[2] |
| Atazanavir | ~1 - 10[4] | N/A | 17.8[2] |
| Darunavir | N/A | N/A | 22.0[2] |
| Amprenavir | N/A | N/A | 23.2[2] |
Experimental Workflows and Protocols
To facilitate the implementation of these validation assays, detailed diagrams of the experimental workflows and summarized protocols are provided below.
Fluorometric HIV Protease Substrate Assay Workflow
References
- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 3. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Semi-quantification and Potency Verification of the HIV Protease Inhibitor Based on the Matrix-Capsid Protein Immobilized Nickel (II)/NTA-Tol/Graphene Oxide/SPCE Electrochemical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Researcher's Guide to Cross-Validation of HIV Protease Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of HIV protease activity is fundamental to the development and monitoring of antiretroviral therapies. A variety of assay platforms are available, each with distinct principles, protocols, and performance characteristics. This guide provides a comparative overview of common HIV protease assays, including detailed experimental methodologies and performance data to aid researchers in selecting the most appropriate system for their specific needs, from high-throughput screening of inhibitor candidates to detailed kinetic studies.
Comparison of Performance Across Different HIV Protease Assays
The selection of an appropriate assay for monitoring HIV protease activity is contingent on the specific research question. High-throughput screening (HTS) campaigns prioritize robustness, speed, and cost-effectiveness, favoring assays with a high Z'-factor. In contrast, detailed mechanistic studies or the characterization of inhibitor potency may necessitate assays that provide precise kinetic parameters. The following tables summarize quantitative data for common HIV protease inhibitors across different assay platforms. It is important to note that values are compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Assay Type | Principle | Z'-Factor | Key Advantages | Key Disadvantages |
| FRET-Based Assay | Cleavage of a peptide substrate linking a fluorophore and a quencher results in a detectable fluorescent signal. | Often > 0.7[1] | Homogeneous (no-wash) format, real-time kinetics, high sensitivity. | Potential for interference from fluorescent compounds, substrate-dependent. |
| Cell-Free (AlphaScreen) | Cleavage of a biotinylated substrate disrupts the proximity of donor and acceptor beads, leading to a loss of signal. | Typically > 0.6 | Homogeneous, highly sensitive, suitable for HTS. | Requires specialized equipment, potential for bead-related artifacts. |
| Colorimetric Assay | Enzymatic cleavage of a substrate produces a chromogenic product that can be quantified by absorbance. | Variable, generally lower than FRET or AlphaScreen | Cost-effective, simple instrumentation. | Lower sensitivity, potential for interference from colored compounds. |
| Cell-Based Reporter Assay | Protease activity is linked to the expression of a reporter gene (e.g., GFP, luciferase) in living cells. | Can be > 0.5 | Measures inhibitor activity in a cellular context (permeability, toxicity), more physiologically relevant. | More complex, slower, potential for off-target effects. |
Quantitative Comparison of Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of HIV protease inhibitors. The values presented below are indicative and can vary based on the specific substrate, enzyme concentration, and buffer conditions used in the assay.
| Inhibitor | FRET-Based Assay (nM) | Cell-Free (AlphaScreen) (nM) | Cell-Based Reporter Assay (nM) |
| Lopinavir (B192967) | ~6.5 | Not widely reported | ~0.69 (serum-free)[2] |
| Ritonavir (B1064) | Not widely reported | Not widely reported | ~4.0 (serum-free)[2] |
| Atazanavir | Not widely reported | Not widely reported | Data not readily available in searched literature |
| Pepstatin A | ~9,100 | Not applicable (general aspartyl protease inhibitor) | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the field and can be adapted for specific experimental needs.
FRET-Based HIV Protease Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET) assay for measuring HIV-1 protease activity.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., based on the Gag-Pol cleavage site, flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Protease Inhibitor (for control experiments)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired working concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds (potential inhibitors) and the control inhibitor.
-
Add a small volume of the diluted compounds to the microplate wells.
-
Add the FRET substrate solution to all wells.
-
Initiate the reaction by adding a solution of recombinant HIV-1 protease to each well (except for the no-enzyme control).
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time in kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Free HIV Protease Assay (AlphaScreen)
This protocol outlines a cell-free drug susceptibility assay (CFDSA) using AlphaScreen technology.[3]
Materials:
-
Cell-free synthesized HIV-1 Protease
-
Biotinylated substrate peptide
-
AlphaScreen Donor and Acceptor beads (e.g., Streptavidin-coated Donor beads and anti-GST Acceptor beads if using a GST-tagged substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.2 mM DTT, 5 mM MgCl2)
-
Protease Inhibitors
-
384-well white microplates
-
AlphaScreen-compatible microplate reader
Procedure:
-
In a 384-well plate, pre-incubate the cell-free synthesized HIV-1 protease with serial dilutions of protease inhibitors for 30 minutes at 37°C.[3]
-
Initiate the enzymatic reaction by adding the biotinylated substrate peptide and incubate for 2 hours at 37°C.[3]
-
Add a mixture containing AlphaScreen Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1 hour to allow for bead association.
-
Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates protease activity.
-
Calculate the IC50 values from the dose-response curves.
Colorimetric HIV Protease Assay
This protocol is based on a method where cleavage of a peptide substrate releases a product that can be colorimetrically detected.[4]
Materials:
-
Recombinant HIV-1 Protease
-
Peptide substrate that releases a prolyl peptide upon cleavage
-
Isatin (B1672199) reagent
-
Assay Buffer
-
Protease Inhibitor
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Incubate the recombinant HIV-1 protease with the peptide substrate in the presence or absence of inhibitors.
-
Stop the enzymatic reaction.
-
Add the isatin reagent, which reacts with the N-terminal prolyl peptide released upon cleavage to form a blue product.
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm).
-
An increase in absorbance corresponds to higher protease activity.
-
Determine inhibitor potency by measuring the reduction in absorbance at different inhibitor concentrations.
Cell-Based HIV Protease Reporter Assay
This protocol describes a cell-based assay using a Green Fluorescent Protein (GFP) reporter system to monitor HIV-1 protease activity in living cells.[5]
Materials:
-
Human cell line (e.g., HeLa or HEK293T)
-
Expression plasmid encoding a GFP-HIV Protease fusion protein (GFP-PR)
-
Transfection reagent
-
Cell culture medium and supplements
-
Protease Inhibitors
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the GFP-PR expression plasmid using a suitable transfection reagent.
-
After an appropriate incubation period to allow for protein expression, treat the cells with serial dilutions of protease inhibitors.
-
The expressed GFP-PR fusion protein is subject to autocatalytic cleavage by the active protease, leading to the degradation of GFP and a loss of fluorescence. In the presence of an effective inhibitor, this cleavage is blocked, resulting in the accumulation of the fluorescent fusion protein.
-
Quantify the GFP fluorescence in the cells using a flow cytometer or by capturing images with a fluorescence microscope.
-
An increase in the percentage of GFP-positive cells or in the mean fluorescence intensity indicates inhibition of the protease.
-
Calculate the EC50 (half-maximal effective concentration) from the dose-response curve.
Visualizing Methodologies and Pathways
To further elucidate the principles and workflows of HIV protease assays, the following diagrams are provided.
Caption: HIV Protease role in viral maturation.
Caption: Workflow of a FRET-based HIV protease assay.
Caption: Logical flow of an assay cross-validation study.
References
- 1. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of in vivo HIV protease activity using genetically engineered QD-based FRET probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of HIV-1 proteinase: a colorimetric method using small peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HIV Protease Substrates: HIV Protease Substrate I vs. FRET Alternatives
For researchers, scientists, and drug development professionals, selecting the optimal substrate is critical for the accurate assessment of HIV protease activity and the screening of potential inhibitors. This guide provides an objective comparison of the traditional HIV Protease Substrate I against other modern Förster Resonance Energy Transfer (FRET) substrates, supported by experimental data and detailed protocols.
This compound, a widely used FRET-based peptide, has been a cornerstone in HIV research for its reliability in continuous assays.[1][2] However, advancements in fluorophore technology have led to the development of alternative FRET substrates that offer significant improvements in sensitivity and performance. This guide will delve into a direct comparison of their key characteristics to aid in substrate selection for high-throughput screening and detailed kinetic analysis.
Performance Comparison: Quantitative Data
The performance of a protease substrate is primarily determined by its kinetic parameters, sensitivity, and the spectral properties of its fluorophore and quencher. Below is a summary of these quantitative metrics for this compound and a representative advanced FRET substrate.
| Feature | This compound (EDANS/DABCYL) | Advanced FRET Substrate (e.g., HiLyte Fluor™ 488/QXL™ 520) |
| Peptide Sequence | DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS | Based on the same or similar peptide sequence as Substrate I |
| Fluorophore/Quencher | EDANS / DABCYL | HiLyte Fluor™ 488 / QXL™ 520 |
| Excitation (Ex) / Emission (Em) | ~340 nm / ~490 nm[2] | ~490 nm / ~520 nm[3] |
| Catalytic Efficiency (kcat/Km) | Baseline | Up to 32-fold higher than EDANS/DABCYL equivalent[3] |
| Sensitivity | Standard | Reported to be eight times more sensitive than EDANS/DABCYL equivalent[3] |
| Signal Interference | Higher potential for interference from autofluorescence of test compounds due to shorter wavelength.[3] | Minimized interference from autofluorescence due to longer excitation and emission wavelengths.[3] |
| Fluorescence Quantum Yield | Relatively weak fluorescence signal.[3] | Excellent fluorescence quantum yield.[3] |
Mechanism of Action: FRET-Based Protease Assays
FRET-based assays utilize a peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage by HIV protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[3][4]
Experimental Protocols
Below are detailed methodologies for performing HIV protease activity assays using both this compound and an advanced FRET substrate.
Protocol 1: HIV Protease Assay using this compound (EDANS/DABCYL)
This protocol is adapted from standard procedures for EDANS/DABCYL-based FRET substrates.
Materials:
-
This compound (DABCYL-GABA-SQNYPIVQ-EDANS)
-
Recombinant HIV-1 Protease
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, pH 5.5[1]
-
DMSO for substrate and compound dissolution
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2-40 µM).[1] The optimal concentration may need to be determined empirically but is often near the Km value.
-
Prepare Enzyme Solution: Dilute the recombinant HIV-1 Protease in Assay Buffer to the desired concentration (e.g., 20-30 nM).[1]
-
Assay Reaction:
-
Add 50 µL of the working substrate solution to each well of the microplate.
-
To screen for inhibitors, add test compounds at various concentrations and pre-incubate with the enzyme if necessary.
-
Initiate the reaction by adding 50 µL of the diluted HIV-1 Protease solution to each well.
-
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader. Monitor the increase in fluorescence intensity at an emission of 492 nm with excitation at 340 nm over time (e.g., every minute for 30-60 minutes).[1]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. For inhibitor screening, determine the IC50 values by plotting the reaction rates against the inhibitor concentrations.
Protocol 2: HIV Protease Assay using an Advanced FRET Substrate (HiLyte Fluor™ 488/QXL™ 520)
This protocol is based on commercially available kits utilizing advanced FRET pairs.
Materials:
-
HiLyte Fluor™ 488/QXL™ 520 FRET peptide substrate
-
Recombinant HIV-1 Protease
-
Assay Buffer: A common buffer is 2X assay buffer provided in kits, often containing DTT. A 1X working buffer is prepared fresh.[5]
-
DMSO for substrate and compound dissolution
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm
Procedure:
-
Prepare 1X Assay Buffer: If using a 2X stock, dilute it with deionized water and add any required fresh components like DTT.[5]
-
Prepare Working Substrate Solution: Dilute the FRET substrate stock solution in 1X Assay Buffer to the final desired concentration as recommended by the manufacturer.
-
Prepare Enzyme Solution: Dilute the recombinant HIV-1 Protease in 1X Assay Buffer to the desired concentration.
-
Assay Reaction:
-
Add 50 µL of the diluted HIV-1 Protease solution to each well.
-
For inhibitor screening, add test compounds and incubate for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding 50 µL of the working substrate solution to each well. Mix gently.[5]
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an emission of 520 nm with excitation at 490 nm. Record data every 1-5 minutes for 30-60 minutes.[5]
-
Data Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence increase. Calculate inhibitor potency (IC50) as described in the previous protocol.
Conclusion
While this compound remains a functional tool for monitoring HIV protease activity, newer FRET substrates offer substantial advantages in terms of sensitivity and reduced signal interference. The higher catalytic efficiency and improved spectral properties of advanced FRET pairs, such as HiLyte Fluor™ 488/QXL™ 520, can lead to more robust and reliable data, particularly in high-throughput screening applications where compound autofluorescence can be a significant issue. The choice of substrate will ultimately depend on the specific requirements of the experiment, including the need for high sensitivity, the nature of the compounds being screened, and budget considerations. For researchers aiming for the highest level of sensitivity and data quality, the adoption of advanced FRET substrates is a compelling option.
References
- 1. Analyses of HIV proteases variants at the threshold of viability reveals relationships between processing efficiency and fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 3. eurogentec.com [eurogentec.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison: HIV Protease Substrate I vs. Chromogenic Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of HIV protease activity is paramount for the discovery and characterization of novel antiretroviral inhibitors. The choice of substrate in these assays significantly impacts sensitivity, convenience, and data interpretation. This guide provides an objective comparison of two major classes of substrates: the fluorescent-based HIV Protease Substrate I and a widely used chromogenic substrate.
This comparison delves into their fundamental mechanisms of action, presents key performance metrics from published studies, and provides detailed experimental protocols to aid in assay design and implementation.
At a Glance: Quantitative Performance
The following table summarizes the key quantitative parameters for this compound (a FRET-based substrate) and a representative chromogenic substrate. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions.
| Parameter | This compound (Fluorescent) | Chromogenic Substrate (Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met) |
| Detection Method | Fluorescence (FRET) | Colorimetric (Absorbance) |
| Km | ~103 µM[1] | ~22 µM[2][3] |
| Vmax | ~164 nanomoles/min[1] | Not directly reported, kcat is available |
| kcat | Not directly reported, Vmax is available | ~20 s⁻¹[2][3] |
| Excitation/Absorbance λmax | ~340 nm[1] | ~310 nm (decrease upon cleavage)[4] |
| Emission λmax | ~490 nm[1] | N/A |
Note: Direct comparison of kinetic parameters should be made with caution as assay conditions such as buffer composition, pH, and temperature can influence enzyme activity.
Mechanism of Action
The fundamental difference between these two substrates lies in their signal generation upon cleavage by HIV protease.
This compound operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence contains a fluorescent donor (EDANS) and a quenching acceptor (DABCYL). In the intact substrate, the proximity of the quencher dampens the fluorescence of the donor. Upon cleavage, the donor and quencher are separated, leading to a measurable increase in fluorescence.[1][5]
Chromogenic substrates , on the other hand, undergo a change in their light-absorbing properties upon hydrolysis. A common chromogenic substrate for HIV protease incorporates a p-nitrophenylalanine (Nph) residue. Cleavage of the peptide bond adjacent to this residue results in a product with a different absorption spectrum, which can be monitored as a decrease in absorbance at a specific wavelength.[2][4]
Figure 1. Reaction Mechanisms (Within 100 characters)
Experimental Protocols
Below are detailed methodologies for performing HIV protease activity assays using both substrate types.
Assay Using this compound (Fluorometric)
1. Materials:
-
This compound
-
Recombinant HIV-1 Protease
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, 10% DMSO, 1 mg/mL BSA, pH 4.7.[1]
-
High-quality anhydrous DMSO
-
Spectrofluorometer with excitation at 340 nm and emission at 490 nm
-
UV-transparent cuvettes or microplates
2. Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 500 µM) in DMSO. Store protected from light at 4°C or below.[1]
-
Working Substrate Solution: Dilute the stock solution to a final concentration of 2 µM in the Assay Buffer.[1]
-
Enzyme Preparation: Dilute the HIV-1 protease in Assay Buffer to the desired concentration.
-
Assay Setup: Dispense the working substrate solution into cuvettes or microplate wells and equilibrate to 37°C.[1]
-
Reaction Initiation: Start the reaction by adding a small volume of the diluted HIV-1 protease to the substrate solution.
-
Measurement: Immediately monitor the increase in fluorescence at 490 nm (with excitation at 340 nm) over a period of 5-8 minutes at 37°C.[1]
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence increase over time.
Assay Using Chromogenic Substrate
1. Materials:
-
Chromogenic Substrate (e.g., Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met)
-
Recombinant HIV-1 Protease
-
Assay Buffer (example): 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 0.0015% Triton X-100, 0.01% (w/v) BSA.
-
Spectrophotometer capable of reading in the UV range (e.g., 310 nm)
2. Procedure:
-
Substrate Preparation: Dissolve the chromogenic substrate in the assay buffer to create a stock solution. Further dilutions are made in the same buffer.
-
Enzyme Preparation: Dilute the HIV-1 protease in the assay buffer to the desired concentration.
-
Assay Setup: In a UV-transparent plate or cuvettes, add the assay buffer and the substrate solution.
-
Reaction Initiation: Start the reaction by adding the diluted HIV-1 protease.
-
Measurement: Monitor the decrease in absorbance at 310 nm over time.[4] The reaction should be monitored for a period where less than 20% of the substrate is consumed to ensure linear kinetics.[4]
-
Data Analysis: Determine the initial reaction rate from the linear phase of the absorbance decrease.
Figure 2. General Experimental Workflow (Within 100 characters)
Discussion and Recommendations
This compound (Fluorescent):
-
Advantages: Generally offers higher sensitivity, making it suitable for detecting low enzyme concentrations or for screening large compound libraries where subtle inhibitions are of interest. The continuous nature of the assay is convenient for kinetic studies.
-
Disadvantages: Can be susceptible to interference from fluorescent compounds in a screening library. The cost of fluorescent substrates and specialized detection equipment may also be a consideration.
Chromogenic Substrates:
-
Advantages: The assays are typically robust and less prone to interference from colored compounds than fluorescent assays are from fluorescent compounds. The required equipment (a standard spectrophotometer) is widely available in most laboratories.
-
Disadvantages: May have lower sensitivity compared to fluorescent assays. The change in absorbance can be small, requiring more concentrated enzyme or longer reaction times.
The choice between this compound and a chromogenic substrate depends on the specific application. For high-throughput screening of potential inhibitors and detailed kinetic analysis of potent inhibitors, the higher sensitivity of a fluorescent FRET-based substrate like this compound is often advantageous. For routine enzyme characterization, inhibitor screening where compound fluorescence is a concern, or in laboratories with limited access to fluorescence plate readers, chromogenic substrates provide a reliable and cost-effective alternative. For optimal results, it is recommended to characterize any new inhibitor using more than one assay format.
References
- 1. Comparison of the HIV-1 and HIV-2 proteinases using oligopeptide substrates representing cleavage sites in Gag and Gag-Pol polyproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive, soluble chromogenic substrates for HIV-1 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Substrates for Measuring HIV Protease Activity
For researchers, scientists, and drug development professionals, the accurate measurement of HIV protease activity is critical for understanding viral maturation and for the discovery and characterization of novel protease inhibitors. While classical substrates have been widely used, a range of alternative substrates offering enhanced sensitivity, suitability for high-throughput screening, and the ability to measure activity in cellular environments have been developed. This guide provides a comparative overview of these alternative substrates, supported by experimental data and detailed protocols.
Comparison of Alternative HIV Protease Substrates
The ideal substrate for an HIV protease assay depends on the specific application, whether it's for high-throughput screening of inhibitor libraries, detailed kinetic studies, or monitoring protease activity within living cells. The following table summarizes the key quantitative parameters of several alternative substrate types.
| Substrate Type | Example Substrate/System | Detection Method | Key Advantages | Kinetic Parameters (Example Values) |
| Fluorogenic (FRET) | HiLyte Fluor™ 488/QXL™ 520 FRET peptide[1] | Fluorescence | High sensitivity, suitable for HTS, less interference from compound autofluorescence[1] | Kcat/Km is 32-fold higher than EDANS/DABCYL equivalent[1] |
| mCerulean-mCitrine FRET-based sensor[2] | Ratiometric Flow Cytometry, Confocal Microscopy | Enables intracellular, single-cell analysis of protease activity[2] | Sensitive enough for protease inhibitor screening in vitro and in vivo[2] | |
| AcGFP1-mCherry FRET probe[3] | Fluorescence Microscopy | Visualization of protease inhibition within living cells[3] | FRET signal reduced by ~78% upon cleavage by protease[3] | |
| Colorimetric | Small protected peptide substrates with isatin (B1672199) detection[4] | Spectrophotometry | Simple, suitable for pure enzyme or crude extracts[4] | N/A |
| Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met (Nph = 4-NO2-phenylalanine)[5] | Spectrophotometry | Good kinetic properties[5] | kcat = 20 s-1, Km = 22 µM[5] | |
| Luminescence-based | GST-p2/p7-biotin with AlphaScreen® technology[6] | Luminescence | High-throughput, sensitive, non-radioactive[6] | N/A |
| Label-Free | Peptide substrate with nanopore analysis[7] | Ionic Current Measurement | Real-time, label-free, rapid, and sensitive detection[7] | Can detect picomolar concentrations of HIV-1 protease in ~10 minutes[7] |
| Cell-Based Reporter | Inducible HIV-1 PR fused to Gal4 domains with eGFP reporter[8][9] | Flow Cytometry, Fluorescence Microscopy | Monitors protease activity in a cellular context, ideal for screening novel inhibitors in T-cells[8][9] | N/A |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation of these alternative assays. Below are representative protocols for key methods.
FRET-Based Assay using a Synthetic Peptide Substrate
This protocol is based on the use of a highly sensitive FRET peptide, such as one incorporating the HiLyte Fluor™ 488/QXL™ 520 pair.[1]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., HiLyte Fluor™ 488/QXL™ 520)
-
Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 1 mM EDTA, 2 mM 2-mercaptoethanol, and 10% glycerol, pH 7.0[10]
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Dilute the substrate to the desired final concentration in the assay buffer.
-
Add the diluted substrate solution to the wells of the 96-well microplate.
-
To initiate the reaction, add the recombinant HIV-1 protease to each well.
-
Immediately place the microplate in the fluorescence reader.
-
Monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths should be set according to the specific fluorophore used (e.g., Ex=488 nm, Em=520 nm for HiLyte Fluor™ 488).
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Intracellular FRET-Based Assay using a Genetically Encoded Sensor
This protocol describes the use of a FRET-based sensor, like the mCerulean-mCitrine sensor, to measure HIV protease activity in living cells.[2]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector encoding the FRET-HIV sensor (e.g., mCerulean-cleavage site-mCitrine)
-
Expression vector for HIV protease
-
Cell culture reagents
-
Transfection reagent
-
Flow cytometer or confocal microscope equipped for FRET analysis
Procedure:
-
Co-transfect the mammalian cells with the FRET-HIV sensor expression vector and the HIV protease expression vector.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
For flow cytometry analysis, harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Analyze the cells on a flow cytometer capable of ratiometric FRET measurement. Excite the donor fluorophore (mCerulean) and measure the emission from both the donor and acceptor (mCitrine) fluorophores.
-
The FRET efficiency is calculated as a ratio of the acceptor to donor fluorescence intensity. A decrease in this ratio indicates cleavage of the sensor by the HIV protease.
-
For microscopy, plate the transfected cells on glass-bottom dishes and visualize them using a confocal microscope with the appropriate laser lines and emission filters for FRET imaging.
AlphaScreen® Assay
This protocol is adapted from a method utilizing a GST- and biotin-tagged substrate for a high-throughput luminescence-based assay.[6]
Materials:
-
Recombinant HIV-1 Protease
-
GST-p2/p7-biotin reporter substrate[6]
-
AlphaScreen® Glutathione Donor beads
-
Streptavidin-coated Acceptor beads
-
Assay buffer
-
384-well microplate
-
AlphaScreen®-capable microplate reader
Procedure:
-
In a 384-well plate, incubate the recombinant HIV-1 protease with the GST-p2/p7-biotin substrate in the assay buffer.
-
Allow the cleavage reaction to proceed for a defined period.
-
Add a mixture of Glutathione Donor beads and Streptavidin-coated Acceptor beads to the wells.
-
Incubate the plate in the dark to allow for bead-substrate interaction.
-
Read the plate on an AlphaScreen®-capable reader. In the absence of cleavage, the donor and acceptor beads are brought into proximity, generating a luminescent signal. Protease activity leads to a decrease in the signal.
Visualizing the Methodologies
To further clarify the principles behind these alternative assays, the following diagrams illustrate their core concepts.
References
- 1. eurogentec.com [eurogentec.com]
- 2. Noninvasive High-Throughput Single-Cell Analysis of HIV Protease Activity Using Ratiometric Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of HIV-1 proteinase: a colorimetric method using small peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive, soluble chromogenic substrates for HIV-1 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 7. Real-time label-free measurement of HIV-1 protease activity by nanopore analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 10. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Robustness of HIV Protease Substrate I Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HIV Protease Substrate I assays with alternative methods for measuring HIV-1 protease activity. The following sections detail the performance of various substrates, experimental protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to HIV Protease and its Measurement
Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy. Accurate and reproducible measurement of HIV-1 protease activity is therefore essential for screening potential inhibitors, studying drug resistance mechanisms, and conducting fundamental research on viral replication.
A variety of assays have been developed to quantify HIV-1 protease activity, each with distinct advantages and limitations. These assays can be broadly categorized into cell-free enzymatic assays, and cell-based assays. The choice of assay often depends on the specific research question, required throughput, and the nature of the compounds being screened. This guide focuses on comparing the reproducibility and robustness of assays utilizing the chromogenic "this compound" against other common substrate types and assay formats.
Performance Comparison of HIV Protease Substrates
The efficiency of an HIV protease assay is largely determined by the kinetic parameters of the substrate used. The catalytic efficiency (kcat/Km) is a key metric for comparing the performance of different substrates. A higher kcat/Km value indicates a more efficient substrate, which can lead to a more sensitive and robust assay.
| Substrate Type | Substrate Sequence/Composition | Assay Principle | kcat/Km (M⁻¹s⁻¹) | Reproducibility (CV%) | Key Advantages | Key Disadvantages |
| Chromogenic Substrate | This compound (Ac-KASQNF(NO2)-PVV-NH2)[1] | Spectrophotometric detection of a chromophore released upon cleavage. | Data not readily available | Data not readily available | Simple, endpoint assay format. | Lower sensitivity compared to fluorometric assays. |
| Fluorogenic FRET Substrates | EDANS/DABCYL based (e.g., (DABCYL)-(GABA)-SQNY|PIVQ-(EDANS))[2] | Fluorescence Resonance Energy Transfer (FRET). Cleavage separates a fluorophore and a quencher, leading to an increase in fluorescence. | Variable, dependent on specific sequence. | Typically <10% (Intra-assay) | Continuous, real-time monitoring of enzyme activity; high sensitivity. | Potential for interference from fluorescent compounds. |
| HiLyte Fluor™488/QXL™520 based [3] | FRET-based assay with improved fluorophore/quencher pair. | 32-fold higher than corresponding EDANS/DABCYL substrate[3] | Data not readily available | Higher sensitivity and less interference from autofluorescence compared to EDANS/DABCYL.[3] | Proprietary dyes may increase cost. | |
| Synthetic Decapeptides (e.g., KIVKCF↓NCGK and variants)[4] | HPLC-based separation and quantification of cleavage products. | Wild-type: 1.0 x 10³; P1'-Phe mutant: 1.8 x 10⁵[4] | Standard errors of kinetic parameters were below 20%[4] | Allows for detailed study of substrate specificity and enzyme kinetics. | Laborious, low-throughput, requires specialized equipment. | |
| Cell-Based Reporter | GFP-based reporter [5] | In-cell expression of a fusion protein containing a protease cleavage site and a reporter (e.g., GFP). Cleavage leads to a measurable change in the reporter signal. | Not applicable (cell-based) | Data not readily available | Measures protease activity in a more physiologically relevant context; suitable for high-throughput screening.[5][6] | Indirect measurement of protease activity; potential for off-target effects. |
Note: CV% (Coefficient of Variation) is a measure of reproducibility, with lower values indicating higher precision. Data on CV% for specific substrates is often not published in a standardized format and can vary between laboratories and experimental setups.
Experimental Protocols
Fluorometric FRET-Based Assay
This protocol is a generalized procedure for a continuous kinetic assay using a FRET-based substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based substrate (e.g., SensoLyte® 490 HIV Protease Assay Kit)[7]
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
Protease Inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the HIV-1 protease and FRET substrate to their desired working concentrations in the assay buffer. Prepare a stock solution of a known HIV-1 protease inhibitor.
-
Set up the Reaction: To each well of the 96-well plate, add 50 µL of the diluted FRET substrate.
-
Add Inhibitors (if applicable): For inhibitor screening, add 10 µL of the test compounds or control inhibitor to the respective wells.
-
Initiate the Reaction: Add 40 µL of the diluted HIV-1 protease to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
Data Acquisition: Record the fluorescence intensity kinetically over a period of 1-3 hours at 37°C.[8]
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For inhibitor studies, calculate the percent inhibition relative to the no-inhibitor control.
Cell-Free Drug Susceptibility Assay (CFDSA)
This protocol is based on the method described by Matsunaga et al. for evaluating drug resistance.
Materials:
-
Wheat germ cell-free protein production system
-
PCR products encoding wild-type or mutant HIV-1 protease
-
GST-p2/p7-biotin reporter substrate
-
AlphaScreen® IgG (Protein A) Acceptor beads and Streptavidin-Donor beads
-
Protease inhibitors
-
384-well Alphaplate
Procedure:
-
Synthesize HIV-1 Protease: Use a wheat germ cell-free system to synthesize HIV-1 proteases from PCR templates.
-
Pre-incubation with Inhibitors: In a 384-well plate, mix 3 µL of the cell-free synthesized protease with serially diluted protease inhibitors in a total volume of 10 µL. Incubate at 37°C for 30 minutes.
-
Enzymatic Reaction: Add 5 µL of the GST-p2/p7-biotin substrate to each well and incubate at 37°C for 2 hours.
-
AlphaScreen Detection: Add 10 µL of a detection mixture containing anti-GST antibody, streptavidin-coated donor beads, and anti-IgG acceptor beads.
-
Signal Measurement: Incubate at 23°C and measure the AlphaScreen signal using an appropriate plate reader. A decrease in signal indicates protease activity.
-
Data Analysis: Calculate the IC₅₀ values for each inhibitor against the different protease variants.
Cell-Based GFP Reporter Assay
This protocol provides a general workflow for a cell-based assay to monitor protease activity.[5]
Materials:
-
Expression vector encoding a GFP-protease fusion protein with a self-cleavage site.
-
Transfection reagent
-
Cell culture medium and supplements
-
Protease inhibitors
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Culture the cells to the appropriate confluency and transfect them with the GFP-protease reporter plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After transfection, treat the cells with various concentrations of protease inhibitors or vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter expression and protease activity.
-
Signal Detection:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the GFP fluorescence intensity by flow cytometry. Inhibition of the protease will prevent self-cleavage of the reporter, leading to an increase in the GFP signal.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe changes in GFP expression.
-
-
Data Analysis: Quantify the mean fluorescence intensity or the percentage of GFP-positive cells to determine the inhibitory effect of the compounds.
Visualizing Assay Workflows and Principles
The following diagrams, generated using Graphviz, illustrate the key principles and workflows of the described HIV protease assays.
Caption: Principle of a FRET-based HIV protease assay.
Caption: Workflow of the Cell-Free Drug Susceptibility Assay (CFDSA).
Caption: Logical flow of a cell-based GFP reporter assay for HIV protease.
Conclusion
The selection of an appropriate HIV protease assay is a critical decision in antiviral drug discovery and research. While chromogenic substrates like This compound offer a straightforward, endpoint assay format, they generally lack the sensitivity of more modern fluorogenic methods.
FRET-based assays provide a significant improvement in sensitivity and allow for continuous, real-time monitoring of enzyme kinetics. The choice of the fluorophore-quencher pair in a FRET substrate can further enhance assay performance, with newer dyes offering advantages in signal intensity and reduced interference. For detailed mechanistic studies, HPLC-based methods with synthetic peptides remain a powerful, albeit low-throughput, option.
Cell-based assays offer the most physiologically relevant environment for studying protease activity and the effects of inhibitors within a living cell. These assays are particularly well-suited for high-throughput screening campaigns.
Ultimately, the optimal assay choice will depend on a balance of factors including the specific research goals, required sensitivity and throughput, and available instrumentation. This guide provides the foundational information to make an informed decision based on the reproducibility and robustness of different HIV protease assay methodologies.
References
- 1. Frontiers | FRET-Based Detection and Quantification of HIV-1 Virion Maturation [frontiersin.org]
- 2. Solved Table 1 Kinetic Parameters of HIV-1 Protease with and | Chegg.com [chegg.com]
- 3. eurogentec.com [eurogentec.com]
- 4. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. abcam.com [abcam.com]
A Comparative Guide to the Specificity of HIV Protease Substrate I for Diverse Protease Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cleavage efficiency of HIV Protease Substrate I and similar chromogenic substrates by wild-type Human Immunodeficiency Virus 1 (HIV-1) protease and its drug-resistant variants. The presented data, experimental protocols, and pathway visualizations aim to facilitate research and development in HIV therapeutics.
Introduction
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. This makes it a prime target for antiretroviral drugs known as protease inhibitors. However, the high mutation rate of HIV can lead to the emergence of drug-resistant protease variants, posing a significant challenge to effective long-term therapy. Understanding how these mutations affect the protease's ability to recognize and cleave its substrates is crucial for the development of next-generation inhibitors.
This compound, with the peptide sequence Ac-KASQNF(NO2)-PVV-NH2, is a chromogenic substrate commonly used in spectrophotometric assays to measure the activity of HIV protease. The cleavage of the bond between the nitrophenylalanine (NO2-Phe) and proline (Pro) residues results in a detectable change in absorbance, allowing for the quantification of enzymatic activity.
Comparative Analysis of Protease Specificity
While direct comparative kinetic data for the specific this compound across a wide range of protease variants is limited in publicly available literature, we can analyze the specificity of wild-type and mutant proteases using a functionally similar chromogenic substrate, Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH2. In this substrate, the p-nitrophenylalanine (nPhe) residue serves a similar chromogenic function to the NO2-Phe in this compound.
The following table summarizes the kinetic parameters for the cleavage of this chromogenic substrate by wild-type HIV-1 protease from subtype C (C-SA) and a multidrug-resistant mutant (E35D↑G↑S), which contains five mutations including two insertions in the hinge region[1].
| Protease Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Wild-Type (C-SA) | 128.6 ± 1.0 | 1.067 ± 0.003 | 0.0083 |
| Mutant (E35D↑G↑S) | 198.0 ± 1.0 | 0.446 ± 0.001 | 0.0023 |
Data Interpretation:
-
Km (Michaelis Constant): The mutant protease exhibits a higher Km value, indicating a lower binding affinity for the substrate compared to the wild-type enzyme[1].
-
kcat (Turnover Number): The wild-type protease has a significantly higher kcat, demonstrating a greater catalytic rate once the substrate is bound[1].
-
kcat/Km (Catalytic Efficiency): The catalytic efficiency of the wild-type protease is approximately 3.6 times higher than that of the mutant. This reduction in catalytic efficiency for the mutant highlights the functional trade-off that can occur with the acquisition of drug resistance mutations.
It is important to note that mutations conferring drug resistance, such as D30N and L90M, can have complex and sometimes antagonistic effects on the protease's enzymatic activity. For instance, the D30N mutation can be detrimental to cleavage activity, and this impairment can be even more severe in the presence of the L90M mutation[1].
Experimental Methodologies
Accurate determination of kinetic parameters is fundamental to understanding enzyme function. The two most common methods for assaying HIV protease activity are High-Performance Liquid Chromatography (HPLC) and Förster Resonance Energy Transfer (FRET) based assays.
HPLC-Based Assay Protocol
This method allows for the direct quantification of substrate cleavage by separating the substrate and its product fragments.
Materials:
-
Purified wild-type and mutant HIV-1 protease
-
Chromogenic substrate (e.g., Ac-KASQNF(NO2)-PVV-NH2)
-
Assay Buffer: 0.25 M potassium phosphate (B84403) buffer (pH 5.6), 7.5% glycerol, 1 mM EDTA, 5 mM DTT, 2 M NaCl
-
Reaction Stop Solution: 6 M guanidine-HCl
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Reverse-phase HPLC column (e.g., Nova-Pak C18)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the chromogenic substrate.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known concentration of HIV-1 protease.
-
Incubate the reaction at 37°C for a specific time period (e.g., 1 hour), ensuring that less than 20% of the substrate is consumed to maintain initial velocity conditions.
-
Stop the reaction by adding the reaction stop solution.
-
Acidify the sample with TFA.
-
Inject an aliquot of the reaction mixture onto the HPLC column.
-
Separate the substrate and cleavage products using a water-acetonitrile gradient containing 0.05% TFA.
-
Monitor the elution profile by measuring absorbance at a wavelength appropriate for the chromogenic group (e.g., 300 nm for p-nitrophenylalanine).
-
Quantify the amount of product formed by integrating the peak area.
-
Determine the initial reaction velocity and calculate the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using various substrate concentrations[2].
FRET-Based Assay Protocol
This is a continuous, real-time assay that measures the increase in fluorescence upon substrate cleavage.
Materials:
-
Purified wild-type and mutant HIV-1 protease
-
FRET-based fluorogenic substrate (e.g., containing an EDANS/DABCYL or HiLyte Fluor™488/QXL™520 pair)
-
Assay Buffer: 50 mM sodium acetate (B1210297) (pH 5.5), 100 mM NaCl
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer in the wells of a 96-well plate.
-
Add a fixed concentration of HIV-1 protease to each well to initiate the reactions.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340nm/490nm for EDANS/DABCYL)[3].
-
Monitor the increase in fluorescence intensity over time.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Determine the kinetic parameters by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation[4][5].
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in determining and understanding HIV protease specificity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining HIV protease kinetic parameters.
Caption: Impact of mutations on HIV protease function and drug resistance.
Conclusion
The specificity of HIV protease for its substrates is a critical determinant of viral replication and a key factor in the development of drug resistance. While wild-type protease efficiently cleaves specific peptide sequences, drug-resistant variants often exhibit reduced catalytic efficiency as a trade-off for decreased inhibitor binding. The experimental protocols detailed in this guide provide robust methods for quantifying these differences. The provided visualizations offer a clear overview of the experimental process and the logical consequences of protease mutations. This comparative guide serves as a valuable resource for researchers working to overcome the challenge of HIV drug resistance and develop more effective antiretroviral therapies.
References
- 1. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Analyses of HIV proteases variants at the threshold of viability reveals relationships between processing efficiency and fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogentec.com [eurogentec.com]
A Comparative Guide to In Vitro and Cell-Based HIV Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and cell-based assays for monitoring HIV protease activity, a critical target in the development of antiretroviral therapies. Understanding the principles, advantages, and limitations of each approach is paramount for selecting the appropriate assay at different stages of the drug discovery pipeline. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows to aid in this decision-making process.
Core Principles: A Tale of Two Environments
The fundamental difference between in vitro and cell-based HIV protease assays lies in the experimental environment. In vitro assays are conducted in a controlled, cell-free system, typically using purified recombinant HIV protease and a synthetic substrate.[1] In contrast, cell-based assays measure protease activity within the complex milieu of a living cell, providing a more physiologically relevant context.[2][3]
In Vitro Assays: These are often biochemical assays that directly measure the enzymatic activity of the protease. A popular method is the Förster Resonance Energy Transfer (FRET) assay.[4][5] In a FRET-based assay, a synthetic peptide substrate containing a sequence recognized by HIV protease is flanked by a fluorescent donor and a quencher molecule.[4] In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.[4]
Cell-Based Assays: These assays are designed to assess protease activity in a cellular context, which can account for factors like compound permeability, cytotoxicity, and off-target effects.[6][7] A common strategy involves genetically engineering cells to express a reporter system linked to HIV protease activity.[2][3] For instance, a fusion protein containing Green Fluorescent Protein (GFP) and HIV protease can be expressed in cells.[2] The protease's own activity can lead to the degradation or sequestration of the GFP, resulting in low fluorescence. When an effective inhibitor is present, the protease is blocked, leading to an accumulation of the fluorescent reporter that can be quantified.[2][3]
Comparative Data Presentation
A direct comparison of inhibitor potency, often measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), is crucial for evaluating potential drug candidates. The following tables summarize the key qualitative differences between the two assay types and present quantitative data for selected HIV protease inhibitors.
Table 1: Qualitative Comparison of Assay Characteristics
| Feature | In Vitro Assays | Cell-Based Assays |
| Environment | Cell-free, purified components | Live cells, physiological context |
| Primary Measurement | Direct enzyme kinetics (e.g., Ki) | Cellular response (e.g., EC50) |
| Information Gained | Direct inhibitor-enzyme interaction, potency, mechanism of inhibition | Compound efficacy in a biological system, cell permeability, potential cytotoxicity, off-target effects |
| Throughput | High to very high | Medium to high |
| Complexity | Relatively simple and rapid | More complex and time-consuming |
| Cost | Generally lower | Generally higher |
| Physiological Relevance | Lower | Higher |
| Potential for False Positives/Negatives | Can have false positives (e.g., compound aggregation) | Can have false negatives (e.g., poor cell permeability) |
Table 2: Comparative Potency of HIV Protease Inhibitors
| Inhibitor | In Vitro Potency (Ki or Ki(app) in nM) | Cell-Based Potency (EC50 or IC50 in nM) |
| Darunavir (DRV) | 0.009[8] | 3.2 (mean, range 0.8-9.2)[8] |
| Atazanavir (ATV) | 0.023[8] | Not directly reported in the same study |
| Amprenavir (APV) | 0.17[1] | Associated with 10-30 fold higher IC50 in HIV-2 infected cells compared to HIV-1[1] |
| Saquinavir (SQV) | 0.11[1] | Not directly reported in the same study |
| GS-9770 (novel inhibitor) | 0.16[8] | 7.3 (mean, range 1.9-26)[8] |
| Ritonavir | Not directly reported | 13,700 (in a SARS-CoV-2 Mpro cell-based assay)[9] |
| Lopinavir | Not directly reported | Associated with cytotoxicity at higher concentrations[9] |
Note: Data is compiled from multiple sources and may have been generated using different experimental conditions. Direct comparison should be made with caution. The Ritonavir and Lopinavir data is from a study on SARS-CoV-2 protease but is included to provide context on inhibitor concentrations in cell-based systems.
Experimental Protocols
In Vitro FRET-Based HIV Protease Assay
This protocol provides a general methodology for determining the inhibitory activity of a compound against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., containing a donor like EDANS and a quencher like DABCYL)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test compounds dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a multi-well plate, add a fixed concentration of recombinant HIV-1 protease to each well containing the diluted test compounds. Include a positive control (protease without inhibitor) and a negative control (no protease).
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at ~340 nm, emission at ~490 nm for EDANS/DABCYL pair) over time using a fluorescence plate reader.[4]
-
Calculate the initial reaction rates (V) for each compound concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based GFP Reporter Assay for HIV Protease Activity
This protocol describes a general method for screening compounds for their ability to inhibit HIV protease within a cellular environment.
Materials:
-
A stable mammalian cell line (e.g., HeLa or T-cells) engineered to express a GFP-HIV protease fusion protein or a similar reporter system.[2][3]
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Multi-well cell culture plates.
-
Flow cytometer or a fluorescence plate reader.
Procedure:
-
Seed the engineered cells into multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a positive control (a known HIV protease inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for compound uptake and interaction with the intracellular protease.
-
After incubation, measure the GFP fluorescence. This can be done by:
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the GFP signal on a flow cytometer. This provides single-cell level data.[2]
-
Fluorescence Microscopy/Plate Reader: Read the fluorescence intensity directly from the multi-well plate.
-
-
An increase in GFP fluorescence compared to the untreated control indicates inhibition of the HIV protease.[2][3]
-
Plot the fluorescence intensity against the inhibitor concentrations to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the workflows and logical relationships of the described assays.
Caption: Workflow for a typical in vitro FRET-based HIV protease assay.
Caption: Workflow for a common cell-based HIV protease reporter assay.
Caption: Role of in vitro and cell-based assays in the drug discovery pipeline.
Conclusion
Both in vitro and cell-based assays are indispensable tools in the discovery and development of HIV protease inhibitors. In vitro assays, particularly FRET-based methods, are ideal for high-throughput primary screening and for detailed mechanistic studies of enzyme-inhibitor interactions due to their simplicity, speed, and direct nature.[10][11] Cell-based assays serve as a crucial secondary screening step, offering a more physiologically relevant model to evaluate a compound's efficacy in a living system, thereby providing insights into cell permeability, stability, and potential cytotoxicity.[6][7] The choice of assay depends on the specific research question and the stage of drug development. A tiered approach, starting with high-throughput in vitro screening followed by validation and characterization in cell-based systems, represents a robust strategy for identifying and advancing promising new antiretroviral agents.
References
- 1. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease | springermedizin.de [springermedizin.de]
- 10. Discovery and in vitro development of AIDS antiviral drugs as biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
The Direct Link: Unpacking the Correlation Between HIV Protease Activity and Viral Infectivity
A comparative guide for researchers on the pivotal relationship between HIV-1 Protease substrate cleavage and the virus's ability to infect new cells.
The maturation of infectious Human Immunodeficiency Virus Type 1 (HIV-1) particles is critically dependent on the enzymatic activity of HIV-1 protease. This aspartyl protease is responsible for the site-specific cleavage of the Gag and Gag-Pol polyprotein precursors, a process essential for the formation of the mature viral core and the activation of viral enzymes required for subsequent infection cycles. Consequently, the rate of cleavage by HIV-1 protease serves as a direct indicator of the potential for viral infectivity. A strong linear correlation exists between the level of protease activity and the infectivity of the resulting viral particles[1][2].
This guide provides a comparative overview of the methodologies used to quantify HIV-1 protease activity, particularly through the cleavage of synthetic substrates like HIV Protease Substrate I, and correlates this biochemical data with assays measuring viral infectivity.
Quantitative Analysis: Protease Activity vs. Viral Infectivity
Experimental data consistently demonstrates that a significant reduction in HIV-1 protease's catalytic efficiency leads to a corresponding, and often drastic, decrease in viral infectivity. Studies involving site-directed mutations within the protease active site have established a threshold of activity below which infectious particles are not produced[1][2].
Below is a summary table illustrating this relationship, based on findings where protease activity was intentionally modulated.
| Protease Activity (% of Wild-Type) | Gag-Pol Processing | Virion Maturation | Relative Viral Infectivity (% of Wild-Type) | Supporting Evidence |
| 100% | Complete and ordered | Fully mature, conical core | 100% | Wild-Type HIV-1 |
| ~25% | Near complete | Mostly mature, minor defects | ~80-90% | A 4-fold reduction in catalytic efficiency results in only slight reductions in infectivity[1][2]. |
| <2% | Limited/Aberrant | Immature, non-infectious particles | <1% | A 50-fold or greater reduction in protease activity is sufficient to prevent the formation of infectious particles[1][2]. |
| 0% | None | Completely immature virions | 0% | Complete absence of proteolytic activity prevents maturation[1]. |
This clear dose-dependent relationship underscores why HIV-1 protease is a primary target for antiretroviral therapy. Even partial inhibition can severely compromise viral replication[3].
Experimental Protocols: A Dual-Assay Approach
To experimentally establish the correlation, two parallel sets of assays are typically performed: a biochemical assay to measure protease activity and a cell-based assay to determine viral infectivity.
HIV-1 Protease Activity Assay (Fluorometric)
This method quantifies the enzymatic activity of purified HIV-1 protease or protease within viral lysates using a synthetic fluorogenic substrate.
-
Principle: A synthetic peptide substrate containing a sequence recognized by HIV-1 protease is flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.
-
Materials:
-
Purified recombinant HIV-1 Protease or viral lysate.
-
HIV-1 Protease Activity Assay Kit (e.g., Abcam ab211105 or similar) containing:
-
Fluorogenic peptide substrate.
-
Assay Buffer.
-
Active HIV-1 Protease (as a positive control).
-
Protease Inhibitor (as a negative control).
-
-
-
Procedure:
-
Prepare Standards and Samples: Create a standard curve using the provided fluorescent standard. Prepare experimental samples, including purified enzyme, viral lysates, a positive control (active protease), and a negative control (protease with inhibitor).
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and the fluorogenic substrate according to the kit's instructions[4].
-
Incubation: Add the reaction mix to all wells containing the samples and controls.
-
Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a fluorescence microplate reader (Ex/Em = 330/450 nm) at 37°C for 1-3 hours[4]. The rate of increase in fluorescence (RFU/min) is calculated.
-
Data Analysis: The rate of substrate cleavage is determined by comparing the RFU/min of the samples to the standard curve.
-
Viral Infectivity Assay (Reporter Gene Assay)
This cell-based assay quantifies the ability of viral particles to successfully infect a target cell line and initiate viral gene expression.
-
Principle: Reporter cell lines, such as TZM-bl cells, are engineered to express reporter genes like luciferase or Green Fluorescent Protein (GFP) under the control of the HIV-1 LTR promoter. When these cells are infected by HIV-1, the viral Tat protein is produced, which activates the LTR promoter and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the number of infectious viral particles.
-
Materials:
-
TZM-bl or other suitable reporter cell line (e.g., GHOST, CEM-GFP)[5].
-
Virus stocks with varying levels of protease activity.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Luciferase assay reagent or flow cytometer for GFP detection.
-
-
Procedure:
-
Cell Plating: Seed the TZM-bl cells in a 96-well plate at a predetermined density and incubate until they are adherent.
-
Infection: Dilute the virus stocks to the desired concentrations and add them to the cells. Include a "no-virus" control.
-
Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the Tat protein.
-
Signal Detection:
-
For luciferase-based assays: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For GFP-based assays: Quantify the number of GFP-positive cells using flow cytometry or high-content imaging[5].
-
-
Data Analysis: The infectivity is quantified as Relative Light Units (RLU) or the percentage of GFP-positive cells, which is then normalized to a measure of viral input, such as p24 antigen concentration, to determine the infectivity per virion.
-
Visualizing the Workflow and Core Principle
The following diagrams illustrate the experimental logic and the biological pathway connecting protease activity to infectivity.
Caption: Parallel workflow for correlating protease activity with infectivity.
Caption: The central role of HIV-1 protease in viral maturation.
Comparison with Alternative Methods
While synthetic substrates provide a high-throughput method for assessing protease activity, other techniques offer different perspectives.
| Assay Type | Method | Advantages | Disadvantages |
| Protease Activity | Synthetic Peptide Substrates | High-throughput, quantitative, commercially available kits[4]. | May not fully reflect the cleavage of native, folded polyprotein substrates[6]. |
| Native Protein Substrates | More biologically relevant as it uses the actual Gag domains[6][7]. | More complex to set up, lower throughput. | |
| Viral Quantification | Infectivity Assays (e.g., TZM-bl) | Measures biologically relevant, functional virus. The "gold standard" for infectivity[8]. | Slower, more labor-intensive, susceptible to cell culture variability[5]. |
| p24 Antigen ELISA | Quantifies the amount of viral capsid protein (p24), indicating the number of physical virus particles. | Does not distinguish between infectious and non-infectious particles[5][9]. | |
| RT-qPCR (Viral Load) | Quantifies the number of viral RNA genomes. Highly sensitive[9][10]. | Does not measure infectivity; detects both infectious and defective virions[9]. |
Conclusion
The cleavage of this compound and similar synthetic peptides is a robust and reliable proxy for the enzymatic activity of HIV-1 protease. The strong, linear correlation between this biochemical activity and the biological outcome of viral infectivity validates its use in high-throughput screening for protease inhibitors and in fundamental research into viral maturation. However, for a comprehensive understanding, especially when studying resistance mutations or the efficacy of novel inhibitors, it is crucial to complement these enzymatic assays with direct measurements of viral infectivity in cell-based systems. This dual approach provides both a mechanistic and a functional assessment of the factors governing HIV-1 replication.
References
- 1. Defining the level of human immunodeficiency virus type 1 (HIV-1) protease activity required for HIV-1 particle maturation and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A cleavage enzyme-cytometric bead array provides biochemical profiling of resistance mutations in HIV-1 Gag and protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive Assay Using a Native Protein Substrate For Screening HIV-1 Maturation Inhibitors Targeting the Protease Cleavage Site between Matrix and Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 10. wardelab.com [wardelab.com]
Safety Operating Guide
Safe Disposal of HIV Protease Substrate I: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of synthetic peptides like HIV Protease Substrate I is a critical component of laboratory safety and environmental responsibility. Given that the specific toxicological properties of many synthetic peptides are not extensively documented, they should be handled as potentially hazardous materials.[1] This guide provides a step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for the specific product.[2] If an SDS is not available, the substrate should be treated as a hazardous chemical.[3] Adherence to standard laboratory safety practices is paramount.
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable to prevent accidental exposure.[2]
| PPE Item | Specification |
| Gloves | Chemical-resistant disposable gloves (e.g., nitrile) are essential.[3] Change gloves immediately if contaminated.[2] |
| Eye Protection | Safety glasses or goggles are mandatory to protect against splashes.[2] |
| Lab Coat | A buttoned lab coat or protective gown must be worn to protect skin and clothing.[2][3] |
| Respiratory | When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet.[2] |
Step-by-Step Disposal Procedures
The disposal of this compound waste must adhere to local, state, and federal regulations. Never discard peptide waste in the regular trash or down the drain without appropriate deactivation and institutional approval.[2]
1. Waste Segregation:
Proper segregation of waste is the first and most critical step.[3] All materials contaminated with this compound must be collected and disposed of as hazardous waste.[1]
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste (contaminated gloves, pipette tips, vials, absorbent paper) | Designated, clearly labeled, leak-proof hazardous waste container (e.g., high-density polyethylene (B3416737) - HDPE).[1][3] | "Hazardous Chemical Waste," "Contaminated with this compound," and the accumulation start date. |
| Liquid Waste (unused solutions, contaminated buffers) | Designated, clearly labeled, leak-proof container. Store in secondary containment to prevent spills.[1] | "Hazardous Liquid Chemical Waste," "Contains this compound," and list of solvents (e.g., DMSO). |
| Sharps Waste (needles, syringes, broken glass) | Puncture-proof sharps container.[4][5] | "Biohazard" or "Sharps Waste," as per institutional guidelines. |
2. Decontamination and Inactivation (for Liquid Waste):
-
Procedure: In a chemical fume hood, carefully add the liquid peptide waste to an inactivation solution, such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite).[3] A common ratio is 1 part waste to 10 parts inactivation solution.[3] Allow a minimum contact time of 30-60 minutes.[3][6]
-
Neutralization: If a strong acid or base is used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[3]
-
Important: Always verify with your institution's Environmental Health & Safety (EHS) department before drain disposal, even after inactivation.[3] It is generally recommended to collect the treated liquid as chemical waste.[6]
3. Final Disposal:
-
Collection: Ensure all waste containers are securely closed except when adding waste.[1]
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.[1]
-
Pickup: Coordinate with your institution's EHS department for the scheduled pickup and disposal by a licensed hazardous waste contractor.[2]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Initial handling and waste generation workflow.
Caption: Waste segregation and final disposal pathway.
References
Personal protective equipment for handling HIV Protease Substrate I
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling potent biological reagents like HIV Protease Substrate I. This guide provides immediate, essential information for the safe handling, storage, and disposal of this substrate, ensuring both personal safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.[1][2][3] Before handling this compound, ensure the following PPE is worn:
-
Eye and Face Protection: Safety goggles are mandatory to protect against accidental splashes of solutions.[1][4] A face shield is recommended when handling the lyophilized powder or when there is a heightened risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[1][4][5] For added safety, especially when working with concentrated solutions, consider double-gloving.[4]
-
Body Protection: A standard laboratory coat is necessary to protect skin and clothing.[1][4]
-
Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, a respirator should be used, and the work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[1][4]
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[6]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[5][6] Seek medical attention.[5][6]
-
Skin Contact: Rinse skin thoroughly with plenty of water and remove contaminated clothing.[5][6]
-
Inhalation: Move the person to fresh air.[5]
Handling and Storage
Proper handling and storage are critical to maintain the substrate's stability and prevent contamination.
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage of Lyophilized Powder: The lyophilized peptide should be stored at -20°C in a tightly sealed container, protected from light.[5][7] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4]
-
Reconstitution: A 1 mM stock solution can be prepared in DMSO.[7] For hydrophobic peptides, other organic solvents like DMF or acetonitrile (B52724) may be used for initial dissolution before dilution in an aqueous buffer.[4]
-
Storage of Solutions: DMSO stock solutions can be stored at 2–8°C, desiccated and protected from light.[7] For long-term storage, it is recommended to aliquot solutions and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[8][9]
| Parameter | Specification |
| Storage Temperature | -20°C (Lyophilized and in solution for long-term)[5][7] |
| Stock Solution | 1 mM in DMSO[7] |
| Working Solution | 2 µM in assay buffer[7] |
| Assay Buffer pH | 4.7[7] |
| Assay Temperature | 37°C[7] |
Disposal Plan
Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[5][10]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a designated, labeled hazardous waste container.[4] Do not pour down the drain unless explicitly permitted by your institution.[10]
-
Solid Waste: All materials that have come into contact with the substrate, such as pipette tips, gloves, and vials, should be collected in a designated hazardous waste container.[4][11]
-
Decontamination: For spills, contain the area and use an inert absorbent material for liquids.[10] Carefully sweep up solid spills to avoid generating dust.[5][10] The contaminated area should then be decontaminated.[10] A 10% bleach solution can be effective for degrading peptides.[10][11]
Experimental Protocol: HIV Protease Activity Assay
This protocol is a general guideline for a fluorometric assay to measure the activity of HIV Protease using a FRET-based substrate.
Materials:
-
This compound
-
HIV Protease
-
Assay Buffer (0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, 10% DMSO, 1 mg/mL BSA, pH 4.7)[7]
-
DMSO
-
UV-pass fluorescence cuvettes or microplate
-
Spectrofluorometer
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.[7]
-
Prepare a 2 µM working solution of the substrate by diluting the stock solution with the assay buffer.[7]
-
Pre-warm the required volume of the 2 µM substrate working solution in cuvettes to 37°C.[7]
-
Set the spectrofluorometer to an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[7]
-
Initiate the reaction by adding a small volume of the HIV Protease-containing sample to the cuvettes.[7]
-
Measure the initial rate of protease cleavage by monitoring the increase in fluorescence emission at 490 nm for 3-5 minutes at 37°C.[7]
Caption: Workflow for a fluorometric HIV Protease activity assay.
References
- 1. peptide24.store [peptide24.store]
- 2. choiceaminos.com [choiceaminos.com]
- 3. biorunstar.com [biorunstar.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. HIV Protease Substrate 1 TFA|MSDS [dcchemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. realpeptides.co [realpeptides.co]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
